molecular formula C4H3ClO3 B1598701 3-Chloro-2,4(3H,5H)-furandione CAS No. 4971-55-5

3-Chloro-2,4(3H,5H)-furandione

Cat. No.: B1598701
CAS No.: 4971-55-5
M. Wt: 134.52 g/mol
InChI Key: DJEJYZZJYYNADA-UHFFFAOYSA-N
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Description

3-Chloro-2,4(3H,5H)-furandione is a useful research compound. Its molecular formula is C4H3ClO3 and its molecular weight is 134.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorooxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJYZZJYYNADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400070, DTXSID80900973
Record name 3-Chloro-2,4(3H,5H)-furandione
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Record name NoName_19
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Molecular Weight

134.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4971-55-5
Record name 3-Chloro-2,4(3H,5H)-furandione
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Record name 3-Chloro-2,4(3H,5H)-furandione
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Record name 2,4(3H,5H)-Furandione, 3-chloro
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Record name 3-Chloro-2,4(3H,5H)-furandione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 3-Chloro-2,4(3H,5H)-furandione, a versatile heterocyclic compound. Known colloquially as 3-chlorotetronic acid, this molecule serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique chemical architecture, featuring a reactive chloro-substituted furan ring, makes it an attractive intermediate for synthesizing complex molecular structures.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction to this compound

This compound, with the molecular formula C₄H₃ClO₃, is a stable, white to light yellow crystalline powder.[1][3] It is recognized for its utility as a halogenated building block in organic synthesis.[2] The presence of the electron-withdrawing chlorine atom on the furanone ring significantly influences its reactivity, making it a valuable synthon for introducing the tetronic acid motif into larger molecules. Applications of this compound and its derivatives are found in the synthesis of anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and fungicides.[1]

PropertyValue
CAS Number 4971-55-5[1][2][3][4]
Molecular Weight 134.52 g/mol [1][2][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 206 °C (decomposes)[4]
Purity (typical) ≥ 98% (GC or HPLC)[1][4]

Core Synthesis Pathway: Acylation-Cyclization Approach

The most established and logical synthetic route to this compound involves a two-step process commencing with the acylation of a malonic ester, followed by an intramolecular cyclization. This pathway is advantageous due to the ready availability of the starting materials and the robustness of the chemical transformations involved.

Step 1: Synthesis of Diethyl 2-(chloroacetyl)malonate

The initial step involves the C-acylation of diethyl malonate with chloroacetyl chloride. This reaction proceeds via the formation of an enolate from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Scheme:

G cluster_0 Acylation of Diethyl Malonate diethyl_malonate Diethyl Malonate intermediate Diethyl 2-(chloroacetyl)malonate diethyl_malonate->intermediate 1. Base 2. Chloroacetyl Chloride

Caption: Acylation of diethyl malonate to form the key intermediate.

Experimental Protocol: Synthesis of Diethyl 2-(chloroacetyl)malonate

  • Materials:

    • Diethyl malonate

    • Magnesium turnings

    • Absolute ethanol

    • Dry diethyl ether or tetrahydrofuran (THF)

    • Chloroacetyl chloride

    • 10% aqueous hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of absolute ethanol to initiate the reaction. Once initiated, add the remaining absolute ethanol (2.2 equivalents) dropwise. Gentle heating may be required to ensure all the magnesium reacts.

    • Formation of the Magnesium Enolate: To the freshly prepared magnesium ethoxide, add a solution of diethyl malonate (1.0 equivalent) in dry diethyl ether or THF dropwise at room temperature. Stir the mixture for 1-2 hours.

    • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Quench the reaction by slowly adding 10% aqueous hydrochloric acid until the mixture is acidic. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-(chloroacetyl)malonate.

    • Purification: The crude product can be purified by vacuum distillation.

Causality and Experimental Choices: The use of magnesium ethoxide is crucial as it favors C-acylation over O-acylation, leading to the desired product. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride and the enolate.

Step 2: Intramolecular Cyclization to this compound

The second and final step is the intramolecular cyclization of diethyl 2-(chloroacetyl)malonate to form the this compound ring. This transformation is a variation of the Dieckmann condensation, a well-established method for forming cyclic β-keto esters from diesters.[2][5][6][7] In this case, the reaction proceeds via an intramolecular nucleophilic acyl substitution, where the enolate formed from one ester group attacks the other ester carbonyl, leading to the formation of the five-membered furan-2,4-dione ring.

Reaction Scheme:

G cluster_1 Dieckmann Condensation intermediate Diethyl 2-(chloroacetyl)malonate product This compound intermediate->product 1. Base 2. Acid Work-up

Caption: Intramolecular cyclization to form the final product.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Diethyl 2-(chloroacetyl)malonate

    • Sodium ethoxide (or another suitable strong base)

    • Anhydrous ethanol or another suitable solvent

    • Aqueous hydrochloric acid

  • Procedure:

    • Cyclization: In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve diethyl 2-(chloroacetyl)malonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature. After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with aqueous hydrochloric acid. The product may precipitate from the solution.

    • Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to yield pure this compound.

Mechanistic Trustworthiness: The Dieckmann condensation is a reliable and well-understood reaction.[6] The formation of the stable enolate of the β-dicarbonyl product drives the reaction to completion. The acidic workup is necessary to protonate the enolate and yield the final product.

Alternative Synthetic Considerations: Direct Chlorination

An alternative approach to the synthesis of this compound could involve the direct chlorination of the parent compound, tetronic acid (furan-2,4-dione). While less documented for this specific transformation, direct halogenation of furan rings is a known process.[8]

Proposed Reaction Scheme:

G cluster_2 Direct Chlorination tetronic_acid Tetronic Acid product This compound tetronic_acid->product Chlorinating Agent

Caption: A potential alternative pathway via direct chlorination.

Discussion of Feasibility: Reagents such as sulfuryl chloride (SO₂Cl₂) are known to be effective for the chlorination of various organic substrates, including aromatic and heterocyclic compounds.[8][9] The feasibility of this approach would depend on the selectivity of the chlorination at the 3-position of the tetronic acid ring without significant side reactions. Further research and experimental validation would be required to establish this as a viable and efficient synthetic route.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

The reagents used in the synthesis, such as chloroacetyl chloride and sodium ethoxide, are corrosive and moisture-sensitive. Thionyl chloride, a potential chlorinating agent, is highly corrosive and toxic.[10] Strict adherence to safety protocols is essential when working with these chemicals.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the acylation of diethyl malonate with chloroacetyl chloride, followed by a Dieckmann-type intramolecular cyclization. This method provides a clear and logical pathway to this important synthetic building block. While alternative routes such as direct chlorination of tetronic acid may be conceivable, the acylation-cyclization approach is supported by well-established organic chemistry principles and analogous transformations reported in the literature. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to 3-Chloro-2,4(3H,5H)-furandione: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2,4(3H,5H)-furandione, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core physicochemical properties, reactivity, analytical methodologies, and key applications of this important chemical intermediate.

Introduction: A Versatile C4 Building Block

This compound, also known by its synonym 3-Chlorotetronic acid, is a halogenated C4-heterocyclic compound that has garnered significant interest as a reactive building block in organic synthesis.[1][2] Its unique structural features, including a reactive acid chloride moiety and a lactone ring, make it a valuable precursor for the synthesis of a diverse range of more complex molecules.[3] This guide will elucidate the fundamental properties and chemical behavior of this compound, providing insights into its handling, analysis, and synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₄H₃ClO₃[2][4]
Molecular Weight 134.52 g/mol [4]
CAS Number 4971-55-5[2][4]
Appearance White to light yellow powder/crystal[3]
Melting Point 206 °C (decomposes)[4]
Solubility Soluble in methanol.
Purity (typical) ≥98.0% (HPLC)[4]

InChI Key: DJEJYZZJYYNADA-UHFFFAOYSA-N[4]

SMILES String: ClC1C(=O)COC1=O[4]

Spectroscopic Profile

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl groups of the lactone and the ketone. A representative FTIR spectrum is available in public databases.[1][5]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) would likely show the molecular ion peak and characteristic fragments resulting from the loss of CO, Cl, and other neutral fragments.

Reactivity and Synthetic Applications

This compound is a highly reactive molecule, making it a versatile intermediate in organic synthesis.[3] Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbons and the carbon bearing the chlorine atom.

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reactivity is analogous to that of other 3,4-dihalo-5-hydroxy-2(5H)-furanones.[6]

Ring-Opening and Transformation Reactions

The lactone ring can be opened under certain conditions, leading to the formation of linear butenoic acid derivatives. This reactivity, coupled with the presence of other functional groups, allows for the synthesis of diverse heterocyclic systems.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material in the synthesis of various biologically active compounds.

  • Pharmaceuticals: It is an important intermediate in the development of anti-inflammatory and analgesic drugs.[3] For instance, it has been utilized in the synthesis of rubrolide L, a potent inhibitor of human aldose reductase.[4]

  • Agrochemicals: The compound is used in the formulation of herbicides and fungicides.[3]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G main This compound pharma Pharmaceuticals (e.g., Anti-inflammatories, Analgesics) main->pharma Nucleophilic Substitution / Ring Modification agro Agrochemicals (e.g., Herbicides, Fungicides) main->agro Functional Group Interconversion natural Natural Products (e.g., Rubrolide L) main->natural Multi-step Synthesis zwitterions Zwitterionic Compounds main->zwitterions tetronic_acid Tetronic Acid Derivatives main->tetronic_acid

Caption: Synthetic utility of this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the analysis of this compound.

Synthesis of this compound

While several synthetic routes to analogous compounds exist, a common approach involves the oxidation of a suitable furan derivative. For example, the oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid using concentrated nitric acid can yield the corresponding 3,4-dichloro-5-hydroxy-2(5H)-furanone.[6] A specific, validated synthesis protocol for this compound is not detailed in the provided search results, but the following general procedure for a similar compound can be adapted.

General Procedure for the Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones: [7]

  • To a mixture of 3,4-dichloro-5-methoxycarbonyloxy-2(5H)-furanone (1 equivalent) in anhydrous CH₂Cl₂ (5 mL), an appropriate amino alcohol (2 equivalents) is slowly added while stirring.

  • The reaction mixture is stirred at room temperature until Thin Layer Chromatography (TLC) (10% MeOH/CHCl₃) reveals complete consumption of the limiting reactant (approximately 0.5-2 hours).

  • The solvent is then evaporated under high vacuum.

  • The residual oil is purified on a silica gel packed column using a mixture of MeOH and CHCl₃ (1%, 3%, 5%, or 10% v/v) as an eluent.

Analytical Methods

Accurate analysis of this compound is crucial for quality control and reaction monitoring.

A validated HPLC method is essential for determining the purity of this compound. The following is a general method that can be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

For the analysis of volatile derivatives or impurities, GC-MS is a powerful technique. Given the low volatility of the title compound, derivatization may be necessary.

  • Derivatization: Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a suitable mass range.

The following diagram outlines a typical analytical workflow for this compound.

G sample This compound Sample hplc HPLC Analysis (Purity) sample->hplc gcms GC-MS Analysis (Volatile Impurities) sample->gcms Derivatization nmr NMR Spectroscopy (Structure) sample->nmr ir IR Spectroscopy (Functional Groups) sample->ir data Data Analysis & Reporting hplc->data gcms->data nmr->data ir->data

Caption: Analytical workflow for this compound.

Stability and Storage

This compound is a reactive compound and should be handled with care. It is known to decompose at its melting point.[4] The stability of similar compounds, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), is pH-dependent, with degradation occurring under both acidic and basic conditions.[10]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Personal Protective Equipment (PPE): Use a dust mask (type N95 or equivalent), eye shields, and gloves.[4]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the presence of a chloro substituent and a lactone ring, allows for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

3-Chloro-2,4(3H,5H)-furandione IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,4(3H,5H)-furandione: A Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a highly reactive heterocyclic compound. It serves as a crucial building block in modern organic synthesis, particularly for professionals in pharmaceutical and agrochemical research. We will delve into its fundamental properties, synthesis, reactivity, and practical applications, grounding all claims in authoritative data and established protocols.

Core Molecular Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a C4-heterocyclic compound whose utility stems from the inherent reactivity of its strained, multi-functionalized ring system.

Nomenclature and Structure

The nomenclature can vary across suppliers and literature, making a clear definition essential.

  • IUPAC Name : 3-chlorooxolane-2,4-dione[1][2][3]

  • Common Synonyms : 3-Chlorotetronic acid, 3-chloro-furan-2,4-dione, 3-Chlorotetrahydrofuran-2,4-dione[2][3][4]

  • CAS Number : 4971-55-5[1][2][3]

The molecule's structure, featuring a five-membered lactone ring with two carbonyl groups and a chlorine atom at the C3 position, is the source of its synthetic versatility.

Caption: 2D Chemical Structure of 3-chlorooxolane-2,4-dione.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for experimental design, including solvent selection and reaction temperature.

PropertyValueSource(s)
Molecular Formula C₄H₃ClO₃[1][2][3]
Molecular Weight 134.52 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[3]
Melting Point 206-208 °C (decomposes)[2]
SMILES ClC1C(=O)COC1=O[2]
InChI Key DJEJYZZJYYNADA-UHFFFAOYSA-N[1][2]

Chemical Reactivity and Synthetic Utility

The high reactivity of this compound is its most valuable attribute. The molecule is an electrophilic powerhouse, driven by the electron-withdrawing effects of two carbonyl groups and the chlorine atom. This makes the furanone ring susceptible to nucleophilic attack and ring-opening reactions, providing a gateway to a diverse range of more complex molecular architectures.

This compound is a key intermediate in the synthesis of novel compounds for various sectors:

  • Pharmaceuticals : It serves as a precursor for anti-inflammatory and analgesic drugs.[3] The furanone core is a known pharmacophore present in many natural products and bioactive molecules.[5]

  • Agrochemicals : It is used in the formulation of potent herbicides and fungicides, contributing to crop protection.[3]

  • Materials Science : The compound is employed in producing specialty polymers for advanced coatings and adhesives.[3]

A notable application includes its use as a building block for synthesizing rubrolide L, a marine ascidian butenolide that is a potent inhibitor of human aldose reductase. The reactivity is analogous to that of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a well-studied molecule whose labile halogen atoms and conjugated system allow for a wide array of chemical transformations.[5][6]

G reagent This compound (Electrophilic Core) intermediate Complex Intermediates reagent->intermediate Nucleophilic Substitution/ Ring Opening pharma Pharmaceuticals (e.g., Anti-inflammatories) agro Agrochemicals (e.g., Fungicides) material Specialty Polymers (e.g., Coatings) intermediate->pharma intermediate->agro intermediate->material

Caption: Synthetic pathways originating from this compound.

Spectroscopic Profile

Structural confirmation is paramount. While detailed spectra should be acquired for each batch, the expected profile provides a benchmark for validation.

  • ¹H NMR : The proton nuclear magnetic resonance spectrum is expected to be simple, showing signals corresponding to the methylene (-CH₂-) and methine (-CH-) protons on the furanone ring.[7]

  • ¹³C NMR : The carbon spectrum will distinctly show the two carbonyl carbons, the chlorinated methine carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the lactone and ketone groups.

Public databases like SpectraBase offer reference spectra for this compound, which can be invaluable for comparison.[8][9]

Safety, Handling, and Storage

Scientific advancement cannot come at the expense of safety. This compound is a hazardous substance and requires strict handling protocols.

Hazard Identification

The compound is classified with the following hazard statements:

  • H315 : Causes skin irritation.[2]

  • H319 : Causes serious eye irritation.[2]

  • H335 : May cause respiratory irritation.[2]

The signal word is "Warning".

Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

  • Engineering Controls : All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10] An eyewash station and safety shower must be immediately accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection : Use chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[10]

    • Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is mandatory.

    • Skin and Body Protection : A lab coat must be worn at all times.

  • Procedural Discipline :

    • Avoid generating dust.[10]

    • Wash hands thoroughly after handling.[10]

    • Ensure all containers are clearly labeled.

  • Spill Response : In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, sealed container for disposal.[10]

Storage

Proper storage is critical to maintain the compound's integrity and ensure safety.

  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]

  • Incompatibilities : Keep away from strong oxidizing agents.[10]

Caption: Workflow for the safe handling and storage of the compound.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in the chemical sciences. Its defined structure, predictable reactivity, and versatile applications make it an invaluable asset for researchers and drug development professionals. By adhering to the rigorous safety and handling protocols outlined in this guide, scientists can safely unlock its full synthetic potential.

References

The Emerging Potential of 3-Chloro-2,4(3H,5H)-furandione Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be derivatized to bind to a range of biological targets — is a cornerstone of efficient drug discovery. The 3-chloro-2,4(3H,5H)-furandione core represents one such emerging scaffold. Also known as 3-chlorotetronic acid, this heterocyclic building block is noted for its high reactivity, conferred by the electron-withdrawing chloro group and the strained lactone ring.[1][2] This inherent reactivity makes it an excellent starting point for the synthesis of diverse molecular libraries, enabling the exploration of a wide chemical space for therapeutic applications.[1] While research into its specific derivatives is still maturing, the broader family of furanones has demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides a technical overview of the therapeutic potential of this compound derivatives, synthesizing data from related compounds to establish a framework for future research and development. We will delve into the synthetic logic, plausible mechanisms of action, and the critical experimental protocols required to validate these promising molecules.

Section 1: Chemical Reactivity and Synthetic Strategy

The utility of this compound as a synthetic intermediate stems from its electrophilic nature. The chlorine atom at the C3 position is a labile leaving group, making the molecule susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to a diverse array of derivatives.[5][6] The general reactivity provides a foundation for combinatorial chemistry approaches to generate libraries of novel compounds for high-throughput screening.

A generalized workflow for the synthesis of a derivative library is outlined below. The core principle involves the reaction of the this compound starting material with a variety of nucleophiles (e.g., amines, thiols, alcohols) to displace the chloride and generate new C-N, C-S, or C-O bonds, respectively.

Synthetic_Workflow Start This compound (Starting Material) Reaction Nucleophilic Substitution Reaction (Base-catalyzed) Start->Reaction Electrophile Nucleophiles Library of Nucleophiles (e.g., R-NH2, R-SH, R-OH) Nucleophiles->Reaction Nucleophile Library Derivative Library (Substituted Furandiones) Reaction->Library Crude Products Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Biological Screening Purification->Screening

Caption: General workflow for synthesizing a library of furandione derivatives.

Section 2: Anticipated Biological Activities and Mechanisms of Action

Based on extensive research into the broader furanone class, derivatives of this compound are hypothesized to possess significant therapeutic potential in several key areas.

Anticancer Activity

The furan nucleus is a pharmacologically active entity frequently found in compounds with promising anticancer activity.[3] Numerous studies have demonstrated that furan-based molecules can induce cytotoxicity in a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (SW620) cancers.[3][7]

Plausible Mechanisms:

  • Induction of Apoptosis: Furan derivatives have been shown to trigger programmed cell death via the intrinsic mitochondrial pathway. This is often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]

  • Cell Cycle Arrest: A common mechanism for anticancer agents is the disruption of the cell cycle. Certain furan compounds cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[3]

  • Modulation of Key Signaling Pathways: Some furan derivatives exhibit their antiproliferative effects by suppressing critical cancer-promoting pathways like PI3K/Akt and Wnt/β-catenin, often through the activation of tumor suppressor proteins like PTEN.[7] The diagram below illustrates the potential inhibitory effect on the PI3K/Akt pathway, a central regulator of cell survival and proliferation.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Furanone Furanone Derivative Furanone->PI3K inhibits Furanone->Akt inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by furanone derivatives.

Table 1: Cytotoxic Activity of Representative Furan-Based Compounds

Compound Type Cancer Cell Line IC50 (µM) Reference
Pyridine carbohydrazide furan MCF-7 (Breast) 4.06 [3]
N-phenyl triazinone furan MCF-7 (Breast) 2.96 [3]
Substituted Dihydrofuran HeLa (Cervical) 0.08 - 8.79 [7]
Substituted Furan SW620 (Colorectal) Moderate to Potent [7]
Nitrofuran-Thiazolidinone MCF-7 (Breast) 0.85 [8]

| Nitrofuran-Thiazolidinone | MDA-MB-231 (Breast) | 6.61 |[8] |

Anti-inflammatory and Antioxidant Activity

Inflammation and oxidative stress are implicated in a host of chronic diseases. Furanone derivatives, particularly those containing phenol moieties, have shown promise as potent antioxidant and anti-inflammatory agents.[4]

Plausible Mechanisms:

  • Radical Scavenging: These compounds can directly quench damaging free radicals, such as the superoxide anion, and inhibit lipid peroxidation.[4]

  • Enzyme Inhibition: The anti-inflammatory effects may arise from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for prostaglandin synthesis.[4]

Table 2: Antioxidant and Anti-inflammatory Activity of 4,5-diaryl-3-hydroxy-2(5H)-furanones

Activity Assay Result (IC50) Reference
DPPH Radical Scavenging 10.3 µM [4]
Superoxide Anion Quenching 0.187 mM [4]
Lipid Peroxidation Inhibition 0.129 mM [4]

| TPA-induced Ear Edema | Potent vs. Indomethacin |[4] |

Section 3: Key Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic screening cascade is essential. Below are detailed, foundational protocols for assessing anticancer activity.

Screening_Cascade Start Synthesized Derivative Library PrimaryScreen Primary Screen: MTT Cytotoxicity Assay (e.g., MCF-7, HeLa) Start->PrimaryScreen HitID Identify 'Hits' (e.g., IC50 < 10 µM) PrimaryScreen->HitID SecondaryScreen Secondary Assays on Hits HitID->SecondaryScreen Active Compounds ApoptosisAssay Apoptosis Assay (Annexin V/PI) SecondaryScreen->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Propidium Iodide) SecondaryScreen->CellCycleAssay MechanismStudy Mechanism of Action Studies ApoptosisAssay->MechanismStudy CellCycleAssay->MechanismStudy WesternBlot Western Blot (e.g., Bax, Bcl-2, Akt) MechanismStudy->WesternBlot

Caption: A standard in vitro screening cascade for novel anticancer compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, KYSE70) in a 96-well plate at a density of 4 x 10⁴ cells/well in 50 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of purple precipitate indicates formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the furanone derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase, for example, would indicate cell cycle arrest at that stage.[3]

Section 4: Toxicological Considerations and Future Directions

While the therapeutic potential is high, it is critical to consider the toxicological profile. Some highly halogenated furanones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are known byproducts of water chlorination and have demonstrated genotoxic and carcinogenic properties.[10][11] This underscores the necessity of early-stage toxicological screening for any new derivatives. Assays for mutagenicity (e.g., Ames test) and cytotoxicity against normal, non-cancerous cell lines (e.g., MCF-10A for breast cancer research) are crucial to establish a therapeutic window.[3]

Future research should focus on:

  • Systematic SAR Studies: Synthesizing a focused library of derivatives to understand how the size, electronics, and lipophilicity of substituents at the C3 position influence biological activity and selectivity.

  • Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets of the most potent compounds.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The this compound scaffold stands as a promising starting point for the development of novel therapeutics. By leveraging its inherent reactivity, researchers can generate a wealth of chemical diversity. The accumulated evidence from the broader furanone family strongly suggests that these derivatives are likely to exhibit potent anticancer and anti-inflammatory activities. The mechanisms underpinning these effects appear to be multifactorial, involving the induction of apoptosis, cell cycle disruption, and modulation of critical cell signaling pathways. Through the rigorous application of the experimental protocols detailed in this guide, the scientific community can systematically explore this chemical space, potentially unlocking a new class of drugs to address significant unmet medical needs.

References

An In-depth Technical Guide to 3-Chloro-2,4(3H,5H)-furandione: A Versatile Scaffold in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a direct and extensively researched mechanism of action for 3-Chloro-2,4(3H,5H)-furandione as a standalone bioactive agent is not prominently documented in scientific literature, its profound significance lies in its role as a highly reactive and versatile synthetic intermediate. This technical guide provides an in-depth exploration of this compound, also known as 3-Chlorotetronic acid, focusing on its chemical properties, reactivity, and its pivotal role as a building block in the synthesis of a diverse array of biologically active molecules. We will delve into the broader context of the furanone and tetronic acid families, examining their therapeutic potential and toxicological profiles. Furthermore, based on its chemical structure and the known reactivity of related α-halo lactones, we will propose a hypothetical mechanism of action centered on its potential as an electrophile capable of interacting with biological nucleophiles. This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the utility and potential of this compound in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound as a Synthetic Scaffold

This compound (CAS 4971-55-5) is a halogenated heterocyclic compound belonging to the tetronic acid family.[1] Although not widely recognized for its own intrinsic biological activity, its true value in the scientific community is as a powerful and adaptable starting material for the synthesis of more complex molecules with significant pharmacological properties.[2] The furanone ring is a common motif in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[3][4] The presence of a chlorine atom at the 3-position of the furanone ring in this compound enhances its reactivity, making it a prime candidate for nucleophilic substitution and other chemical transformations.[5][6] This reactivity allows for the introduction of various functional groups, leading to the generation of diverse chemical libraries for drug screening and the targeted synthesis of novel therapeutic agents.

This guide will provide a detailed overview of the chemical characteristics of this compound and explore its applications in the synthesis of bioactive compounds. We will also discuss the broader biological significance of the tetronic acid and furanone scaffolds, providing context for the potential applications of derivatives of this compound.

Chemical Properties and Reactivity of this compound

A thorough understanding of the chemical properties of this compound is fundamental to appreciating its synthetic utility.

PropertyValue
CAS Number 4971-55-5
Molecular Formula C₄H₃ClO₃
Molecular Weight 134.52 g/mol
Appearance White to light yellow crystalline powder
Melting Point 206 °C (decomposes)
Synonyms 3-Chlorotetronic acid, 3-chlorooxolane-2,4-dione

The key to the synthetic versatility of this compound lies in its inherent reactivity, which is a consequence of its electronic and structural features. The presence of two carbonyl groups and a chlorine atom on the furanone ring makes it highly susceptible to nucleophilic attack.[5][6]

Keto-Enol Tautomerism

Tetronic acids, including this compound, can exist in equilibrium between their keto and enol forms. This tautomerism is a critical aspect of their reactivity, influencing their ability to participate in various chemical reactions.

Caption: Keto-enol tautomerism of the tetronic acid core.

Susceptibility to Nucleophilic Attack

The electron-withdrawing nature of the carbonyl groups and the chlorine atom creates an electrophilic center at the C3 position of the furanone ring, making it a prime target for nucleophiles. This reactivity is further enhanced in the case of related dihalo-furanones, which are known to react readily with a variety of nucleophiles, including amines, thiols, and alcohols.[5] This suggests that this compound can serve as an excellent substrate for introducing diverse side chains, a key strategy in combinatorial chemistry and lead optimization.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a precursor for a wide range of biologically active compounds.

Synthesis of Anti-inflammatory and Analgesic Agents

While specific examples of commercially available drugs synthesized directly from this compound are not readily found, the literature suggests its utility in the synthesis of compounds with anti-inflammatory and analgesic properties.[2] The furanone scaffold is present in various molecules with such activities. For instance, the synthesis of thiazolotriazoles containing a dichlorofluorophenyl moiety has yielded compounds with excellent anti-inflammatory and analgesic activities.[7] Although not a direct derivative, this highlights the potential of halogenated aromatic and heterocyclic structures in the design of such agents.

Synthesis of Antimicrobial Agents

The furanone core is a well-established pharmacophore in the development of antimicrobial agents. Halogenated furanones, in particular, have garnered significant attention for their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[8] By disrupting QS, these compounds can inhibit biofilm formation and the expression of virulence factors, making bacteria more susceptible to conventional antibiotics and the host's immune response.[9] For example, brominated furanone C-30 has been shown to be a potent inhibitor of the QS system in the opportunistic pathogen Pseudomonas aeruginosa.[8] The reactive nature of this compound makes it an ideal starting point for the synthesis of novel furanone-based QS inhibitors.

synthesis_workflow start This compound intermediate Nucleophilic Substitution (e.g., with amines, thiols) start->intermediate Reaction product1 Bioactive Furanone Derivatives (e.g., Quorum Sensing Inhibitors) intermediate->product1 Further Modification product2 Other Bioactive Molecules (e.g., Enzyme Inhibitors) intermediate->product2 Alternative Pathways

Caption: Synthetic utility of this compound.

Synthesis of Anticancer Agents

Derivatives of 2(5H)-furanones have also shown promise as anticancer agents. For instance, new bis-2(5H)-furanone derivatives have been synthesized and shown to exhibit significant inhibitory activity against glioma cells, with evidence suggesting that they act by inducing cell cycle arrest and interacting with DNA.[4] The ability to readily modify the this compound scaffold allows for the exploration of structure-activity relationships in the development of novel anticancer therapeutics.

The 2(5H)-Furanone and Tetronic Acid Core in Drug Discovery: A Double-Edged Sword

The broader family of 2(5H)-furanones and tetronic acids presents both significant therapeutic opportunities and potential toxicological challenges.

Therapeutic Potential

The tetronic acid moiety has been identified in a number of natural products with a range of biological activities. It has been proposed that the tetronic acid group can act as a mimic for carboxylate, phosphate, or sulfate groups, enabling it to interact with and inhibit enzymes such as phosphatases that are involved in critical signaling pathways.[10] This inhibitory activity has been observed in compounds like RK-682, a tetronic acid derivative that inhibits tyrosine phosphatases and HIV-1 protease.[10]

Toxicological Considerations

It is crucial to acknowledge that some halogenated furanones are known for their toxicity. A prominent example is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a disinfection byproduct found in chlorinated drinking water that is a potent mutagen and carcinogen. The genotoxicity of MX is attributed to its ability to react directly with DNA.[8] This underscores the importance of careful toxicological evaluation of any novel furanone derivatives intended for therapeutic use.

Proposed Mechanism of Action: A Hypothesis of Covalent Modification

In the absence of direct experimental evidence for the mechanism of action of this compound itself, we can formulate a scientifically plausible hypothesis based on its chemical reactivity. As an α-halo-γ-lactone, it is a potent electrophile. This electrophilicity suggests that its biological effects, if any, are likely mediated through covalent modification of biological macromolecules.

A primary target for such electrophilic compounds within a biological system is the sulfhydryl group of cysteine residues in proteins.[11] The nucleophilic sulfur atom of cysteine can attack the electrophilic carbon atom of the furanone, leading to the formation of a stable covalent bond. This alkylation of cysteine residues can have profound effects on protein function, including:

  • Enzyme Inhibition: If the modified cysteine residue is located within the active site of an enzyme, its alkylation can lead to irreversible inhibition of enzymatic activity.

  • Disruption of Protein Structure: Cysteine residues are often involved in the formation of disulfide bonds that are critical for maintaining the tertiary and quaternary structure of proteins. Covalent modification of these residues can disrupt protein folding and function.

  • Interference with Signaling Pathways: Many proteins involved in cellular signaling pathways rely on the redox state of specific cysteine residues. Alkylation of these residues can disrupt these signaling cascades.

covalent_modification furanone This compound (Electrophile) adduct Covalent Adduct furanone->adduct cysteine Cysteine Residue in Protein (Nucleophile) cysteine->adduct effect Altered Protein Function (e.g., Enzyme Inhibition) adduct->effect

Caption: Proposed mechanism of covalent modification of cysteine residues.

This proposed mechanism is supported by the known reactivity of similar halogenated compounds, which are frequently used as reagents for the specific modification of cysteine residues in proteins for research purposes.[12]

Experimental Protocols for Investigating the Bioactivity of Furanone Derivatives

For researchers aiming to synthesize and evaluate the biological activity of derivatives of this compound, the following experimental workflows are recommended.

General Procedure for Nucleophilic Substitution
  • Dissolve this compound in a suitable aprotic solvent (e.g., dioxane, THF).

  • Add a base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Add the desired nucleophile (e.g., an amine or thiol) dropwise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove salts and excess reagents.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[13]

In Vitro Enzyme Inhibition Assay
  • Select a target enzyme with a known or suspected cysteine residue in its active site.

  • Prepare a series of dilutions of the synthesized furanone derivative.

  • Incubate the enzyme with the furanone derivative for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quorum Sensing Inhibition Assay
  • Utilize a reporter strain of bacteria (e.g., Chromobacterium violaceum or a genetically modified E. coli) that produces a detectable signal (e.g., pigment, light) under the control of a QS system.

  • Grow the reporter strain in the presence of varying concentrations of the synthesized furanone derivative.

  • Quantify the QS-regulated signal to determine the extent of inhibition.

  • Concurrently, measure bacterial growth (e.g., by optical density) to ensure that the observed inhibition is not due to general toxicity.

Future Research Directions and Conclusion

This compound represents a valuable and somewhat underexplored scaffold in medicinal chemistry. While its direct biological activity remains to be fully elucidated, its potential as a synthetic precursor is clear. Future research should focus on:

  • Synthesis of diverse libraries of furanone derivatives and their screening against a wide range of biological targets.

  • Investigation of the mechanism of action of promising lead compounds, including the identification of their specific molecular targets.

  • Optimization of the pharmacokinetic and toxicological profiles of bioactive furanone derivatives to advance them as potential drug candidates.

References

The Enigmatic Halogen: A Technical Guide to the Synthesis and Anticipated Significance of 3-Chlorotetronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 3-Chlorotetronic acid, a compound of significant synthetic interest. Given the absence of a detailed documented history for this specific molecule, this guide will first establish the chemical context of the broader tetronic acid family, detail established synthetic routes to the core scaffold, and then, based on fundamental principles of organic chemistry, propose a robust methodology for the synthesis of 3-Chlorotetronic acid. Furthermore, we will explore its anticipated chemical properties and potential biological relevance, drawing parallels with known halogenated pharmacophores and bioactive tetronic acid derivatives.

The Tetronic Acid Scaffold: A Privileged Motif in Natural Products and Medicinal Chemistry

Tetronic acids, formally known as 4-hydroxy-2(5H)-furanones, represent a class of five-membered heterocyclic compounds characterized by a γ-butyrolactone ring bearing an enolic hydroxyl group at the C4 position. This structural motif is not merely a synthetic curiosity; it is a recurring feature in a vast array of biologically active natural products.[1] The inherent acidity of the C4 hydroxyl and the presence of a reactive C3 position make the tetronic acid ring a versatile synthon in organic synthesis.[2]

The significance of the tetronic acid core is underscored by its presence in compounds with diverse therapeutic applications, including antibiotic, antiviral, anticoagulant, and anticancer activities. A classic example is Vitamin C (L-ascorbic acid), a vital antioxidant, which contains a related, more complex furanone lactone structure. The reactivity and biological relevance of the tetronic acid scaffold make it a compelling target for the development of novel therapeutic agents.

The Path to the Core: Established Methodologies for Tetronic Acid Synthesis

The construction of the tetronic acid ring system is a well-trodden path in organic synthesis, with several reliable methods at the disposal of the synthetic chemist. One of the most prevalent and efficient approaches is the Dieckmann condensation of α-hydroxy esters with esters of acetic acid, followed by hydrolysis and decarboxylation.

A particularly effective one-pot protocol involves the tandem transesterification and subsequent Dieckmann cyclization of aryl- or heteroarylacetic acid esters with hydroxyacetic acid esters.[3] This method offers high yields and operational simplicity, making it an attractive route for generating a variety of substituted tetronic acids.

Experimental Protocol: One-Pot Synthesis of Tetronic Acid

This protocol is adapted from the work of Mallinger, Le Gall, and Mioskowski.[3]

Materials:

  • Alkyl arylacetate

  • Hydroxyacetic acid ester

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the alkyl arylacetate (1.0 eq) and the hydroxyacetic acid ester (1.2 eq) in anhydrous DMF at room temperature, add potassium tert-butoxide (2.5 eq) portionwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetronic acid.

Causality of Experimental Choices:

  • Potassium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester, initiating the intramolecular Dieckmann condensation.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the enolate intermediate without interfering with the base.

  • Acidic workup: Neutralizes the basic reaction mixture and protonates the resulting enolate to yield the final tetronic acid product.

Introducing the Halogen: Proposed Synthesis of 3-Chlorotetronic Acid

While the direct synthesis of 3-Chlorotetronic acid is not extensively documented, its preparation can be logically approached through the electrophilic halogenation of the parent tetronic acid. The C3 position of the tetronic acid ring is nucleophilic and susceptible to reaction with electrophiles. This reactivity is analogous to the α-halogenation of other 1,3-dicarbonyl compounds.

A suitable chlorinating agent for this transformation would be sulfuryl chloride (SO₂Cl₂), which is known to effect the chlorination of enolizable ketones and related systems.

Proposed Experimental Protocol: Synthesis of 3-Chlorotetronic Acid

Materials:

  • Tetronic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tetronic acid (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the cooled solution of tetronic acid.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-Chlorotetronic acid.

Self-Validating System and Trustworthiness:

The progress of the reaction can be monitored by TLC, observing the disappearance of the tetronic acid spot and the appearance of a new, typically less polar, product spot. The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data would show the disappearance of the proton signal at the C3 position and a characteristic shift in the ¹³C NMR spectrum for the C3 carbon.

Physicochemical Properties and Anticipated Biological Significance

The introduction of a chlorine atom at the C3 position is expected to significantly modulate the physicochemical and biological properties of the tetronic acid scaffold.

Predicted Physicochemical Properties of 3-Chlorotetronic Acid
PropertyPredicted Value/CharacteristicRationale
Acidity (pKa) Lower than tetronic acidThe electron-withdrawing inductive effect of the chlorine atom will increase the acidity of the enolic hydroxyl group.
Lipophilicity (LogP) Higher than tetronic acidThe introduction of a halogen atom generally increases the lipophilicity of a molecule.
Reactivity Altered electrophilicity/nucleophilicityThe C3 position is now blocked, preventing further electrophilic substitution. The electron-withdrawing nature of the chlorine may influence the reactivity of the lactone ring.
Anticipated Biological Significance

The incorporation of halogen atoms, particularly chlorine, is a well-established strategy in medicinal chemistry to enhance the biological activity of lead compounds. Halogenation can improve metabolic stability, increase membrane permeability, and provide additional binding interactions with biological targets.

Given that many tetronic acid derivatives exhibit antimicrobial and anticancer properties, it is plausible that 3-Chlorotetronic acid could possess enhanced or novel biological activities. The chlorine atom could act as a key pharmacophoric element, potentially leading to improved potency or a modified spectrum of activity. For instance, a number of 3-chloro monocyclic β-lactams have demonstrated potent antibacterial and anti-inflammatory activity.

Logical and Experimental Workflow Diagram

G cluster_0 Synthesis of Tetronic Acid Core cluster_1 Synthesis of 3-Chlorotetronic Acid cluster_2 Characterization and Evaluation A Alkyl Arylacetate + Hydroxyacetic Acid Ester B Potassium tert-butoxide in DMF A->B Reactants C Tandem Transesterification & Dieckmann Condensation B->C Base & Solvent D Acidic Workup C->D Intermediate E Purified Tetronic Acid D->E Final Product F Tetronic Acid E->F Intermediate for Halogenation G Sulfuryl Chloride (SO₂Cl₂) in DCM F->G Starting Material H Electrophilic Chlorination G->H Reagent & Solvent I Quenching & Workup H->I Intermediate J Purified 3-Chlorotetronic Acid I->J Final Product K Spectroscopic Analysis (NMR, MS, IR) J->K L Physicochemical Property Determination (pKa, LogP) J->L M Biological Activity Screening (Antimicrobial, Anticancer Assays) J->M

Caption: Synthetic and evaluation workflow for 3-Chlorotetronic acid.

Conclusion and Future Directions

While 3-Chlorotetronic acid may not yet be a catalogued compound with a detailed history, its synthesis is readily achievable through established chemical principles. The proposed synthetic route offers a clear and logical pathway to this intriguing molecule. The introduction of a chlorine atom onto the versatile tetronic acid scaffold holds significant promise for the development of novel compounds with potentially enhanced biological activities. Further research is warranted to synthesize, characterize, and evaluate the pharmacological profile of 3-Chlorotetronic acid and its derivatives. This exploration could unveil new therapeutic leads and further solidify the importance of the tetronic acid motif in medicinal chemistry.

References

Spectroscopic Data for 3-Chloro-2,4(3H,5H)-furandione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4(3H,5H)-furandione, also known as 3-chlorotetronic acid, is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its reactive nature makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[2] A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure the identity, purity, and structural integrity of this starting material and its subsequent derivatives. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical Properties

This compound is a five-membered lactone ring with a chlorine atom at the 3-position and ketone functionalities at the 2- and 4-positions. The presence of these functional groups dictates its chemical reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₃ClO₃
Molecular Weight 134.52 g/mol
CAS Number 4971-55-5
Appearance White to light yellow powder/crystalChem-Impex
Melting Point 206 °C (decomposes)
Purity (typical) ≥98.0% (HPLC)

Synthesis Overview

Representative Synthetic Protocol:

Reaction: Chlorination of Tetronic Acid

Materials:

  • Tetronic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, chloroform)

  • Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

  • Dissolve tetronic acid in the anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of sulfuryl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of the starting materials and the product.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Slow Addition of Chlorinating Agent at Low Temperature: The chlorination of β-dicarbonyl compounds can be exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.

Potential Impurities and Their Spectroscopic Signatures:
  • Unreacted Tetronic Acid: The presence of the starting material would be indicated by a singlet at approximately 3.5 ppm in the ¹H NMR spectrum, corresponding to the C5 methylene protons, and the absence of a signal for the chlorinated C3 carbon in the ¹³C NMR spectrum.

  • Dichlorinated Products: Over-chlorination could lead to the formation of 3,3-dichloro-2,4(3H,5H)-furandione. This would result in the disappearance of the C3-H proton signal in the ¹H NMR spectrum and a significant downfield shift of the C3 carbon signal in the ¹³C NMR spectrum.

  • Solvent Residues: Residual solvents from the reaction or purification steps may be observed in the ¹H NMR spectrum (e.g., dichloromethane at ~5.3 ppm, chloroform at ~7.26 ppm).

Spectroscopic Data and Interpretation

The spectroscopic data for this compound is consistent with its proposed structure. The following sections detail the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, exhibiting two main signals corresponding to the two distinct proton environments in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.6Singlet2H-CH₂- (C5)
~5.1Singlet1H-CHCl- (C3)

Interpretation:

  • The singlet at approximately 4.6 ppm is assigned to the two equivalent protons of the methylene group at the C5 position. These protons are adjacent to an oxygen atom, which deshields them, causing them to resonate downfield.

  • The singlet at approximately 5.1 ppm corresponds to the single proton attached to the C3 carbon. This proton is significantly deshielded due to the adjacent chlorine atom and the two carbonyl groups, resulting in a substantial downfield shift. The absence of adjacent protons results in a singlet multiplicity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Four distinct carbon signals are expected for this compound.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~60-70C3
~70-80C5
~165-175C2 or C4
~190-200C4 or C2

Interpretation:

  • The signal in the range of 60-70 ppm is attributed to the C3 carbon, which is directly bonded to the electron-withdrawing chlorine atom.

  • The signal between 70-80 ppm corresponds to the C5 methylene carbon, which is deshielded by the adjacent oxygen atom.

  • The two signals in the downfield region (165-200 ppm) are characteristic of carbonyl carbons. The exact assignment of C2 and C4 can be challenging without further 2D NMR experiments, but both are expected to be significantly deshielded. The carbon of the ketone (C4) is typically expected to be further downfield than the lactone carbonyl (C2).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions from the carbonyl groups and the C-O and C-Cl bonds.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1780StrongC=O stretch (lactone)
~1720StrongC=O stretch (ketone)
~1150StrongC-O stretch (lactone)
~750MediumC-Cl stretch

Interpretation:

  • The presence of two distinct carbonyl groups, a lactone and a ketone, is expected to give rise to two strong absorption bands in the carbonyl region (1700-1800 cm⁻¹). The lactone carbonyl (C=O) typically absorbs at a higher frequency than a simple ketone due to ring strain.

  • A strong absorption band around 1150 cm⁻¹ is characteristic of the C-O stretching vibration within the lactone ring.

  • The absorption in the region of 750 cm⁻¹ is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine would be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 5: Expected Mass Spectral Data for this compound

m/zIonNotes
134/136[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
99[M-Cl]⁺Loss of a chlorine radical.
71[M-Cl-CO]⁺Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion.
55[C₃H₃O]⁺A possible fragment resulting from further fragmentation.
43[C₂H₃O]⁺Acylium ion fragment.

Interpretation of Fragmentation:

The fragmentation of furanone derivatives in mass spectrometry often involves initial cleavages adjacent to the carbonyl groups and the loss of small, stable molecules like carbon monoxide (CO) and chlorine radicals. The molecular ion, though it may be of low abundance, is crucial for confirming the molecular weight. The loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds, leading to a prominent peak at m/z 99. Subsequent loss of CO from this fragment is also a likely process.

Visualization of Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolve MS Mass Spectrometry (e.g., EI-MS) Sample->MS NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR IR FTIR Spectroscopy Dissolve->IR Interpret_NMR Analyze chemical shifts, multiplicities, and integrations NMR->Interpret_NMR Interpret_IR Identify characteristic functional group absorptions IR->Interpret_IR Interpret_MS Determine molecular weight and analyze fragmentation patterns MS->Interpret_MS Structure_Confirm Confirm Molecular Structure and Purity Interpret_NMR->Structure_Confirm Interpret_IR->Structure_Confirm Interpret_MS->Structure_Confirm

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data for this compound are in excellent agreement with its chemical structure. The characteristic signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra provide a unique fingerprint that allows for its unambiguous identification and purity assessment. For researchers, scientists, and drug development professionals, a comprehensive understanding of this data is essential for quality control and for tracking the incorporation of this versatile building block into more complex molecular architectures. The information presented in this guide serves as a valuable resource for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.

References

Thermal Stability and Degradation of 3-Chloro-2,4(3H,5H)-furandione: A Mechanistic and Methodological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, is a reactive heterocyclic building block utilized in the synthesis of complex organic molecules and potential therapeutic agents.[1][2] Its utility in multi-step syntheses necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and reaction control. Commercial sources note that the compound decomposes at its melting point of approximately 206 °C, indicating inherent thermal lability.[1] While detailed degradation studies on this specific molecule are not extensively documented in peer-reviewed literature, this guide synthesizes data from analogous structures and fundamental chemical principles to propose likely degradation pathways and to provide a comprehensive experimental workflow for its complete thermal characterization. This document serves as a foundational resource for researchers aiming to predict, analyze, and control the thermal behavior of this versatile synthetic intermediate.

Introduction and Physicochemical Properties

This compound is a five-membered heterocyclic compound containing a lactone and a ketone, with a chlorine atom at the C3 position. This substitution pattern makes the molecule an interesting substrate for nucleophilic attack and a precursor for various derivatives.[1] However, the combination of a strained ring system, an acidic proton at C3 (in its enol form), and a halogen substituent suggests multiple potential avenues for thermal decomposition.

Understanding the thermal stability profile is critical for:

  • Process Safety: Preventing uncontrolled exothermic decomposition during heating or prolonged storage.

  • Reaction Optimization: Defining the maximum allowable temperature for synthetic reactions to avoid yield loss and the generation of impurities.

  • Formulation Development: Ensuring the stability of any formulation where it may be an intermediate or final product.

The table below summarizes the known properties of the target compound alongside succinic anhydride, a structurally related cyclic anhydride whose thermal decomposition has been studied.

PropertyThis compoundSuccinic Anhydride (Analog)
CAS Number 4971-55-5[3]108-30-5[4]
Molecular Formula C₄H₃ClO₃[3]C₄H₄O₃[4]
Molecular Weight 134.52 g/mol [3]100.07 g/mol [4]
Melting Point ~206 °C (with decomposition)[1]~119 °C (247 °F)[5]
Boiling Point Not applicable~261 °C (502 °F)[5]
Thermal Behavior Decomposes at melting point.Decomposes at 625–775 K (352–502 °C).[6][7]

Proposed Thermal Degradation Pathways

The structure of this compound allows for several plausible and potentially competing degradation mechanisms. The initiation of these pathways is likely influenced by factors such as temperature, heating rate, and the presence of catalysts or impurities.

Tautomerization and Decarboxylation (Pathway A)

The molecule can exist in equilibrium with its enol tautomer, 3-chloro-4-hydroxy-2(5H)-furanone. This tautomer contains a β-keto acid-like moiety, a class of compounds known to undergo facile decarboxylation upon heating.[8][9] The electron-withdrawing effect of the chlorine atom and the adjacent carbonyl group would further stabilize the transition state, making this a highly probable degradation route.

  • Mechanism: A concerted, cyclic transition state allows for the removal of a carboxyl group as carbon dioxide (CO₂).[9]

  • Products: The initial loss of CO₂ would generate a highly reactive chloroketene intermediate, which would likely polymerize or react with other species.

Ring Fragmentation via Decarbonylation (Pathway B)

Drawing analogy from the high-temperature decomposition of succinic anhydride, which yields both carbon monoxide (CO) and carbon dioxide (CO₂), a similar ring fragmentation is possible.[6][7] This process may involve homolytic cleavage and the formation of radical intermediates.

  • Mechanism: Cleavage of C-C bonds within the ring structure, leading to the expulsion of stable small gas molecules.

  • Products: A mixture of CO, CO₂, and potentially other small chlorinated fragments.

Dehydrochlorination (Pathway C)

The elimination of hydrogen chloride (HCl) is a classic thermal degradation pathway for chlorinated organic compounds. This route would be favored by the presence of a proton on the adjacent carbon (C5).

  • Mechanism: Elimination of the chlorine atom from C3 and a hydrogen atom from C5.

  • Products: Formation of an unsaturated furandione (a butenolide derivative) and HCl gas. The highly acidic HCl gas could then catalyze further degradation reactions.

The following diagram illustrates these proposed competing pathways.

G cluster_main Proposed Degradation Pathways cluster_pathways cluster_products Primary Products Parent_Molecule This compound Decarboxylation Pathway A: Decarboxylation Parent_Molecule->Decarboxylation Heat (Tautomerization) Fragmentation Pathway B: Ring Fragmentation Parent_Molecule->Fragmentation High Heat Dehydrochlorination Pathway C: Dehydrochlorination Parent_Molecule->Dehydrochlorination Heat Product_A CO₂ + Chloroketene Intermediate Decarboxylation->Product_A Product_B CO + CO₂ + Fragments Fragmentation->Product_B Product_C HCl + Unsaturated Furandione Dehydrochlorination->Product_C

Caption: Competing thermal degradation pathways for this compound.

A Validated Experimental Workflow for Stability Assessment

To definitively elucidate the thermal stability and degradation pathways, a multi-technique analytical approach is required. The following workflow provides a self-validating system where results from one technique inform and confirm the findings of another.

G cluster_workflow Thermal Stability Analysis Workflow Start Sample of This compound TGA Step 1: TGA (Thermogravimetric Analysis) Start->TGA DSC Step 2: DSC (Differential Scanning Calorimetry) TGA->DSC Correlate mass loss with event Data_TGA Determine T_onset & Mass Loss % TGA->Data_TGA TGA_MS Step 3: TGA-MS/FTIR (Evolved Gas Analysis) DSC->TGA_MS Identify gases from events Data_DSC Identify Melt/Decomposition (Endo/Exotherm) DSC->Data_DSC Isothermal Step 4: Isothermal Stress & Product ID TGA_MS->Isothermal Select stress T° below T_onset Data_MS Identify Gaseous Products (CO₂, CO, HCl) TGA_MS->Data_MS Data_Iso Identify Non-Volatile Degradants (HPLC, GC-MS) Isothermal->Data_Iso Conclusion Comprehensive Stability Profile Isothermal->Conclusion

Caption: A logical workflow for comprehensive thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition (T_onset) and the number of degradation steps.

  • Methodology:

    • Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 15-30 minutes to establish an inert atmosphere.

    • Heat the sample from ambient temperature (~25 °C) to 400 °C at a linear heating rate of 10 °C/min.

    • Record the sample mass as a function of temperature.

  • Causality and Interpretation: A sharp decrease in mass indicates decomposition. The temperature at the intersection of the baseline tangent and the tangent of the mass loss curve is the T_onset. Multiple distinct steps in the mass loss curve would suggest multiple degradation reactions occurring at different temperatures.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal events (melting, decomposition).

  • Methodology:

    • Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Create a pinhole in the lid to allow any evolved gases to escape, preventing pan rupture.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen purge.

    • Record the differential heat flow.

  • Causality and Interpretation: An endothermic peak will correspond to melting. An exothermic peak, particularly one that coincides with the T_onset from TGA, is a strong indicator of an energetic decomposition, which is a critical safety consideration. The fact that the compound is known to decompose at its melting point suggests these two events will be closely coupled.[1]

Protocol 3: Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR
  • Objective: To identify the chemical nature of the gases produced during decomposition.

  • Methodology:

    • Use a TGA instrument equipped with a heated transfer line connected to a Mass Spectrometer (MS) or an FTIR spectrometer.

    • Run the TGA experiment as described in Protocol 3.1.

    • Simultaneously, the MS or FTIR will analyze the gases evolved from the TGA furnace in real-time.

  • Causality and Interpretation: Correlating the mass loss events from the TGA curve with the detection of specific mass-to-charge ratios (m/z) or IR spectra allows for positive identification of degradation products. For example:

    • Detection of m/z 44 (MS) or characteristic IR bands for CO₂ would support Pathway A.

    • Detection of m/z 28 (MS) for CO would support Pathway B.

    • Detection of m/z 36 and 38 (MS, for HCl isotopes) would support Pathway C.

Protocol 4: Isothermal Stress and Degradant Identification
  • Objective: To generate and identify non-volatile degradation products that remain in the solid state.

  • Methodology:

    • Based on the TGA T_onset, select a stress temperature approximately 10-20 °C below this value.

    • Place a larger quantity of the sample (e.g., 100 mg) in a vial and heat it in an oven at the selected stress temperature for a defined period (e.g., 24 hours).

    • After cooling, dissolve the stressed sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the resulting solution using High-Performance Liquid Chromatography (HPLC) with a UV or MS detector to separate and identify new peaks corresponding to degradation products.

    • Further characterization of isolated degradants can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality and Interpretation: This method allows for the characterization of complex, higher molecular weight products, such as oligomers or polymers, that would not be detected by EGA. This provides a complete picture of the degradation chemistry.

Conclusion and Recommendations

While this compound is a valuable synthetic intermediate, its thermal instability, evidenced by decomposition at its melting point, requires careful consideration. The proposed degradation pathways—decarboxylation, ring fragmentation, and dehydrochlorination—are all chemically plausible based on its structure and analogies to related compounds. For any process involving this molecule, it is strongly recommended that the comprehensive experimental workflow detailed in this guide be performed. The resulting data will establish a safe operating temperature, provide insight into potential process impurities, and ensure the development of robust and reliable synthetic protocols.

References

The Solubility Profile of 3-Chloro-2,4(3H,5H)-furandione: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2,4(3H,5H)-furandione, a halogenated heterocyclic compound, is a versatile building block in synthetic organic chemistry, with applications in the development of novel pharmaceutical agents and other fine chemicals.[1] A comprehensive understanding of its solubility in various organic solvents is fundamental for its effective utilization in reaction chemistry, purification, and formulation. This in-depth technical guide provides a detailed exploration of the solubility characteristics of this compound. While quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes the theoretical principles governing its solubility, outlines a rigorous experimental protocol for its determination, and presents a framework for interpreting the resulting data. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction to this compound

This compound, also known by synonyms such as 3-Chlorotetronic acid, is a C4-heterocyclic building block. Its structure, featuring a furanone ring substituted with a chlorine atom and two carbonyl groups, imparts a unique reactivity that is leveraged in the synthesis of a variety of more complex molecules.[1]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₃ClO₃[2]
Molecular Weight 134.52 g/mol [2]
Appearance White to light yellow powder/crystalChem-Impex
Melting Point 206 °C (decomposes)
CAS Number 4971-55-5[2]

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the extent of dissolution. For this compound, its molecular structure suggests a moderate to high polarity due to the presence of two carbonyl groups and a chlorine atom, which are capable of dipole-dipole interactions. The potential for hydrogen bonding with protic solvents also exists.

Based on this, it is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar solvents. A qualitative report indicates that it is soluble in methanol, a polar protic solvent.[3]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield extensive quantitative solubility data for this compound in a range of common organic solvents. This highlights a critical knowledge gap for researchers working with this compound. The following table is presented as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Quantitative Solubility ( g/100 mL)Observations
Methanol32.7(Data to be determined)Soluble[3]
Ethanol24.5(Data to be determined)
Acetone20.7(Data to be determined)
Acetonitrile37.5(Data to be determined)
Dichloromethane9.1(Data to be determined)
Ethyl Acetate6.0(Data to be determined)
Toluene2.4(Data to be determined)
Hexane1.9(Data to be determined)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To address the absence of public data, the following detailed protocol for the isothermal shake-flask method is provided. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.22 µm, solvent-compatible)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Place vials in a thermostatic shaker at constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw a clear aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate to a known volume sample3->sample4 sample5 Analyze the diluted sample by HPLC to determine concentration sample4->sample5 calc1 Calculate the original concentration in the saturated solution sample5->calc1 calc2 Express solubility in desired units (e.g., g/100 mL) calc1->calc2

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: For each selected organic solvent, add an excess amount of this compound to a vial containing a precisely known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration: Securely cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic environment for at least 2 hours to permit the excess solid to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microparticles.

  • Quantification: Accurately weigh the filtered aliquot. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor. Express the solubility in the desired units, such as g/100 mL or mol/L.

Safety and Handling

This compound is an irritant. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents is currently lacking, this technical guide provides the theoretical foundation and a robust experimental framework for researchers to determine these critical parameters. By following the detailed protocol outlined herein, scientists and drug development professionals can generate reliable solubility data to inform their research, optimize reaction and purification conditions, and accelerate the development of novel chemical entities.

References

quantum chemical calculations for 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 3-Chloro-2,4(3H,5H)-furandione

Abstract

This compound, also known as 3-Chlorotetronic acid, is a halogenated heterocyclic compound of significant interest in medicinal and materials chemistry.[1][2][3] Its utility as a versatile synthetic building block for pharmaceuticals, including anti-inflammatory agents, and agrochemicals necessitates a profound understanding of its molecular structure, reactivity, and electronic properties.[1] This technical guide provides a comprehensive framework for conducting high-fidelity quantum chemical calculations on this molecule. We will detail a self-validating workflow using Density Functional Theory (DFT), outlining the rationale behind the selection of computational methods, basis sets, and solvent models. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational insights to guide experimental design and accelerate discovery.

The Rationale for a Computational Approach

While experimental techniques provide invaluable macroscopic data, a computational approach allows us to probe the molecular-level characteristics that govern the chemical behavior of this compound. Quantum chemical calculations serve several key purposes:

  • Structural Elucidation: Determining the most stable three-dimensional conformation (geometry optimization) is the foundational step for all other property predictions.

  • Reactivity Prediction: By analyzing frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP), we can identify the most likely sites for nucleophilic and electrophilic attack, guiding synthetic strategies.[4]

  • Spectroscopic Characterization: Calculating vibrational frequencies allows for the prediction and interpretation of infrared (IR) and Raman spectra, providing a powerful tool for experimental validation.[5][6]

  • Electronic Properties: Understanding properties like the dipole moment and charge distribution is crucial for predicting solubility, intermolecular interactions, and potential applications in materials science.

Computational studies on furanone derivatives have proven effective in elucidating electronic properties and predicting reactivity, making this an established and reliable methodology.[7][8]

The Computational Workflow: A Validated Protocol

Our recommended workflow is designed to be robust and self-validating, ensuring the scientific integrity of the generated data. The process involves a sequential series of calculations where the output of one step serves as the validated input for the next.

G cluster_input Initial Setup cluster_calc Core Calculations cluster_validation Validation cluster_analysis Data Analysis & Interpretation Input 1. Initial Structure (e.g., from 2D sketch) Method 2. Select Method (DFT: B3LYP) Input->Method Basis 3. Select Basis Set (6-311++G(d,p)) Method->Basis Solvent 4. Define Solvent Model (PCM/SMD) Basis->Solvent Opt 5. Geometry Optimization Solvent->Opt Freq 6. Vibrational Frequency Analysis Opt->Freq Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Validation Validation Check: No Imaginary Frequencies? Freq->Validation Spectra Predicted IR/Raman Spectra Freq->Spectra Props 7. Electronic Property Calculation Electronic HOMO, LUMO, MEP, NBO Props->Electronic Validation->Opt No (Transition State) Re-optimize Validation->Props   Yes (True Minimum)

Caption: Computational workflow for this compound.

Detailed Experimental Protocols

The following protocols are described using terminology common to many quantum chemistry packages, such as Gaussian or ORCA.[9][10][11][12]

Protocol 1: Geometry Optimization and Vibrational Analysis

Causality: The first and most critical step is to find the minimum energy structure of the molecule. All subsequent electronic properties are dependent on this optimized geometry. A frequency calculation is then performed on this geometry for two reasons: 1) to obtain the thermodynamic properties and predict the vibrational spectra, and 2) to validate that the optimized structure is a true energy minimum, which is confirmed by the absence of imaginary frequencies.[5][13]

Step-by-Step Methodology:

  • Input Structure: Construct an initial 3D structure of this compound. The exact initial coordinates are not critical as the optimization algorithm will find the nearest energy minimum.

  • Software and Keywords: This calculation is performed using a quantum chemistry software package like Gaussian 16.[14]

    • Method Selection: We recommend the B3LYP hybrid functional. This functional provides an excellent balance of accuracy and computational cost for organic molecules by incorporating both Hartree-Fock exchange and DFT exchange-correlation components.[15][16]

    • Basis Set Selection: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta Pople-style basis set.[17]

      • 6-311: Provides a flexible description of the core and valence electrons.

      • ++G: Includes diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and potential weak non-covalent interactions.

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.[18]

    • Solvent Model: To simulate a realistic chemical environment, an implicit solvent model is essential. The Polarizable Continuum Model (PCM) is a robust choice that treats the solvent as a continuous dielectric medium.[19][20] We will use water as an example solvent due to its ubiquity in biological and chemical systems.

    • Calculation Type: Specify Opt Freq to perform a geometry optimization followed by a frequency calculation on the resulting structure.

  • Execution: Run the calculation.

  • Validation: After completion, inspect the output file. Confirm that the optimization converged and, critically, that the frequency calculation yields zero imaginary frequencies.

Example Input for Gaussian:

Protocol 2: Electronic Structure Analysis

Causality: Once a validated minimum energy structure is obtained, we can perform a more detailed analysis of its electronic properties. This calculation, often called a "single-point" energy calculation, uses the optimized geometry to compute various electronic descriptors without re-optimizing the structure.

Step-by-Step Methodology:

  • Input Structure: Use the optimized coordinates from Protocol 1.

  • Software and Keywords:

    • Method/Basis/Solvent: Use the identical level of theory as the optimization for consistency: B3LYP/6-311++G(d,p) with the PCM solvent model.

    • Additional Keywords: Add keywords to request specific analyses:

      • Pop=NBO: To perform a Natural Bond Orbital (NBO) analysis.[16][21]

      • IOP(6/33=2): Often used to print both HOMO and LUMO orbitals.

      • Cube: To generate cube files for visualizing orbitals and the electrostatic potential.

  • Execution: Run the single-point calculation.

  • Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excited and more reactive.[22][23]

    • Molecular Electrostatic Potential (MEP): Use the generated cube file to visualize the MEP surface. This map uses color to denote electrostatic potential: red regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and susceptible to nucleophilic attack.[4][24]

    • Natural Bond Orbital (NBO) Analysis: Examine the NBO output to understand charge distribution on each atom (natural atomic charges) and to identify key donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.

Results and Interpretation: A Hypothetical Case Study

The data generated from these calculations should be organized for clarity and comparison.

Molecular Geometry

The optimized geometry provides the most stable 3D arrangement. Key structural parameters should be tabulated.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C=O (at C2) Hypothetical Value: 1.21
Bond Length C=O (at C4) Hypothetical Value: 1.22
Bond Length C-Cl Hypothetical Value: 1.78
Bond Length C-O (ether) Hypothetical Value: 1.37
Bond Angle Cl-C3-C2 Hypothetical Value: 112.5
Dihedral Angle O-C2-C3-C4 Hypothetical Value: 5.2

(Note: These are representative values and would be replaced with actual calculation outputs.)

Vibrational Analysis

The calculated frequencies can be compared directly with experimental IR or Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments

Mode Frequency (cm⁻¹) IR Intensity Raman Activity Assignment
ν1 Hypothetical: 3015 High Low C-H stretch
ν2 Hypothetical: 1780 Very High Medium C=O asymmetric stretch
ν3 Hypothetical: 1755 Very High Medium C=O symmetric stretch
ν4 Hypothetical: 750 High Low C-Cl stretch

(Note: Values are hypothetical. A full analysis would include all vibrational modes.)

Electronic Properties

These descriptors provide insight into the molecule's reactivity and electronic nature.

G cluster_0 Electronic Properties & Reactivity HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Character) Gap Energy Gap (ΔE) Determines: - Chemical Reactivity - Electronic Transitions LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Character) MEP Molecular Electrostatic Potential (MEP) Visualizes charge distribution Red = Nucleophilic Sites Blue = Electrophilic Sites

Caption: Relationship between key electronic properties.

Table 3: Summary of Calculated Electronic Properties

Property Value Interpretation
HOMO Energy Hypothetical: -7.5 eV Energy of the outermost electrons; relates to ionization potential.
LUMO Energy Hypothetical: -1.2 eV Energy of the lowest available orbital; relates to electron affinity.
HOMO-LUMO Gap Hypothetical: 6.3 eV A large gap suggests high kinetic stability.

| Dipole Moment | Hypothetical: 3.5 Debye | Indicates a polar molecule, influencing solubility and interactions. |

MEP Analysis: The MEP surface would likely show significant negative potential (red) around the two carbonyl oxygen atoms, identifying them as primary sites for electrophilic attack or hydrogen bonding. A region of positive potential (blue) would be expected near the hydrogen atoms and potentially influenced by the electron-withdrawing chlorine atom.

NBO Analysis: The NBO results would quantify the charge on each atom, confirming the high negative charge on the oxygen atoms and the positive charge on the carbonyl carbons. It would also reveal delocalization of electron density from the oxygen lone pairs into the C=O π* antibonding orbitals, a key stabilizing interaction.

Conclusion

This guide has presented a detailed, self-validating protocol for performing quantum chemical calculations on this compound. By systematically applying Density Functional Theory, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. These computational insights are not merely theoretical exercises; they provide actionable data that can rationalize experimental observations, predict chemical reactivity, and guide the design of novel furanone derivatives for applications in drug discovery and materials science.

References

Methodological & Application

experimental protocol for using 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-2,4(3H,5H)-furandione: Synthesis and Handling

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for the experimental use of this compound (CAS No. 4971-55-5), a highly reactive and versatile heterocyclic building block.[1] Intended for researchers, organic chemists, and professionals in drug development, this guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for protocol design. We will explore the compound's reactivity, provide a detailed protocol for a representative synthetic transformation, and emphasize the critical safety and handling procedures required for its use.

Introduction: A Versatile C₄-Heterocyclic Building Block

This compound, also known as 3-Chlorotetronic acid, is a valuable intermediate in organic synthesis.[1][2][3] Its strained, five-membered ring is functionalized with a reactive acid chloride moiety (at C3), a ketone, and a lactone, making it an excellent electrophilic substrate for constructing more complex molecular architectures.[2] This reactivity profile has led to its application in diverse fields, including:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs.[2]

  • Agrochemical Development: The furanone core is utilized in formulating herbicides and fungicides.[2]

  • Materials Science: It is employed in the production of specialty polymers and coatings, contributing to enhanced durability.[2]

Understanding the inherent reactivity of this compound is paramount for its successful and safe application in the laboratory.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of any successful experiment. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 4971-55-5[2][3][4]
Molecular Formula C₄H₃ClO₃[2][4][5]
Molecular Weight 134.52 g/mol [2][3][5]
Appearance White to light yellow crystalline powder[2]
Purity Typically ≥97-98% (GC/HPLC)[2][3]
Melting Point ~206 °C (decomposes)[3]
Synonyms 3-Chlorotetronic acid, 3-chlorooxolane-2,4-dione[2][4]
Critical Safety & Hazard Information

This compound is classified as an irritant and requires careful handling in a controlled laboratory environment.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][6]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[3][6][7]

Handling Protocol:

  • Always handle this compound within a certified chemical fume hood.[7]

  • Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[3][7]

  • Use a powder funnel and anti-static techniques when weighing and transferring the solid to prevent dust inhalation.

  • Ensure eyewash stations and safety showers are readily accessible.[7]

The Chemistry of this compound: A Reactivity Map

The synthetic utility of this compound stems from its high electrophilicity. The electron-withdrawing effects of the two carbonyl groups and the chlorine atom make the furanone ring susceptible to nucleophilic attack. The diagram below illustrates the primary sites of reactivity.

Diagram 1: Reactivity Map of this compound

The most common transformations involve the displacement of the chloride at the C3 position. This reaction is facile with a wide range of soft and hard nucleophiles, including amines, thiols, alcohols, and carbanions, making it a cornerstone for building molecular diversity.

Experimental Protocol: Synthesis of a 3-Amino-2,4(3H,5H)-furandione Derivative

This section provides a representative, self-validating protocol for the N-functionalization of this compound via nucleophilic substitution. This class of reaction is fundamental to the synthesis of various biologically active heterocyclic compounds.[2]

Workflow Overview

The entire experimental process, from preparation to final analysis, follows a logical progression designed to ensure reproducibility and safety.

Workflow prep 1. Reagent & Glassware Prep setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Reagent Addition (Controlled Temp) setup->addition monitor 4. Reaction Monitoring (TLC) addition->monitor monitor:n->monitor:n workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Product Characterization (NMR, MS, IR) purify->char

Diagram 2: General Experimental Workflow
Table 2: Reagents & Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount
This compound134.521.0(e.g., 1.35 g, 10 mmol)
Benzylamine107.151.1(e.g., 1.18 g, 11 mmol)
Triethylamine (Et₃N)101.191.2(e.g., 1.21 g, 12 mmol)
Dichloromethane (DCM), anhydrous84.93-(e.g., 100 mL)
Step-by-Step Methodology

1. Preparation & Setup:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). This prevents reaction with atmospheric moisture.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the solid, aiming for a concentration of approximately 0.1 M.

2. Reagent Addition:

  • Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and prevent potential side-product formation.

  • In a separate vial, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Add the amine/base solution dropwise to the stirring furandione solution over 15-20 minutes using a dropping funnel. A slow addition rate is critical for temperature control.

3. Reaction Monitoring (Self-Validation):

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.

    • Visualization: UV light (254 nm).

    • Validation: The reaction is complete when the spot corresponding to the starting material (this compound) is no longer visible.

4. Workup & Extraction:

  • Once the reaction is complete, quench it by adding 50 mL of deionized water to the flask.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove acidic impurities), and finally, brine (to remove residual water).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The resulting crude residue should be purified by flash column chromatography on silica gel.

  • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to isolate the pure product.

  • Combine the fractions containing the desired product (as identified by TLC) and remove the solvent in vacuo.

Product Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step. Standard spectroscopic methods are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the C-H proton signal from the starting material and the appearance of new signals corresponding to the benzylamine moiety, including aromatic protons and the benzylic CH₂ group. An N-H proton signal may also be visible.

    • ¹³C NMR: Expect a shift in the chemical shifts of the furanone ring carbons, particularly C3, and the appearance of new signals for the carbons of the added substituent.

  • Infrared (IR) Spectroscopy:

    • Look for the characteristic C=O stretching frequencies of the ketone and lactone groups. Compare the spectrum to that of the starting material to note any shifts.[8][9] A new N-H stretch may appear around 3300-3500 cm⁻¹ if a secondary amine is formed.

  • Mass Spectrometry (MS):

    • Use a technique like Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm the molecular weight of the final product. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the 3-amino-substituted furanone.

By following this comprehensive guide, researchers can confidently and safely utilize this compound as a powerful tool in synthetic organic chemistry.

References

The Synthetic Versatility of 3-Chloro-2,4(3H,5H)-furandione: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful C4 Building Block

In the vast landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, has emerged as a highly versatile and reactive C4 building block.[1] Its unique structural array, featuring a reactive acid chloride-like functionality, a lactone, and an enolizable ketone, bestows upon it a rich and diverse reaction chemistry. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols to unlock the full synthetic potential of this remarkable molecule.

The inherent reactivity of this compound makes it an ideal precursor for a wide range of organic compounds, with notable applications in the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers.[2] Its utility as an intermediate in the development of anti-inflammatory and analgesic drugs has been a significant driver of its investigation.[2] This document will delve into the core principles of its reactivity and showcase its application in the synthesis of key structural motifs, including substituted amino-furanones, diverse heterocyclic systems, and functionalized ylides.

Chemical and Physical Properties
CAS Number 4971-55-5[1]
Molecular Formula C₄H₃ClO₃[1]
Molecular Weight 134.52 g/mol [1]
Appearance Beige crystalline powder
Melting Point 206 °C (decomposes)
Synonyms 3-Chlorotetronic acid, 3-chlorooxolane-2,4-dione[1][2]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its multiple reactive sites, which can be selectively targeted under appropriate reaction conditions. Understanding these sites is crucial for predicting its behavior with various reagents and for designing novel synthetic transformations.

  • C3-Position: The chlorine atom at the C3 position is analogous to that of an acid chloride, making it an excellent electrophilic site for nucleophilic substitution. This is a primary pathway for the introduction of a wide range of functionalities.

  • C4-Carbonyl Group: The ketone at the C4 position can undergo reactions typical of carbonyl compounds, such as condensation with nucleophiles.

  • C5-Methylene Group: The protons on the C5 methylene are acidic and can be removed by a base, leading to the formation of an enolate. This enolate can then participate in various electrophilic reactions.

  • Lactone Ring: The lactone functionality can be susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or under harsh basic or acidic conditions, leading to linear structures that can be further manipulated.

Caption: Key reactive sites of this compound.

Application Notes and Protocols

Application 1: Synthesis of 4-Amino-3-chloro-2(5H)-furanone Derivatives

Scientific Context: The 4-amino-2(5H)-furanone scaffold is a privileged structure found in a number of biologically active compounds, including those with antibiotic and antitumor properties. The reaction of this compound with amines provides a direct and efficient route to novel 4-amino-3-chloro-2(5H)-furanone derivatives, which are valuable for high-throughput screening and lead discovery programs.

Mechanistic Rationale: The reaction proceeds via a nucleophilic addition-elimination pathway. The amine nitrogen attacks the electrophilic C4-carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a water molecule leads to the formation of the enamine product. This transformation is often facilitated by mild basic conditions to deprotonate the initially formed ammonium salt and drive the reaction to completion.

Synthesis_of_4-Amino-3-chloro-2(5H)-furanones reagent1 This compound conditions Base (e.g., Triethylamine) Solvent (e.g., THF) reagent1->conditions reagent2 Primary or Secondary Amine (R1R2NH) reagent2->conditions product 4-Amino-3-chloro-2(5H)-furanone conditions->product Addition-Elimination

Caption: Workflow for the synthesis of 4-amino-3-chloro-2(5H)-furanones.

Protocol: General Procedure for the Synthesis of 4-Amino-3-chloro-2(5H)-furanones

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) to a concentration of 0.1-0.5 M.

  • Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.) dropwise at room temperature.

  • Addition of Base: Following the addition of the amine, add a suitable base such as triethylamine (1.2-1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-3-chloro-2(5H)-furanone derivative.

AmineSolventTime (h)Yield (%)
AnilineTHF485
BenzylamineCH₂Cl₂392
MorpholineACN688
PiperidineTHF590
Application 2: Synthesis of Substituted Tetronic Acids and Heterocyclic Scaffolds

Scientific Context: The tetronic acid moiety is a core structural feature of many natural products with a wide range of biological activities. This compound serves as an excellent starting material for the synthesis of various substituted tetronic acid derivatives through nucleophilic displacement of the C3-chloride. Furthermore, its reaction with binucleophiles can lead to interesting ring-transformation reactions, affording novel heterocyclic systems.

Mechanistic Rationale: The C3-chloro group is readily displaced by a variety of nucleophiles, including alkoxides, thiolates, and carbanions. This SNAr-type reaction proceeds through a Meisenheimer-like intermediate. When bifunctional nucleophiles such as hydrazines are employed, an initial substitution at C3 can be followed by an intramolecular cyclization involving the C4-carbonyl group, leading to the formation of new heterocyclic rings like pyridazinones.

Heterocycle_Synthesis start This compound intermediate Substituted Intermediate start->intermediate Nucleophilic Substitution nucleophile Binucleophile (e.g., Hydrazine) nucleophile->intermediate product Ring-Transformed Heterocycle (e.g., Pyridazinone) intermediate->product Intramolecular Cyclization

Caption: General scheme for heterocycle synthesis via ring transformation.

Protocol: Synthesis of 3-Hydrazinyl-4-hydroxy-2(5H)-furanone and its Cyclization

  • Formation of the Hydrazinyl Intermediate: Dissolve this compound (1.0 eq.) in ethanol (0.2 M) in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add hydrazine hydrate (1.1 eq.) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the intermediate by TLC.

  • Cyclization to Pyridazinone: After the formation of the intermediate, add a catalytic amount of a strong acid (e.g., concentrated HCl) to the reaction mixture. Heat the mixture to reflux and monitor the cyclization to the pyridazinone product by TLC (typically 8-16 hours).

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired pyridazinone derivative.

Application 3: Facile Synthesis of Pyridinium Ylides

Scientific Context: Pyridinium ylides are versatile 1,3-dipoles that are widely used in cycloaddition reactions to construct complex heterocyclic frameworks. The reaction of this compound with pyridine provides a straightforward and efficient method for the in situ generation of a stabilized pyridinium ylide.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the pyridine nitrogen on the electrophilic C3 carbon of the furanone, displacing the chloride ion to form a pyridinium salt. In the presence of a second equivalent of pyridine, which acts as a base, the acidic proton at the C5 position is abstracted to generate the stabilized pyridinium ylide. The negative charge is delocalized over the furanone ring, enhancing the stability of the ylide.

Ylide_Formation cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotonation start This compound salt Pyridinium Salt Intermediate start->salt pyridine1 Pyridine (Nucleophile) pyridine1->salt ylide Stabilized Pyridinium Ylide salt->ylide pyridine2 Pyridine (Base) pyridine2->ylide

References

Application Notes and Protocols: 3-Chloro-2,4(3H,5H)-furandione as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Synthetic Avenues with a Reactive C4 Scaffold

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can be readily functionalized is insatiable. 3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, has emerged as a highly valuable and reactive C4-heterocyclic building block for synthetic and medicinal chemists.[1][2] Its unique structure, featuring a chloro-substituted furan ring, imparts enhanced reactivity, making it an excellent precursor for a diverse range of complex molecules and potential drug candidates.[3] This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and analgesic properties, by enabling the construction of diverse heterocyclic systems.[3]

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will delve into its core chemical principles, provide validated protocols for its application, and illustrate its potential to accelerate the development of new therapeutic agents.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 4971-55-5[1][2][4]
Molecular Formula C₄H₃ClO₃[1][2][5]
Molecular Weight 134.52 g/mol [1][2][6]
Appearance Beige crystalline powder[5]
Melting Point 206 °C (decomposes)[1]
Purity ≥97-98% (HPLC)[1][4]

Safety & Handling:

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][7]

  • Hazard Codes: H315, H319, H335[1][6]

  • Precautionary Codes: P261, P280, P302+P352, P305+P351+P338[1]

  • Required PPE: Standard laboratory attire including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For handling bulk quantities, a dust mask (type N95 or equivalent) is recommended.[1]

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[2]

Core Reactivity: The Chemistry of a Highly Functionalized Lactone

The synthetic versatility of this compound stems from the strategic placement of multiple reactive sites within its compact structure. The electron-withdrawing effects of the two carbonyl groups and the chlorine atom activate the molecule for a variety of transformations, most notably nucleophilic substitution at the C3 position.

The chlorine atom at the C3 position is a competent leaving group, facilitating reactions with a wide array of nucleophiles. This reactivity is analogous to that of other highly reactive halofuranones, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), which is well-documented to undergo facile substitution with N-, O-, and S-centered nucleophiles.[8][9] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic C3 carbon, followed by the expulsion of the chloride ion. The presence of a mild base is often required to neutralize the HCl generated in situ.

Caption: General mechanism for nucleophilic substitution at the C3 position.

Applications in the Synthesis of Medicinally Relevant Scaffolds

The predictable reactivity of this compound makes it an ideal starting material for generating libraries of compounds based on privileged medicinal scaffolds.

Synthesis of Tetronic Acid Derivatives

This compound is a direct precursor to tetronic acid (furan-2,4(3H,5H)-dione) and its C3-substituted analogs.[1][10] The tetronic acid motif is found in numerous natural products and possesses a wide spectrum of biological activities, making it a highly sought-after scaffold in drug discovery.[11] Nucleophilic displacement of the C3-chloride allows for the introduction of diverse functional groups, leading to novel tetronic acid derivatives.

Construction of Nitrogen-Containing Heterocycles

Reactions with nitrogen-based nucleophiles are particularly fruitful, yielding a variety of heterocyclic systems.

  • Amination Reactions: Primary and secondary amines readily displace the chloride to form 3-amino-2,4(3H,5H)-furandione derivatives. These products can serve as intermediates for more complex structures.

  • Synthesis of Zwitterions and Ylides: The reaction with tertiary amines or N-heterocycles like pyridine and imidazole leads to the formation of stable pyridinium, isoquinolinium, or imidazolium zwitterions and ylides.[1] These charged species can have unique pharmacological properties.

  • Ring Transformation Reactions: Drawing parallels with related halofuranones, reactions with binucleophiles like hydrazine can induce ring-transformation, potentially yielding pyridazinone structures.[8][9] This strategy dramatically increases the molecular complexity and provides access to entirely new heterocyclic families from a simple starting material.

Access to Marine Butenolides

This building block has been successfully employed in the total synthesis of complex natural products. For instance, it was a key component in the synthesis of rubrolide L, a marine ascidian butenolide that is a potent inhibitor of human aldose reductase, an enzyme implicated in diabetic complications.[1]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for key transformations.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol details the synthesis of a 3-amino-2,4(3H,5H)-furandione derivative, a common and representative application.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent (e.g., THF, CH3CN). B Add base (e.g., Triethylamine, DIEA) to the solution (1.1 eq). A->B C Cool reaction mixture to 0 °C in an ice bath. B->C D Slowly add amine nucleophile (1.0 eq) dropwise. C->D E Allow to warm to room temperature and stir for 2-12 h. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Filter the reaction mixture to remove ammonium salt precipitate. F->G H Concentrate filtrate under reduced pressure. G->H I Purify crude product via column chromatography or recrystallization. H->I J J I->J Characterize final product (NMR, MS, IR)

Caption: Workflow for the synthesis of 3-amino-furandione derivatives.

1. Materials and Reagents:

  • This compound (1.0 eq)

  • Amine of choice (e.g., benzylamine, morpholine) (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (CH₃CN))

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

  • Silica gel for column chromatography

2. Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Septa and nitrogen inlet

  • Syringes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for column chromatography

3. Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 7.43 mmol). Dissolve it in 20 mL of anhydrous THF.

  • Base Addition: Add triethylamine (1.15 mL, 8.17 mmol, 1.1 eq) to the solution. The base acts as a scavenger for the HCl that is generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the nucleophile.

  • Nucleophile Addition: Slowly add the amine (7.43 mmol, 1.0 eq) dropwise to the cooled solution over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The formation of a new, more polar spot corresponding to the product should be observed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the triethylammonium chloride salt precipitate. Wash the filter cake with a small amount of THF.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, if the product is a stable solid, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Illustrative Data: Scope of the Amination Reaction

The following table summarizes the expected outcomes for the reaction of this compound with various amine nucleophiles, demonstrating the versatility of the protocol.

EntryAmine NucleophileBaseSolventExpected Product
1BenzylamineTEATHF3-(Benzylamino)-2,4(3H,5H)-furandione
2MorpholineTEACH₃CN3-Morpholino-2,4(3H,5H)-furandione
3AnilineDIEADioxane3-(Phenylamino)-2,4(3H,5H)-furandione
4PiperidineTEATHF3-(Piperidin-1-yl)-2,4(3H,5H)-furandione

Conclusion and Future Outlook

This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity, particularly towards nucleophiles, provides a reliable and efficient entry point to a wide array of heterocyclic structures, including the medicinally important tetronic acid scaffold.[1][3][11] The protocols outlined herein demonstrate the practical utility of this reagent in constructing molecular libraries for drug discovery programs. As the quest for novel therapeutics continues, the strategic application of such reactive and adaptable building blocks will be indispensable in the synthesis of the next generation of bioactive molecules.

References

Application Notes and Protocols for the Analytical Detection of 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, is a halogenated heterocyclic compound with a reactive structure, making it a valuable building block in organic synthesis. Its detection and quantification are critical for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in drug development and chemical manufacturing. This guide provides a comprehensive overview of robust analytical techniques for the determination of this compound, designed for researchers, scientists, and quality control professionals.

The inherent characteristics of this molecule—possessing polar functional groups (a lactone and a ketone, with potential for enolization) and a relatively high melting point of 206 °C with decomposition—present specific analytical challenges. This note details three complementary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the causality behind the methodological choices, provides detailed, step-by-step protocols, and discusses the expected performance of the technique.

Section 1: High-Performance Liquid Chromatography (HPLC) for Routine Quantification

Rationale & Expertise: HPLC is the premier technique for the routine analysis of this compound. Its operation at ambient temperature circumvents the thermal instability issues associated with the analyte's high melting point. Reversed-phase (RP) chromatography, which separates compounds based on hydrophobicity, is well-suited for this polar molecule when using a highly aqueous mobile phase. The presence of a chromophore in the furanone ring structure allows for sensitive detection using a standard UV detector. The commercial availability of this compound with a purity assay specified by HPLC (≥98.0%) confirms the suitability of this technique.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte/Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Prepare Anhydrous Sample B Step 1: Methoximation (Methoxyamine HCl in Pyridine) A->B C Step 2: Silylation (MSTFA/BSTFA) B->C D Inject Derivatized Sample C->D E Separation on DB-5ms Column D->E F Mass Spectrometry Detection (EI, Scan/SIM mode) E->F G Identify Peak by Retention Time & Mass Spectrum F->G H Quantify using ISTD G->H QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent in NMR Tube A->B C Acquire 1H NMR Spectrum (Quantitative Parameters) B->C D Phase and Baseline Correct Spectrum C->D E Integrate Analyte and Standard Peaks D->E F Calculate Purity using qNMR Formula E->F

Application Notes & Protocols: The Versatility of 3-Chloro-2,4(3H,5H)-furandione in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged C4 Synthon

In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the demand for novel heterocyclic scaffolds is perpetual. These cyclic structures form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to the modern chemist, 3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, has emerged as a highly versatile and reactive C4 synthon.[1] Its unique chemical architecture, featuring a lactone, a ketone, and a reactive chlorine atom, provides multiple sites for chemical elaboration, making it an ideal precursor for a diverse array of heterocyclic systems.

This guide provides an in-depth exploration of the reactivity of this compound and delivers detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic compounds, with a focus on pyridazinones and pyrazolones. The methodologies are presented with an emphasis on the underlying mechanistic principles to empower researchers to not only replicate but also adapt and innovate upon these procedures.

Compound Property Value
CAS Number 4971-55-5[2]
Molecular Formula C₄H₃ClO₃[2]
Molecular Weight 134.52 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 206 °C (decomposition)
Synonyms 3-Chlorotetronic acid, 3-Chlorofuran-2,4-dione[1][3]

Part 1: Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from its high electrophilicity and the presence of multiple reactive centers. The structure is essentially an α-chloro-β-keto-γ-lactone. This arrangement creates a molecule primed for reactions with a wide range of nucleophiles.[4][5]

Key Reactive Sites:

  • C4 Carbonyl: Highly electrophilic and susceptible to nucleophilic attack.

  • C2 Carbonyl (Lactone): Also electrophilic, an attack here can lead to ring-opening of the lactone.

  • C3 Carbon: The chlorine atom at this position is a good leaving group, allowing for nucleophilic substitution, particularly after enolization.

  • C5 Methylene Protons: These protons are adjacent to the lactone carbonyl and can be abstracted under certain conditions, though this is less common than reactions at other sites.

The most synthetically productive pathways often involve an initial nucleophilic attack at one of the carbonyl carbons, frequently leading to a ring-opening event. This intermediate can then undergo a subsequent intramolecular cyclization, effectively transforming the furanone core into a new heterocyclic system. This ring-transformation strategy is particularly powerful when using binucleophiles, such as hydrazine derivatives.

Caption: Key reactive pathways of this compound.

Part 2: Application Protocol for Pyridazinone Synthesis

Pyridazin-3(2H)-one derivatives are a significant class of nitrogen-containing heterocycles, known for a wide range of biological activities including cardiovascular, analgesic, and anti-inflammatory properties.[6] The reaction of this compound with hydrazine provides a direct and efficient route to this valuable scaffold.

Scientific Principle and Mechanism

The reaction proceeds through a condensation-cyclization cascade. Hydrazine hydrate, acting as a potent binucleophile, first attacks one of the carbonyl groups of the furanone. This is followed by the opening of the lactone ring to form a linear hydrazide intermediate. Subsequent intramolecular condensation between the remaining carbonyl group and the terminal nitrogen of the hydrazide moiety leads to the formation of the stable six-membered pyridazinone ring.

Caption: Proposed mechanism for pyridazinone synthesis.

Detailed Experimental Protocol

Objective: To synthesize 4-chloro-5-hydroxy-1,6-dihydropyridazin-3(2H)-one.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (or Acetic Acid as an alternative solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.34 g (10 mmol) of this compound in 30 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add 0.55 mL (11 mmol) of hydrazine hydrate dropwise over 5 minutes. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting material spot indicates reaction completion.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration.[7] Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expert Insight: The choice of solvent can influence reaction rates and product purity. While ethanol is a common choice, using glacial acetic acid can sometimes facilitate the dehydration step of the cyclization, potentially improving yields.[4] However, this may require a more rigorous workup to remove the acidic solvent.

Reactant Solvent Temp (°C) Time (h) Yield (%) Reference
Mucochloric AcidH₂O / H⁺100235-90[4]
Cyclic KetonesNone506>80[8]

Note: Data for analogous reactions are presented to provide a benchmark for expected outcomes.

Part 3: Application Protocol for Pyrazolone Synthesis

Pyrazoles and their pyrazolone derivatives are another class of heterocycles with immense importance in medicinal chemistry, forming the structural core of drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction).[9] The furanone starting material can be readily converted to pyrazolones using substituted hydrazines.

Scientific Principle and Mechanism

Similar to pyridazinone synthesis, the reaction begins with nucleophilic attack by the substituted hydrazine on the furanone ring. The key difference lies in the cyclization pathway. For a 1,3-dicarbonyl equivalent like the ring-opened furanone, reaction with hydrazine yields a five-membered pyrazole ring. The regiochemical outcome (which nitrogen atom of the substituted hydrazine becomes N1 of the pyrazole) is determined by the nature of the substituent on the hydrazine and the specific carbonyl group it initially attacks.

Workflow_Pyrazolone start Start dissolve Dissolve furandione in solvent (e.g., Ethanol) start->dissolve add_hydrazine Add substituted hydrazine (e.g., Phenylhydrazine) dissolve->add_hydrazine reflux Heat to reflux (4-8 hours) add_hydrazine->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool, precipitate, and filter product monitor->workup Complete purify Recrystallize or use column chromatography workup->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for pyrazolone synthesis.

Detailed Experimental Protocol

Objective: To synthesize 5-(chloromethyl)-1-phenyl-1H-pyrazol-3(2H)-one.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Sodium acetate (1.1 eq)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.34 g (10 mmol) of this compound, 1.45 g (10 mmol) of phenylhydrazine hydrochloride, and 0.90 g (11 mmol) of sodium acetate in 40 mL of glacial acetic acid. The sodium acetate acts as a base to free the phenylhydrazine from its hydrochloride salt.

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 6-8 hours.

  • Monitoring: Check for the consumption of the starting material via TLC (e.g., Ethyl Acetate/Hexane 1:1).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A solid product should precipitate.

  • Filtration: Stir the aqueous mixture for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid and salts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure pyrazolone derivative.

  • Drying and Characterization: Dry the purified product under vacuum and confirm its identity using standard analytical techniques.

Trustworthiness and Self-Validation: Every protocol must be validated through rigorous characterization. The expected ¹H NMR spectrum for the pyrazolone product should show characteristic peaks for the phenyl group, the methylene protons, and the pyrazolone ring proton. Mass spectrometry should confirm the expected molecular weight. Discrepancies in these data would indicate the formation of an isomer or an unexpected side product, prompting a re-evaluation of the reaction mechanism and conditions.

Conclusion and Future Outlook

This compound is a powerful and cost-effective building block for accessing diverse and complex heterocyclic structures. Its predictable reactivity with binucleophiles provides reliable pathways to medicinally relevant scaffolds like pyridazinones and pyrazolones. The protocols detailed herein serve as a robust starting point for researchers in synthetic and medicinal chemistry. By understanding the core principles of its reactivity, chemists can rationally design new synthetic routes, expanding the accessible chemical space and accelerating the discovery of new chemical entities for drug development and beyond.

References

Introduction: Unveiling the Potential of a Versatile C4 Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Chloro-2,4(3H,5H)-furandione with Nucleophiles

In the landscape of modern organic synthesis and medicinal chemistry, the demand for highly functionalized, reactive, and versatile building blocks is insatiable. This compound, also known by its tautomeric name 3-Chlorotetronic acid, has emerged as a significant C4-heterocyclic synthon.[1][2] Its utility is rooted in a compact structure housing multiple reactive centers, making it a powerful precursor for a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products like the marine butenolide, rubrolide L.[2][3]

This guide provides an in-depth exploration of the reactivity of this compound with common classes of nucleophiles. We will move beyond simple procedural lists to dissect the causality behind its reactivity, offering detailed, field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

The Structural Basis of Reactivity: Keto-Enol Tautomerism

To truly grasp the synthetic potential of this compound, one must first appreciate its existence as a dynamic equilibrium of two tautomeric forms: the dione form and the more stable enol form, 3-chloro-4-hydroxy-2(5H)-furanone.[4][5] This keto-enol tautomerism is the cornerstone of its chemical behavior.[6][7]

The enol form predominates and features several key reactive sites:

  • An Acidic Enolic Proton: The hydroxyl proton is acidic and can be readily removed by a base, generating a nucleophilic enolate.

  • Electrophilic Carbonyl Carbon (C2): This site is susceptible to attack by strong nucleophiles, which can lead to ring-opening.

  • Electrophilic Vinylic Carbon (C3): The carbon atom bearing the chlorine atom is part of a vinylogous acid chloride system (O=C-C=C-Cl). This makes it highly susceptible to nucleophilic substitution via an addition-elimination mechanism, representing the most common and synthetically useful reaction pathway.[8]

Caption: Keto-Enol tautomerism of 3-Chlorotetronic Acid.

Reactions with N-Nucleophiles: Synthesis of Pyridinium Zwitterions and Ylides

A prominent application of 3-Chlorotetronic acid is its reaction with pyridine and related nitrogen heterocycles to form stable zwitterions (betaines) and ylides.[2] These products are not merely synthetic curiosities; they are valuable 1,3-dipoles that serve as precursors for a wealth of nitrogen-containing heterocyclic systems, such as indolizines, through [3+2] cycloaddition reactions.[3][9][10]

Causality and Mechanism

The reaction is driven by the nucleophilicity of the pyridine nitrogen and the electrophilicity of the C3 carbon of the furanone ring. The pyridine attacks the C3 carbon in a conjugate addition-type mechanism. The resulting intermediate eliminates the chloride ion, a very good leaving group, to yield the stable pyridinium salt of the tetronate enolate. This zwitterionic structure is stabilized by extensive charge delocalization.

mechanism_n reagents 3-Chlorotetronic Acid (Enol Form) + Pyridine intermediate Tetrahedral Intermediate (Addition) reagents->intermediate Nucleophilic Attack product Pyridinium Zwitterion (Elimination of Cl⁻) intermediate->product Chloride Elimination

Caption: General mechanism for reaction with N-nucleophiles.

Protocol: Synthesis of a Pyridinium Zwitterion

This protocol describes a representative synthesis using pyridine. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are typically effective.

Materials:

  • This compound (1.0 eq)

  • Pyridine (1.1 eq)

  • Acetonitrile, anhydrous

  • Diethyl ether, anhydrous

  • Stir plate, glassware, nitrogen atmosphere setup

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Nucleophile Addition: Add pyridine (1.1 eq) to the solution dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. A precipitate may form as the product is often less soluble than the reactants.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with a small amount of cold acetonitrile followed by copious anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting crystalline solid under high vacuum to afford the pure pyridinium zwitterion.

ParameterValue/ConditionRationale
Stoichiometry 1.1 eq PyridineA slight excess of the nucleophile ensures complete conversion of the limiting reagent.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that solubilizes the reactants but often not the zwitterionic product, aiding isolation.
Temperature Room TemperatureThe high reactivity of the substrate allows the reaction to proceed without heating, minimizing side reactions.
Atmosphere Inert (Nitrogen)Prevents reaction with atmospheric moisture, which could lead to hydrolysis of the starting material.
Typical Yield > 85%This reaction is generally high-yielding due to the formation of a stable, often crystalline product.

Reactions with O- and S-Nucleophiles: Accessing 3-Alkoxy and 3-Thioether Derivatives

The vinylogous acid chloride nature of 3-Chlorotetronic acid allows for efficient substitution of the C3-chloro group with a variety of oxygen and sulfur nucleophiles. These reactions provide straightforward access to 3-alkoxy- and 3-thio-substituted furanones, which are valuable intermediates for further synthetic transformations. The principles governing these reactions are analogous to those observed for the well-studied mucochloric acid systems.[11][12]

Causality and Experimental Design

The success of these reactions hinges on activating the nucleophile. Alcohols and thiols are often not nucleophilic enough to react directly and require deprotonation by a non-nucleophilic base (e.g., triethylamine, DBU) to form the more potent alkoxide or thiolate. The "soft" nature of thiolate anions makes them particularly effective for attacking the "soft" electrophilic C3 position.

workflow start Dissolve 3-Chlorotetronic Acid & Base (e.g., TEA) in Solvent add_nuc Add Nucleophile (R-OH or R-SH) Dropwise at 0 °C start->add_nuc react Warm to Room Temperature Stir for 4-12 h (Monitor by TLC) add_nuc->react workup Aqueous Workup (e.g., Dilute HCl wash, Brine wash) react->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for substitution reactions.

General Protocol: C3-Substitution with O- and S-Nucleophiles

This protocol provides a general framework adaptable for various alcohols and thiols.

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) or Thiol (R-SH) (1.1 eq)

  • Triethylamine (TEA) or similar non-nucleophilic base (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard aqueous workup and purification reagents

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Add the desired alcohol or thiol (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 4-12 hours).

  • Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-substituted product.

Troubleshooting & Optimization
  • Low Yield: If the reaction is sluggish, consider using a stronger non-nucleophilic base like DBU or gently heating the reaction mixture. Ensure all reagents and solvents are anhydrous.

  • Side Products: The primary side reaction is hydrolysis of the lactone ring if excess water is present, especially under basic conditions. A carefully controlled addition of base and anhydrous conditions are paramount.

  • Leaving Group: The chloride leaving group will form triethylammonium hydrochloride salt, which often precipitates from the reaction mixture. This can sometimes be removed by filtration before the aqueous workup.

Safety and Handling

As a reactive halogenated compound, this compound should be handled with appropriate care.[4]

  • Hazard Class: Irritant.[2] Causes skin, eye, and respiratory system irritation.

  • Handling: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture.

By understanding the fundamental principles of its reactivity and employing these robust protocols, researchers can effectively harness the synthetic power of this compound to accelerate their research and development objectives.

References

The Versatile Precursor: Application Notes for 3-Chloro-2,4(3H,5H)-furandione in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, medicinal chemists, and material scientists on the utilization of 3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, as a highly reactive and versatile precursor for the synthesis of novel and complex molecular architectures. This document provides not only detailed experimental protocols but also the underlying scientific principles and rationale for the procedural steps, ensuring a comprehensive understanding for the end-user.

Introduction: Unlocking the Potential of a C4 Building Block

This compound is a halogenated heterocyclic compound that has garnered significant interest as a starting material in organic synthesis.[1] Its utility stems from a unique combination of structural features: a reactive lactone, an acidic proton, and a labile chlorine atom, all within a compact C4 framework. This arrangement allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[2]

The presence of the electron-withdrawing chlorine atom significantly influences the reactivity of the furanone ring, making it susceptible to nucleophilic attack and a valuable participant in multicomponent reactions.[3] These notes will explore two primary applications of this precursor: its use in multicomponent reactions for the construction of complex heterocyclic scaffolds and its role in nucleophilic substitution reactions to generate functionalized tetronic acid derivatives.

Physicochemical Properties and Safety Information

A thorough understanding of the precursor's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 4971-55-5[4]
Molecular Formula C₄H₃ClO₃[4]
Molecular Weight 134.52 g/mol [4]
Melting Point 206 °C (decomposes)[4]
Appearance Beige crystalline powder[5]
Solubility Soluble in Methanol[5]

Safety Precautions: this compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

Application I: Multicomponent Synthesis of Furo[3,4-b]pyran Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step.[6] The parent compound, tetronic acid, is a well-established substrate in MCRs for generating diverse heterocyclic libraries.[3][6] By analogy, this compound can be employed as a potent building block for the synthesis of novel, substituted furo[3,4-b]pyran scaffolds, which are of interest in medicinal chemistry.[6]

Rationale and Mechanistic Insight

The protocol described below is a representative three-component reaction involving an aromatic aldehyde, malononitrile, and this compound. The reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclization cascade.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde and malononitrile to form a highly electrophilic benzylidenemalononitrile intermediate.

  • Michael Addition: The enol form of this compound then acts as a nucleophile, attacking the electron-deficient double bond of the benzylidenemalononitrile in a Michael-type addition.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the stable furo[3,4-b]pyran ring system.

The chlorine substituent on the furanone ring is expected to enhance the acidity of the enolic proton, thereby facilitating the initial Michael addition and influencing the overall reaction kinetics.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aldehyde, Malononitrile, and This compound in Ethanol B Add Piperidine (catalyst) A->B C Reflux the mixture (e.g., 78 °C) B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E Upon completion F Collect precipitate by filtration E->F G Wash with cold ethanol F->G H Recrystallize from a suitable solvent (e.g., Ethanol/DMF) G->H G cluster_0 Nucleophilic Attack cluster_1 Deprotonation A This compound C Formation of Pyridinium Salt Intermediate A->C B Pyridine Derivative B->C D Pyridinium Salt Intermediate F Zwitterionic Pyridinium Product D->F E Mild Base (e.g., Triethylamine) E->F

References

Application Note: A Robust Chiral HPLC Method for the Separation of 3-Chloro-2,4(3H,5H)-furandione Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the chromatographic separation of the enantiomers of 3-Chloro-2,4(3H,5H)-furandione. As a versatile heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, the stereochemistry of this compound is critical to its function and safety.[1][2] This guide provides a comprehensive methodology using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, designed for researchers, analytical scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability. An alternative Gas Chromatography (GC) approach for related analyses is also discussed.

Introduction: The Significance of Chiral Purity

This compound, also known as 3-Chlorotetronic acid (CAS No: 4971-55-5), is a key intermediate in organic synthesis.[2][3] Its structure features a chiral center at the C3 position, where the chlorine atom is attached. Consequently, the molecule exists as a racemic mixture of two non-superimposable mirror images: the (R)- and (S)-enantiomers.

In the context of pharmacology and toxicology, enantiomers of a chiral compound often exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. One enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, the ability to separate, quantify, and control the enantiomeric purity of this compound is paramount for the development of safe and effective end-products. This note details a robust chiral HPLC method developed to achieve this critical separation.

Principle of Chiral Separation by HPLC

The separation of enantiomers requires a chiral environment that allows for differential interaction with each isomer. This is achieved using a Chiral Stationary Phase (CSP) within the HPLC column. The CSP creates transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The difference in the stability of these complexes results in different retention times for each enantiomer, enabling their separation and quantification.

For furanone derivatives, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability and high enantioselectivity.[4] The helical structure of the polysaccharide polymers provides the necessary chiral cavities and interaction sites for effective chiral recognition.

Primary Protocol: Chiral HPLC Method

This protocol is optimized for the baseline separation of (R)- and (S)-3-Chloro-2,4(3H,5H)-furandione.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV/Vis or Diode Array Detector (DAD)
Chiral Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) immobilized on silica. Particle size: 5 µm, Dimensions: 4.6 x 250 mm
Mobile Phase A n-Hexane (HPLC Grade)
Mobile Phase B Isopropanol (IPA) (HPLC Grade)
Modifier Trifluoroacetic Acid (TFA) (Optional, 0.1% v/v in IPA to improve peak shape)
Sample Diluent Mobile Phase (n-Hexane/IPA mixture)
Reference Standard Racemic this compound, ≥98.0% purity[2]
Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

Chiral HPLC Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Mobile Phase Preparation (e.g., Hexane/IPA 90:10) prep_sample Sample Preparation (Dissolve racemate in diluent to 1 mg/mL) sys_setup System Setup & Equilibration (Flush column for 30 min) prep_sample->sys_setup injection Sample Injection (Inject 10 µL) sys_setup->injection separation Isocratic Elution (Run analysis as per method) injection->separation detection UV Detection (Monitor at 220 nm) separation->detection integration Peak Integration detection->integration calculation Calculate Resolution (Rs) & Enantiomeric Excess (%ee) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for chiral separation.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., 90:10 v/v).

  • Causality: Normal phase mode is chosen as polysaccharide CSPs often provide better selectivity under these conditions. The IPA ratio is a critical parameter; a lower percentage generally increases retention and may improve resolution, while a higher percentage reduces run time.

  • Degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and detector noise.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1.0 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column.

3. HPLC System Setup and Analysis:

  • Install the chiral column and set the column thermostat to 25 °C.

  • Set the pump to deliver the mobile phase isocratically at a flow rate of 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 220 nm. Causality: This wavelength is chosen to maximize the absorbance of the furanone carbonyl chromophore. A DAD can be used to scan for the optimal wavelength.

  • Inject 10 µL of the prepared sample.

  • Acquire data for a sufficient duration to allow for the elution of both enantiomeric peaks.

Data Analysis and Expected Results

Upon analysis, two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.

  • Resolution (Rₛ): The degree of separation between the two peaks is calculated using the formula: Rₛ = 2 * (t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. A resolution value of Rₛ ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): This is calculated from the peak areas (A₁ and A₂) of the two enantiomers: % ee = (|A₁ - A₂| / (A₁ + A₂)) * 100

ParameterExpected Value
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~10.2 min
Resolution (Rₛ) > 1.8
Tailing Factor 0.9 - 1.2

Alternative Method: Gas Chromatography (GC-MS)

While HPLC is superior for chiral separations of this compound, GC is a powerful technique for analyzing volatile impurities or for achiral quantification, particularly when coupled with a mass spectrometer (MS).[5][6][7]

Rationale: this compound may exhibit limited thermal stability and volatility. Therefore, derivatization is often required to convert the analyte into a more volatile and stable form suitable for GC analysis.[8] Silylation, for instance, can be used to derivatize the enol tautomer of the molecule.

ParameterSpecification
GC System Gas chromatograph with a split/splitless injector and a mass selective detector (MSD)
Column Fused silica capillary column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Detector MS operating in Electron Ionization (EI) mode, scanning from 40-300 m/z
Derivatization Silylation with BSTFA + 1% TMCS prior to injection

This GC-MS method is ideal for confirming molecular weight and structure, and for identifying related chlorinated byproducts in the sample matrix.[9][10]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Resolution - Incorrect mobile phase composition. - Column degradation. - Inappropriate chiral column selection.- Optimize the Hexane/IPA ratio (try decreasing IPA %). - Flush the column or replace if necessary. - Screen different types of polysaccharide or cyclodextrin-based CSPs.[11]
Peak Tailing - Active sites on the column packing. - Sample overload.- Add a modifier like 0.1% TFA to the mobile phase. - Reduce the injection concentration/volume.
Variable Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing/degassing. - Use a column thermostat and ensure lab temperature is stable. - Perform pump maintenance.

Conclusion

The chiral High-Performance Liquid Chromatography method detailed in this document provides a reliable and robust protocol for the baseline separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase eluent system is critical for achieving the necessary selectivity. This method is directly applicable to quality control, process monitoring, and research applications where enantiomeric purity is a critical quality attribute.

References

Application Note & Protocols: Synthetic Routes to Functionalized 3-Chloro-2,4(3H,5H)-furandione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2,4(3H,5H)-furandione, also known as 3-chlorotetronic acid, and its parent compound, mucochloric acid, are highly functionalized heterocyclic building blocks of significant interest in medicinal chemistry and materials science.[1][2] The inherent reactivity of the furanone core, endowed with multiple electrophilic sites, makes it a versatile precursor for the synthesis of a diverse array of complex molecules, including potential anti-inflammatory agents, analgesics, and agrochemicals.[1][3][4] This application note provides an in-depth guide to the primary synthetic strategies for producing functionalized analogs of this compound. We will explore key transformations, including nucleophilic substitution at the C4 and C5 positions and ring transformation reactions, with a focus on the chemical rationale behind the chosen methodologies. Detailed, validated protocols are provided for the synthesis of key intermediates and final products.

Introduction: The Furandione Core as a Privileged Scaffold

The 2,4(3H,5H)-furandione scaffold is a recurring motif in biologically active compounds. The introduction of a chlorine atom at the C3 position, along with other reactive handles, enhances the molecule's utility as a synthetic intermediate.[1] The parent compound, mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), is a particularly valuable starting material due to the distinct reactivity of its functional groups: the hemiacetal hydroxyl group at C5, the vinyl chloride at C4, and the acyl chloride-like lactone carbonyl.[3][4][5] This differential reactivity allows for selective, stepwise functionalization, enabling the targeted synthesis of diverse molecular architectures.

This guide is structured around the core transformations of the furandione ring system, presenting a logical framework for accessing a wide range of functionalized analogs.

G cluster_start Core Precursor cluster_paths Synthetic Pathways cluster_products Target Analogs Start Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) C5_Func Pathway A: C5-Position Functionalization Start->C5_Func Activation of C5-OH Group C4_Func Pathway B: C4-Position Functionalization Start->C4_Func Chlorination & Nucleophilic Substitution Ring_Trans Pathway C: Ring Transformation Start->Ring_Trans Reaction with Primary Amines Prod_A 5-Amino & 5-Alkoxy Furandiones C5_Func->Prod_A Nucleophilic Substitution Prod_B 4-Azido & 4-Thio Furandiones C4_Func->Prod_B Nucleophilic Substitution Prod_C N-Substituted Pyrrol-2-ones Ring_Trans->Prod_C Aminolysis & Cyclization

Pathway A: Functionalization at the C5 Position

The hemiacetal hydroxyl group at the C5 position is a prime target for introducing diversity. However, its direct displacement by nucleophiles is often inefficient. The most reliable strategy involves a two-step sequence: activation of the hydroxyl group to form a better leaving group, followed by nucleophilic substitution.

Rationale for Activation: The Carbonate Intermediate

Converting the C5-hydroxyl into a methoxycarbonyloxy group creates a highly effective leaving group.[5] This transformation is typically achieved by reacting mucochloric acid with methyl chloroformate in the presence of a non-nucleophilic base, such as Hünig's base (diisopropylethylamine), to scavenge the HCl byproduct. The resulting carbonate is highly susceptible to displacement by a wide range of nucleophiles, including amines and alcohols, proceeding smoothly at room temperature to yield the corresponding 5-substituted derivatives.[5]

Protocol 1: Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones

This protocol details the synthesis of a C5-amino substituted furanone via the carbonate intermediate, a key step for creating glycoconjugates or other linked systems.[5]

Step 1: Synthesis of 3,4-dichloro-5-methoxycarbonyloxy-2(5H)-furanone (Carbonate Intermediate)

  • To a stirred solution of mucochloric acid (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropylethylamine (1.1 equiv.).

  • Slowly add methyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbonate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with an Amino Alcohol

  • Dissolve the crude carbonate intermediate (1.0 equiv.) in anhydrous DCM (or toluene) (~0.3 M).

  • To this solution, add the desired amino alcohol (e.g., 3-amino-1-propanol) (2.0 equiv.) slowly while stirring. The second equivalent of the amine acts as a base.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor progress by TLC (e.g., using 10% MeOH/CHCl₃ as eluent).

  • Once the carbonate is consumed, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanone.

Nucleophile Solvent Time (h) Yield (%) Reference
2-AminoethanolCH₂Cl₂1.585[5]
3-Amino-1-propanolCH₂Cl₂2.088[5]
Secondary AminesToluene2.561-79[5]
Aromatic ThiolsAcidic-70-84[5]

Table 1: Representative yields for C5-substitution reactions on activated mucochloric acid derivatives.

Pathway B: Functionalization at the C4 Position

The vinyl chloride at the C4 position is less reactive than an activated C5-substituent but can undergo nucleophilic substitution, particularly on a fully halogenated precursor like 3,4,5-trichloro-2(5H)-furanone. This precursor is readily synthesized from mucochloric acid using thionyl chloride with a catalytic amount of zinc chloride.[3][6]

Rationale: Introducing the Azido Group

The reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide is a powerful method for introducing an azido group selectively at the C4 position.[3] The azide function is a versatile handle for further transformations, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling the conjugation of the furanone core to other molecules.[6]

Protocol 2: Synthesis of 4-Azido-3,5-dichloro-2(5H)-furanone
  • Synthesize the 3,4,5-trichloro-2(5H)-furanone precursor by reacting mucochloric acid with thionyl chloride in the presence of a catalytic amount of DMF or ZnCl₂.[3][6]

  • Dissolve the purified 3,4,5-trichloro-2(5H)-furanone (1.0 equiv.) in methanol (~0.4 M).

  • Cool the solution to 0 °C and add a solution of sodium azide (1.1 equiv.) in methanol dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-azido derivative.

    • Note: Using an excess of NaN₃ can lead to substitution at the C5 position as well.[3]

Pathway C: Ring Transformation to Pyrrol-2-ones

The furanone scaffold can serve as a synthon for other five-membered heterocycles. A notable transformation is its conversion to α,β-unsaturated γ-lactams (pyrrol-2-ones), which are also common motifs in pharmacologically active compounds.

Rationale: Lactone to Lactam Conversion

This transformation is achieved by reacting a furanone precursor, such as 3,4,5-trichloro-2(5H)-furanone, with a primary amine. The reaction proceeds via nucleophilic attack of the amine on the lactone carbonyl, leading to ring-opening, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable lactam ring.

Protocol 3: Synthesis of 3,4-dichloro-1-(prop-2-yn-1-yl)-1H-pyrrol-2(5H)-one

This protocol describes the synthesis of a propargyl-substituted pyrrol-2-one, an ideal substrate for subsequent click chemistry reactions.[6]

  • In a sealed vessel, dissolve 3,4,5-trichloro-2(5H)-furanone (1.0 equiv.) in 1,4-dioxane (~0.5 M).

  • Add propargylamine (1.2 equiv.) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-propargyl pyrrol-2-one.

G Start Start: Dissolve Carbonate Intermediate and Amino Alcohol in DCM Stir Stir at Room Temperature (1-3 hours) Start->Stir Monitor Monitor Reaction by TLC Stir->Monitor Workup Workup: Concentrate under Reduced Pressure Monitor->Workup Reaction Complete Purify Purification: Flash Column Chromatography on Silica Gel Workup->Purify Product Final Product: Pure 5-Amino Substituted Furandione Purify->Product

Conclusion

The this compound core represents a synthetically powerful platform for the development of novel functionalized molecules. By understanding the differential reactivity of the C4 and C5 positions and the lability of the lactone ring, researchers can strategically access a wide variety of analogs. The key principles of activating the C5-hydroxyl group for substitution, utilizing highly halogenated precursors for C4-functionalization, and leveraging ring-opening/closing cascades provide a robust toolkit for drug development professionals and organic chemists. The protocols outlined herein serve as validated starting points for the exploration of this versatile chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Chloro-2,4(3H,5H)-furandione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction: The Synthetic Challenge

This compound, also known as 3-Chlorotetronic acid, is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, stemming from the chloro-substituted furan ring, makes it a versatile intermediate for creating more complex molecules.[1] However, the synthesis of this compound can be challenging, with low yields being a common obstacle. This guide will address the critical factors influencing the success of this synthesis and provide practical solutions to overcome common hurdles.

Troubleshooting Low Yields: A Systematic Approach

Low yields in the synthesis of this compound can arise from a variety of factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause of a low-yielding reaction.[3]

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed Purity_Check Assess Reagent and Solvent Purity Start->Purity_Check Conditions_Check Verify Reaction Conditions (Temp, Time, Stoichiometry) Purity_Check->Conditions_Check Purity OK Purify_Reagents Purify Reagents/ Use Dry Solvents Purity_Check->Purify_Reagents Impure Atmosphere_Check Ensure Inert Atmosphere (if required) Conditions_Check->Atmosphere_Check Conditions OK Adjust_Conditions Systematically Optimize Reaction Parameters Conditions_Check->Adjust_Conditions Suboptimal Workup_Check Review Work-up and Purification Procedure Atmosphere_Check->Workup_Check Atmosphere OK Improve_Inert Improve Inert Atmosphere Technique Atmosphere_Check->Improve_Inert Inadequate Modify_Workup Modify Extraction/ Purification Method Workup_Check->Modify_Workup Losses Detected End Yield Improved Workup_Check->End Workup OK Purify_Reagents->Conditions_Check Adjust_Conditions->End Improve_Inert->Workup_Check Modify_Workup->End

Caption: A systematic workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Reaction and Reagents

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Several factors can contribute to low yields. The most common culprits include:

  • Purity of Starting Materials: The starting material, 2,4(3H,5H)-furandione (tetronic acid), can be unstable and prone to degradation. Ensure you are using a high-purity starting material.

  • Chlorinating Agent: The choice and quality of the chlorinating agent are critical. Common reagents for the chlorination of β-keto lactones include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[4][5] The reactivity of these reagents can be influenced by their purity and age.

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial parameters. Over-chlorination or decomposition of the product can occur at elevated temperatures or with prolonged reaction times.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.[6]

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The primary side reaction to consider is over-chlorination, leading to the formation of dichlorinated products. The regioselectivity of the chlorination is also a key factor. Additionally, the starting material and product can undergo decomposition under harsh reaction conditions.

Q3: Which chlorinating agent is best for this synthesis?

A3: Both sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) can be effective for the chlorination of β-keto esters and related compounds.[4] Sulfuryl chloride is a powerful chlorinating agent, but it can also lead to more side products if the reaction is not carefully controlled.[5] NCS is a milder and often more selective reagent. The optimal choice may depend on the specific reaction conditions and the desired purity of the final product.

Work-up and Purification

Q4: I am losing a significant amount of product during the work-up and purification. What can I do to minimize these losses?

A4: Product loss during work-up and purification is a common issue. Consider the following:

  • Extraction: Ensure that the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will improve recovery.

  • Drying Agent: Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water from the organic phase.

  • Purification Method: this compound is a crystalline solid. Recrystallization is often a suitable method for purification. If using column chromatography, be aware that the product may be sensitive to the acidity of silica gel.[7] Using a deactivated silica gel or an alternative stationary phase like alumina may be beneficial.

Q5: My purified product is a beige or yellow powder, but the literature reports a white to light yellow crystalline solid. What could be the cause of the discoloration?

A5: Discoloration can indicate the presence of impurities. These could be residual starting materials, side products from the reaction, or decomposition products. If recrystallization does not yield a product of the desired color, consider treating the solution with activated carbon before filtration to remove colored impurities.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization of these protocols may be necessary depending on the specific laboratory conditions and available reagents.

Protocol 1: Chlorination of 2,4(3H,5H)-furandione using Sulfuryl Chloride

This protocol is based on general procedures for the chlorination of β-dicarbonyl compounds.

Materials:

  • 2,4(3H,5H)-furandione (Tetronic acid)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4(3H,5H)-furandione (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Diagram: Synthesis Workflow

SynthesisWorkflow Start Start Dissolve Dissolve 2,4(3H,5H)-furandione in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_SO2Cl2 Add SO₂Cl₂ dropwise Cool->Add_SO2Cl2 Stir Stir at 0 °C, then RT Add_SO2Cl2->Stir Quench Quench with NaHCO₃(aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Recrystallize Concentrate->Purify End Pure Product Purify->End

Caption: A step-by-step workflow for the synthesis of this compound.

Data Presentation

ParameterRecommended Value/ConditionRationale
Starting Material Purity >98%Impurities can lead to side reactions and lower yields.
Solvent Anhydrous Dichloromethane (DCM)An inert solvent that is easy to remove.
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)SO₂Cl₂ is highly reactive; NCS is milder and more selective.
Stoichiometry 1.0 - 1.2 equivalents of chlorinating agentA slight excess of the chlorinating agent ensures complete conversion of the starting material.
Temperature 0 °C to room temperatureLower temperatures can help to control the exothermicity of the reaction and minimize side product formation.
Reaction Time 2 - 6 hours (monitor by TLC)Prolonged reaction times can lead to product decomposition.
Work-up Aqueous bicarbonate quench, extraction, brine washNeutralizes excess acid and removes water-soluble impurities.
Purification RecrystallizationEffective for obtaining a pure crystalline product.

Conclusion

Improving the yield of this compound synthesis requires careful attention to detail at every stage of the process, from reagent selection and handling to reaction monitoring and product purification. By systematically addressing the potential issues outlined in this guide, researchers can significantly enhance the efficiency and reproducibility of this important synthetic transformation. Remember that every reaction is unique, and some degree of optimization will likely be necessary to achieve the best possible results in your specific laboratory setting.

References

Technical Support Center: Navigating Reactions with 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4(3H,5H)-furandione, also known as 3-chlorotetronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic building block.[1][2][3] As a highly reactive compound, its unique structure lends itself to the synthesis of complex molecules.[2] However, this reactivity can also lead to the formation of undesired side products. This document provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and address common challenges in your experiments.

I. Understanding the Reactivity of this compound: A Proactive Approach to Side Product Minimization

This compound's reactivity is centered around the electrophilic nature of its carbonyl groups and the labile chlorine atom. Its structural similarity to 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid, provides valuable insight into its potential reaction pathways and, consequently, its common side products.[4] A key feature of these systems is the potential for ring-opening and subsequent reactions, which are often pH-dependent.[5]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the use of this compound in organic synthesis.

Q1: My reaction with an amine nucleophile is giving a complex mixture of products with unexpected masses. What could be happening?

A1: Reactions with amines can be complex due to multiple reactive sites on the this compound molecule. Besides the expected nucleophilic substitution of the chloride, you may be observing products from ring-opening followed by decarboxylation. This can lead to the formation of 2-chloro-2-propenal derivatives, which can then further react with your amine.[4] To favor the desired substitution, it is crucial to control the reaction temperature and stoichiometry carefully. Using a non-nucleophilic base and a polar aprotic solvent can also help to minimize side reactions.

Q2: I am observing the slow degradation of my product in solution. What is causing this instability?

A2: The stability of furanone derivatives is often pH-dependent.[5] Hydrolysis of the lactone ring can occur, especially under basic or strongly acidic conditions. This will lead to a ring-opened carboxylic acid, which may be unstable and undergo further reactions. For storage, it is recommended to keep the compound in a dry, inert atmosphere and to use it in anhydrous solvents for reactions.[6][7]

Q3: My NMR spectrum shows the disappearance of the starting material, but the yield of the desired product is low, and I see several unidentifiable peaks. Where should I start my investigation?

A3: A low yield with a complex mixture of byproducts often points to competing reaction pathways. The high reactivity of this compound means that subtle changes in reaction conditions can favor different outcomes.[2] We recommend starting your investigation by analyzing the reaction mixture by LC-MS to identify the masses of the major side products. This information, combined with the troubleshooting guide below, can help you deduce their structures and adjust your reaction conditions accordingly.

III. Troubleshooting Guide: From Problem to Solution

This section provides a more detailed look at common side products and offers strategies to mitigate their formation.

Problem 1: Formation of Ring-Opened and Decarboxylated Byproducts

Probable Cause: The lactone ring of this compound can be susceptible to nucleophilic attack, leading to ring opening. In the presence of heat or certain reagents, the resulting β-keto acid intermediate can readily undergo decarboxylation.[8][9][10][11] This is a well-documented pathway for related compounds.[4]

Proposed Mechanism:

start This compound intermediate1 Ring-Opened Intermediate (β-keto acid) start->intermediate1 Nucleophilic Attack (e.g., H2O, Amine) desired_product Desired Product (e.g., Nucleophilic Substitution) start->desired_product Controlled Reaction Conditions side_product Decarboxylated Side Product + CO2 intermediate1->side_product Heat (Δ) or mild acid/base

Caption: Pathway to decarboxylated side products.

Solutions:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis-induced ring opening.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to avoid direct attack on the lactone.

Problem 2: Formation of Isomeric Byproducts

Probable Cause: Similar to the related compound 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), this compound may undergo pH-dependent isomerization to a ring-opened, more stable acyclic form.[5] This isomer can then react differently than the cyclic starting material, leading to a mixture of products.

Solutions:

  • pH Control: Maintain a stable and appropriate pH throughout the reaction. Buffering the reaction mixture can be beneficial.

  • Reaction Time: Minimize reaction times where possible to reduce the extent of isomerization.

Table 1: Summary of Potential Side Products and Mitigation Strategies
Side Product TypeProbable CauseKey Reaction Conditions to ControlSuggested Mitigation Strategies
Ring-Opened ProductsHydrolysis of the lactonePresence of water, strong acids or basesUse anhydrous solvents; employ non-nucleophilic bases.
Decarboxylated ProductsThermal or catalyzed decomposition of the ring-opened intermediateHigh temperature, prolonged reaction timesMaintain low reaction temperatures; minimize reaction duration.
Isomeric ByproductspH-dependent equilibrium with an acyclic formFluctuations in pHBuffer the reaction mixture; conduct reactions at a consistent pH.
Polymeric MaterialsSelf-polymerization or reaction with bifunctional reagentsHigh concentration, presence of initiatorsUse dilute conditions; add the reagent slowly to the reaction mixture.

IV. Experimental Protocols: Best Practices

To ensure the highest chance of success in your reactions with this compound, we recommend the following general protocol.

Step-by-Step General Reaction Protocol:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Reagents and Solvents: Use anhydrous solvents and ensure all reagents are free from moisture.

  • Reaction Setup: Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding other reagents.

  • Reagent Addition: Add nucleophiles or other reactants dropwise to maintain control over the reaction rate and temperature.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.

  • Work-up: Quench the reaction carefully, keeping the temperature low. Use a buffered aqueous solution for the work-up if pH control is critical.

  • Purification: Purify the product promptly after the work-up to prevent degradation on the crude material.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Anhydrous Solvents/Reagents prep1->prep2 react1 Dissolve Starting Material (Inert Atmosphere) prep2->react1 react2 Cool to Desired Temp. react1->react2 react3 Slow Reagent Addition react2->react3 react4 Monitor Progress (TLC/LC-MS) react3->react4 workup1 Controlled Quench react4->workup1 workup2 Prompt Purification workup1->workup2

Caption: Recommended experimental workflow.

By understanding the inherent reactivity of this compound and implementing careful experimental design and control, researchers can significantly minimize the formation of unwanted side products and achieve higher yields of their desired compounds.

V. References

  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf. Available at: --INVALID-LINK--

  • This compound ≥98.0% (HPLC); CAS Number: 4971-55-5; Synonyms: 3-Chlorotetronic acid at Sigma-Aldrich. Available at: --INVALID-LINK--

  • This compound - Chem-Impex. Available at: --INVALID-LINK--

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. Available at: --INVALID-LINK--

  • This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific. Available at: --INVALID-LINK--

  • Decarboxylation - Wikipedia. Available at: --INVALID-LINK--

  • CN106008419A - Novel synthesis technology of tetronic acid - Google Patents. Available at: --INVALID-LINK--

  • This compound(4971-55-5) 1 h nmr - ChemicalBook. Available at: --INVALID-LINK--

  • Decarboxylation of Carboxylic Acids - Organic Chemistry - Jack Westin. Available at: --INVALID-LINK--

  • 3-Chloro-2,4(3H,5H) - furandione Formula - Echemi. Available at: --INVALID-LINK--

  • This compound CAS - ChemicalBook. Available at: --INVALID-LINK--

  • 4971-55-5(this compound) Product Description - ChemicalBook. Available at: --INVALID-LINK--

  • 2,4(3H,5H)-Furandione - the NIST WebBook. Available at: --INVALID-LINK--

  • 2(5H)-Furanone, 3-chloro-5-((dimethylamino)methyl)-4,5-dimethyl- | C9H14ClNO2 | CID 59857 - PubChem. Available at: --INVALID-LINK--

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. Available at: --INVALID-LINK--

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References

optimizing reaction conditions for 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2,4(3H,5H)-furandione

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and ensure experimental success.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each point provides a diagnosis of the potential problem and a step-by-step guide to resolution.

Issue 1: Consistently Low or No Yield of the Desired Product

Q: My reaction with this compound is resulting in a low yield of my target molecule. The primary observation is the recovery of my nucleophile and a complex mixture of byproducts. What is happening and how can I fix it?

A: This is a classic problem often rooted in the premature degradation of the this compound starting material. This molecule is an activated acyl chloride and is highly susceptible to hydrolysis.

Underlying Cause: The most likely culprit is the presence of water in your reaction system. This compound reacts readily with water to open the furanone ring, leading to various inactive byproducts. Another possibility is that the reaction temperature is too high, causing decomposition, or the chosen base is too strong, leading to self-condensation or other side reactions.

Troubleshooting Workflow:

G start Low Yield Observed check_moisture Step 1: Verify Anhydrous Conditions start->check_moisture check_temp Step 2: Evaluate Reaction Temperature check_moisture->check_temp If conditions were already anhydrous success Yield Improved check_moisture->success Action: Dry solvents/ reagents, use inert atm. Result: check_base Step 3: Assess Base Strength & Stoichiometry check_temp->check_base If temperature was already optimized check_temp->success Action: Run at 0 °C or -20 °C, monitor via TLC/LCMS. Result: check_nucleophile Step 4: Confirm Nucleophile Reactivity check_base->check_nucleophile If base was appropriate check_base->success Action: Use non-nucleophilic base (e.g., DIPEA), add slowly. Result: check_nucleophile->success Action: Use a more potent catalyst (e.g., DMAP) or stronger nucleophile. Result:

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Remediation Steps:

  • Ensure Rigorous Anhydrous Conditions:

    • Solvents: Use freshly dried, anhydrous solvents. Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are common choices. Ensure they are from a freshly opened bottle or passed through a solvent purification system.

    • Reagents: Dry your nucleophile and any solid reagents under high vacuum before use.

    • Glassware: Oven-dry all glassware and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

    • Atmosphere: Assemble the reaction under an inert atmosphere. Purge the flask with N₂ or Ar before adding reagents.

  • Optimize Reaction Temperature:

    • Initial Step: Begin your reaction at a low temperature, typically 0 °C or even -20 °C, especially during the addition of the furandione. This minimizes side reactions and decomposition.

    • Monitoring: Allow the reaction to warm to room temperature slowly while monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.

  • Select the Appropriate Base:

    • Role of the Base: A base is typically required to scavenge the HCl generated during the reaction.

    • Recommendation: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to react directly with the furandione.

    • Avoid: Strong, nucleophilic bases like sodium hydroxide or potassium carbonate can aggressively attack the furandione ring, leading to decomposition.

Issue 2: Product Isolation is Difficult Due to Persistent Impurities

Q: My reaction appears to work based on crude analysis (TLC/LC-MS), but I am struggling to purify my product. Column chromatography yields a product that is still impure. What are these impurities and how can I remove them?

A: The impurities are likely derived from the hydrolysis or self-reaction of the this compound. The primary byproduct of hydrolysis is a dicarboxylic acid derivative, which can be difficult to separate from the desired product due to its polarity.

Underlying Cause: Even with careful anhydrous technique, some level of hydrolysis can occur, especially during aqueous workup or purification. The opened-ring byproduct is often a polar, acidic compound that can streak on silica gel columns.

G reagent This compound hydrolysis Hydrolysis (H₂O) reagent->hydrolysis product Ring-Opened Impurity (Dicarboxylic Acid Derivative) hydrolysis->product

Caption: Primary degradation pathway leading to impurities.

Purification Strategy:

  • Aqueous Workup Modification:

    • Acidic Wash: Before extraction, wash the organic layer with a mild acidic solution (e.g., 1% HCl or saturated ammonium chloride solution). This ensures that any basic reagents (like DIPEA) are protonated and move into the aqueous layer.

    • Brine Wash: Follow with a saturated sodium chloride (brine) wash to remove the bulk of the water from the organic layer before drying.

  • Liquid-Liquid Extraction:

    • If the byproduct is acidic, a basic wash (e.g., with sodium bicarbonate solution) can be used to extract it from the organic layer. Caution: This step should be performed carefully and at low temperatures, as a basic environment can potentially degrade the desired product if it is also base-sensitive.

  • Optimized Column Chromatography:

    • Solvent System: Use a solvent system with a small amount of acetic or formic acid (e.g., 0.1-0.5%) in your mobile phase (e.g., Hexane/Ethyl Acetate). This can suppress the ionization of acidic impurities, leading to better peak shapes and improved separation.

    • Silica Gel Choice: Use high-quality, fine-mesh silica gel for better resolution.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization can be an excellent method for removing impurities. Screen various solvent systems to find one that provides good differential solubility between your product and the impurities.

    • Preparative HPLC: For high-value materials or very difficult separations, preparative reverse-phase HPLC is a powerful option.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

A: This reagent is highly sensitive to moisture and heat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C is recommended). The bottle should be allowed to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the chemical.

  • Handling: Handle exclusively in a fume hood using dry personal protective equipment (gloves, safety glasses). Use dry syringes and needles for transfers if it is in a septum-sealed bottle.

Q2: Which solvents are recommended for reactions involving this compound?

A: The best solvents are aprotic and can be easily dried. The choice depends on the solubility of your specific nucleophile.

SolventDielectric Constant (Polarity)Boiling Point (°C)Key Considerations
Dichloromethane (DCM) 9.140Good general-purpose solvent, easy to remove.
Acetonitrile (MeCN) 37.582More polar, good for dissolving polar nucleophiles.
Tetrahydrofuran (THF) 7.666Can be a good choice, but prone to peroxide formation.
Toluene 2.4111Non-polar, useful for higher temperature reactions if needed.

Important: Avoid protic solvents like alcohols (methanol, ethanol) or water, as they will react directly with the furandione.

Q3: What is the general scope of nucleophiles that can be used with this compound?

A: A wide range of nucleophiles can be used, making it a versatile reagent. The general order of reactivity is driven by the nucleophilicity of the attacking atom.

  • High Reactivity: Primary and secondary amines, thiols, and alcohols. Reactions with these nucleophiles are often fast and can be performed at low temperatures.

  • Moderate Reactivity: Anilines and electron-rich aromatic systems (in Friedel-Crafts type reactions). These may require slightly elevated temperatures or the use of a Lewis acid catalyst.

  • Low Reactivity: Hindered or electron-poor nucleophiles. These reactions may require forcing conditions (higher temperatures, stronger catalysts), which also increases the risk of decomposition. It is critical to monitor these reactions closely.

Q4: How can I monitor the progress of my reaction effectively?

A: A combination of techniques is recommended for a complete picture.

  • Thin Layer Chromatography (TLC): The most common and quickest method. It allows you to visualize the consumption of the starting materials and the appearance of the product spot. Staining with potassium permanganate can be effective for visualizing compounds that are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the mass of the product being formed and can help identify byproducts. This is the preferred method for reaction optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can provide a clear ratio of starting material to product, giving a quantitative measure of conversion.

degradation pathways of 3-Chloro-2,4(3H,5H)-furandione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4(3H,5H)-furandione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile and reactive building block. As a C4-heterocyclic compound, this compound, also known as 3-Chlorotetronic acid, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, its reactivity can also present challenges in experimental design and execution. This document provides a structured approach to understanding its degradation pathways and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The degradation of this compound is primarily driven by its susceptibility to nucleophilic attack and hydrolysis, which is significantly influenced by the pH and composition of the solution. The key degradation pathways include:

  • Hydrolysis: In aqueous solutions, the lactone ring can be hydrolyzed to form an open-chain carboxylic acid intermediate. This process is often pH-dependent. The presence of water, even in trace amounts in organic solvents, can initiate this degradation.

  • Nucleophilic Attack: The furanone ring is an electrophilic species and is susceptible to attack by nucleophiles.[4] This can lead to ring-opening or substitution reactions. For instance, in alcoholic solvents (e.g., methanol, ethanol), transesterification or ether formation can occur. With amine-based nucleophiles, amide formation is a likely outcome.[5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly pH-dependent. Based on the behavior of structurally similar furanones like the mutagen MX, it can be inferred that both acidic and basic conditions can accelerate degradation.[6]

  • Acidic Conditions (pH < 4): While generally more stable in acidic solutions compared to basic ones, strong acidic conditions can catalyze the hydrolysis of the lactone.

  • Neutral to Basic Conditions (pH > 7): The rate of hydrolysis significantly increases under neutral to basic conditions due to the increased concentration of the hydroxide ion, a potent nucleophile. This leads to the opening of the furanone ring.

Q3: Is this compound stable in common organic solvents?

A3: The stability in organic solvents depends on the nature of the solvent and the presence of impurities like water.

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): It is relatively stable in dry aprotic solvents. However, care must be taken to use anhydrous solvents, as trace water can lead to slow hydrolysis.

  • Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, especially alcohols, there is a risk of solvolysis, where the solvent molecule acts as a nucleophile, leading to ring-opening and the formation of ester byproducts.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While often used for solubility, these solvents must be of high purity. Some grades of DMSO can contain residual water or be slightly basic, which can promote degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of desired product Degradation of starting material- Ensure all solvents and reagents are anhydrous. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature; the compound may be thermally labile.[6] - Consider the pH of your reaction mixture; buffer if necessary.
Appearance of unexpected peaks in HPLC/LC-MS Hydrolysis or solvolysis byproducts- Analyze a sample of the starting material dissolved in the reaction solvent over time to identify potential degradation products. - Characterize the byproducts by MS to identify masses corresponding to hydrolyzed or solvent-adduct species.
Inconsistent reaction outcomes Variability in reagent/solvent quality- Use fresh, high-purity solvents and reagents for each experiment. - If using solvents from a still or solvent purification system, regularly check for water content.
Difficulty in detecting the compound by GC-MS Thermal degradation in the injector port- Use a lower injector temperature. - Consider derivatization (e.g., silylation) to increase thermal stability and volatility, a common technique for similar compounds.[6]

Visualizing Degradation Pathways

The following diagrams illustrate the inferred degradation pathways of this compound based on the known reactivity of the furanone scaffold.

G cluster_hydrolysis Hydrolysis Pathway A This compound B Open-chain carboxylic acid (Intermediate) A->B H2O, H+ or OH- C Further Degradation Products B->C

Caption: Inferred hydrolysis pathway of this compound.

G cluster_solvolysis Solvolysis Pathway (e.g., with Methanol) D This compound E Methyl ester intermediate D->E CH3OH F Further Reaction Products E->F

Caption: Inferred solvolysis pathway in a protic solvent like methanol.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution by HPLC

This protocol allows for the assessment of the stability of this compound in a given solvent over time.

Materials:

  • This compound (≥98.0% purity)

  • HPLC-grade solvent of interest (e.g., acetonitrile, water with buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the parent compound.

  • Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to determine its stability.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol is for the identification of potential degradation products.

Materials:

  • Aged solution of this compound from Protocol 1

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • HPLC-grade mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Inject a sample of the aged solution into the LC-MS system.

  • Acquire data in both positive and negative ion modes to maximize the detection of various species.

  • Analyze the mass spectra of any new peaks that appear in the chromatogram compared to a fresh sample.

  • Propose structures for the degradation products based on their mass-to-charge ratios. For example, a mass increase of 18 Da would suggest hydrolysis.

References

Technical Support Center: Troubleshooting Reactions with 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4(3H,5H)-furandione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction to this compound

This compound, also known as 3-chlorotetronic acid, is a valuable C4-heterocyclic building block in organic synthesis. Its utility stems from the presence of a reactive chlorine atom and a lactone ring, making it a precursor to a variety of derivatives, including tetronic acids, pyridinium zwitterions, and complex natural products like rubrolide L. However, its high reactivity can also present challenges in the laboratory. This guide will help you troubleshoot failed reactions and optimize your synthetic strategies.

Core Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₄H₃ClO₃
Molecular Weight 134.52 g/mol
Appearance White to light yellow crystalline powderChem-Impex
Melting Point 206 °C (decomposes)
Solubility Soluble in methanol.TCI Chemicals
Storage Store at room temperature in a cool, dark, and dry place.[1]TCI Chemicals

Safety Precautions: this compound is an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Failed Reactions: A Question-and-Answer Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution reaction with an amine/alcohol and this compound, but I am getting a low yield of my desired product, or the reaction is not proceeding at all. What could be the cause?

Answer: This is a common issue stemming from the high reactivity and potential side reactions of this compound. Here are the likely culprits and their solutions:

  • Moisture Contamination: this compound is susceptible to hydrolysis, which can consume your starting material. The lactone ring can also be opened by water, especially under basic conditions.

    • Solution: Ensure all your glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere.

  • Inappropriate Base: The choice of base is critical. Strong, nucleophilic bases can react with the starting material or the product.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. The pKa of your nucleophile should also be considered to ensure it can be deprotonated by the chosen base without causing side reactions.

  • Reaction Temperature: While some reactions require heat to proceed, excessive temperatures can lead to decomposition of the starting material or product.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature.

  • Poor Nucleophile Reactivity: The nucleophilicity of your amine or alcohol can significantly impact the reaction rate.

    • Solution: For less reactive nucleophiles, consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance their reactivity. In some cases, catalysis with a Lewis acid might be beneficial, but care must be taken to avoid decomposition of the starting material.

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My reaction is producing a complex mixture of byproducts that are difficult to separate and identify. What is causing this, and how can I improve the selectivity?

Answer: The formation of multiple byproducts is often a sign of competing reaction pathways or decomposition.

  • Ring Opening: The furanone ring is susceptible to opening by nucleophiles. This can lead to a variety of linear byproducts.

    • Solution: Use milder reaction conditions (lower temperature, weaker base). Adding the nucleophile slowly to the reaction mixture can also help to control the reaction and minimize side reactions.

  • Decomposition: this compound can decompose, especially at elevated temperatures or in the presence of strong acids or bases.

    • Solution: As mentioned before, maintain a controlled temperature and use non-nucleophilic bases. Ensure your starting material is pure, as impurities can catalyze decomposition.

  • Tautomerization and Isomerization: The product, a 3-substituted-2,4(3H,5H)-furandione, can exist in different tautomeric forms. Under certain conditions, isomerization might also occur.

    • Solution: Careful control of pH during the reaction and workup is crucial. Characterization of the product by NMR and other spectroscopic methods can help to identify the different forms.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product from the reaction mixture. What are the best practices for purifying derivatives of this compound?

Answer: Purification can be challenging due to the polarity of the products and the presence of similar byproducts.

  • Chromatography:

    • Technique: Column chromatography on silica gel is a common method.[2][3]

    • Solvent System: The choice of eluent is critical. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[2][3] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

    • TLC Monitoring: Use TLC to monitor the separation and identify the fractions containing your product. Staining with potassium permanganate or vanillin can help visualize compounds that are not UV-active.

  • Recrystallization:

    • Technique: If your product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, dichloromethane/hexanes, or ethyl acetate/petroleum ether.[4]

  • Acid-Base Extraction:

    • Technique: If your product has acidic or basic properties, an acid-base extraction during the workup can remove many impurities. For example, if your product is acidic, it can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.

Experimental Workflow & Logic

To illustrate the troubleshooting process, let's consider a typical nucleophilic substitution reaction.

Troubleshooting_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps Start Start: Anhydrous Conditions Reagents Add this compound and non-nucleophilic base to solvent Start->Reagents Nucleophile Slowly add nucleophile at low temperature (e.g., 0°C) Reagents->Nucleophile Monitor Monitor by TLC/LC-MS Nucleophile->Monitor Decision Reaction Complete? Monitor->Decision Quench Quench Reaction Decision->Quench Yes Troubleshoot Troubleshoot Decision->Troubleshoot No/Low Yield/ Byproducts Extract Aqueous Workup (consider acid-base extraction) Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Check_Moisture Verify Anhydrous Conditions Troubleshoot->Check_Moisture Check_Base Re-evaluate Base Choice Troubleshoot->Check_Base Check_Temp Optimize Temperature Troubleshoot->Check_Temp Check_Purity Check Starting Material Purity Troubleshoot->Check_Purity

Caption: A typical workflow for reactions involving this compound, highlighting key decision points for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown upon storage. Is it still usable?

A1: A change in color can indicate some decomposition. While it might still be usable for some applications, it is highly recommended to purify it before use, for example, by recrystallization, to ensure reproducible results. The purity can be checked by techniques like HPLC or NMR.

Q2: Can I use a strong base like sodium hydroxide or potassium carbonate in my reaction?

A2: It is generally not recommended. Strong, nucleophilic bases can promote the hydrolysis and ring-opening of the furanone ring, leading to a complex mixture of byproducts. Stick to non-nucleophilic organic bases like triethylamine or DIPEA.

Q3: What are the characteristic spectroscopic signals for the 2,4(3H,5H)-furandione ring?

A3:

  • ¹H NMR: You will typically observe signals for the protons on the furanone ring. The chemical shifts will be dependent on the substituents.

  • ¹³C NMR: The carbonyl carbons of the lactone and ketone will appear at characteristic downfield shifts (typically >160 ppm).

  • FTIR: Look for strong carbonyl stretching vibrations (C=O) in the region of 1700-1800 cm⁻¹. The exact position will depend on the substitution pattern.

  • Mass Spectrometry: The fragmentation pattern will be characteristic of the furanone ring and its substituents.[5]

Q4: Are there any protecting groups that are compatible with reactions involving this compound?

A4: The high reactivity of this compound makes the use of protecting groups challenging, as the conditions for their removal might affect the furanone ring. If a protecting group is necessary for another functional group in your nucleophile, choose one that can be removed under very mild conditions (e.g., silyl ethers for alcohols, Boc for amines).

Reaction Mechanism Visualization

Understanding the reaction mechanism is key to predicting and controlling the outcome of your experiments. Below is a generalized mechanism for the nucleophilic substitution on this compound.

Nucleophilic_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Furandione This compound Intermediate Tetrahedral Intermediate Furandione->Intermediate Nucleophilic Attack Furandione_img Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Nucleophile_img Nu-H Base Base (B:) Base_img B: Product 3-Substituted-2,4(3H,5H)-furandione Intermediate->Product Elimination of Cl⁻ Intermediate_img [Intermediate] Salt Base-HCl Salt (B-H⁺ Cl⁻) Product_img Product Salt_img B-H⁺ Cl⁻

Caption: Generalized mechanism for the nucleophilic substitution on this compound.

This technical support guide is intended to be a living document. We encourage you to share your experiences and questions to help us expand and refine this resource for the scientific community.

References

Technical Support Center: Stabilization and Handling of 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 3-Chloro-2,4(3H,5H)-furandione (also known as 3-Chlorotetronic acid). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this versatile C4-heterocyclic building block and to troubleshoot common issues encountered during its use in complex organic synthesis.[1] As a highly reactive compound, its successful application hinges on meticulous storage and handling.

Part 1: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses the most common queries regarding the stabilization and storage of this compound.

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway is hydrolysis. Due to the presence of a reactive acyl chloride-like moiety within the furanone ring structure, the compound is highly susceptible to reaction with water.[2][3] Even trace amounts of atmospheric moisture can lead to the opening of the lactone ring and the formation of the corresponding carboxylic acid and hydrochloric acid (HCl).[3][4] This degradation compromises the purity and reactivity of the compound for its intended synthetic applications.[5]

Q2: What are the ideal temperature and atmospheric conditions for long-term storage?

A2: For optimal long-term stability, this compound should be stored in a cool, dry, and inert environment.[6] A temperature of 2-8°C is recommended to slow down potential degradation kinetics. The storage atmosphere should be free of moisture and oxygen. An inert atmosphere, such as dry nitrogen or argon, is highly recommended to prevent hydrolysis.[6]

Q3: Are there any specific chemical stabilizers that can be added to prolong the shelf-life of this compound?

A3: While the addition of chemical stabilizers to reactive reagents is a known strategy, for a versatile building block like this compound, the focus is primarily on preventing exposure to destabilizing agents rather than adding stabilizers that could interfere with downstream reactions. The most effective "stabilization" is the rigorous exclusion of moisture. However, for lactones in general, stabilization against discoloration can sometimes be achieved by treatment with mild oxidizing agents followed by distillation, though this is more applicable during manufacturing than for long-term storage of the purified product.[7] For this specific compound, maintaining a moisture-free environment is the most critical factor.

Q4: How should I properly handle this compound when aliquoting for an experiment?

A4: To maintain the integrity of the bulk material, it is crucial to handle the compound in a controlled environment, such as a glove box with a dry inert atmosphere. If a glove box is not available, work quickly in a well-ventilated fume hood on a low-humidity day. Use dry glassware and utensils. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. After dispensing the required amount, blanket the container with a dry inert gas (e.g., nitrogen or argon) before tightly resealing.

Q5: What are the visual or analytical indicators of degradation?

A5: Visually, degradation may not always be obvious, but a change in the physical appearance of the white to light-yellow crystalline powder, such as clumping or discoloration, can indicate moisture absorption.[8] Analytically, the most definitive way to assess degradation is through techniques like ¹H NMR spectroscopy, where the appearance of new peaks corresponding to the hydrolyzed product would be evident.[9] HPLC analysis can also be used to quantify the purity of the compound.[1]

Part 2: Troubleshooting Guide for Experimental Applications

This section provides a structured approach to identifying and resolving common issues encountered when using this compound in chemical reactions.

Observed Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or no reactivity of this compound in the reaction. 1. Degradation of the starting material: The compound may have hydrolyzed during storage, leading to a lower concentration of the active reagent.1. Verify Starting Material Purity: Before use, analyze a small sample of the this compound by ¹H NMR or HPLC to confirm its purity. If significant degradation is observed, consider purifying the material or using a fresh batch.
2. Inactivation by protic solvents: The presence of residual protic solvents (e.g., water, alcohols) in the reaction mixture can consume the reagent through hydrolysis or alcoholysis.[3]2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for the reaction. If the solvent is suspected to contain water, consider drying it over an appropriate desiccant and distilling it before use.
Formation of unexpected byproducts. 1. Side reactions with nucleophiles: The highly electrophilic nature of the carbonyl groups can lead to side reactions with other nucleophiles present in the reaction mixture.1. Control Reaction Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants. Consider slow addition of the this compound to the reaction mixture to maintain a low instantaneous concentration, which can favor the desired reaction pathway.
2. Reaction with the HCl byproduct: The hydrolysis of the starting material or reaction with nucleophiles can generate HCl, which can catalyze unwanted side reactions or react with other functional groups in the molecule.[10]2. Use a Non-Nucleophilic Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, into the reaction mixture to scavenge any generated HCl.[3][4] This prevents the buildup of acid that can lead to undesired outcomes.
Inconsistent reaction yields between batches. 1. Variability in the quality of this compound: Different batches of the reagent may have varying levels of purity due to differences in manufacturing or storage history.1. Standardize Reagent Qualification: Implement a standard analytical check (e.g., ¹H NMR or HPLC) for each new batch of this compound to ensure consistent quality before use in large-scale reactions.
2. Atmospheric moisture contamination: Inconsistent handling procedures can introduce varying amounts of moisture into the reaction, leading to variable yields.2. Standardize Handling Procedures: Develop and adhere to a strict standard operating procedure (SOP) for handling the reagent, including warming to room temperature before opening, using an inert atmosphere, and minimizing exposure time to the ambient environment.

Part 3: Protocols and Methodologies

Protocol for Long-Term Storage of this compound
  • Container Selection: Use a clean, dry, and airtight glass container with a PTFE-lined cap to prevent moisture ingress and reaction with the container material.

  • Inert Atmosphere: Before sealing, flush the container with a stream of dry nitrogen or argon for several minutes to displace any air and moisture.

  • Secondary Containment and Desiccation: Place the primary container inside a larger, sealed secondary container, such as a desiccator cabinet or a sealed bag with desiccant packs (e.g., silica gel or molecular sieves).[11][12][13] This provides an additional barrier against moisture.

  • Temperature Control: Store the desiccator or secondary container in a refrigerator at 2-8°C.

  • Labeling: Clearly label the container with the compound name, date of storage, and any handling precautions.

Experimental Workflow for Handling Moisture-Sensitive Reagents

experimental_workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup a Allow Reagent to Equilibrate to Room Temp c Quickly Weigh Reagent a->c b Prepare Dry Glassware & Solvents f Add Reagent to Anhydrous Reaction Mixture b->f d Blanket Headspace with Inert Gas c->d e Tightly Reseal Primary Container d->e g Proceed with Synthesis f->g

Caption: Workflow for handling this compound.

Part 4: Visualization of Degradation Pathway

The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this process.

degradation_pathway C4H3ClO3 This compound Degradation_Product Hydrolyzed Product (Unstable Intermediate) C4H3ClO3->Degradation_Product + H2O H2O Water (Moisture) H2O->Degradation_Product Carboxylic_Acid 3-Chloro-4-hydroxy-3-butenoic acid Degradation_Product->Carboxylic_Acid HCl Hydrochloric Acid Degradation_Product->HCl

Caption: Hydrolytic degradation of this compound.

References

Technical Support Center: Purification of 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4(3H,5H)-furandione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this versatile heterocyclic building block. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Understanding the Chemistry of this compound and Its Impurities

This compound, also known as 3-Chlorotetronic acid, is a reactive intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions. Impurities can arise from the synthetic route used for its preparation or from its degradation.

A common synthetic approach involves the Dieckmann cyclization of acylated hydroxyacetic acid esters. For instance, the reaction of a glycolic acid ester with chloroacetyl chloride can lead to the formation of a key intermediate, which then undergoes intramolecular condensation to form the furandione ring.

Based on this and related synthetic methods for tetronic acids, common impurities may include:

  • Unreacted Starting Materials: Such as glycolic acid esters or chloroacetylating agents.

  • Acyclic Precursors: Incomplete cyclization can leave residual acylated hydroxyacetic acid esters in the final product.

  • Over-chlorinated Byproducts: The presence of excess chlorinating agent can lead to the formation of dichlorinated species.

  • Solvent Adducts: Residual solvents from the reaction or initial purification steps.

  • Degradation Products: The lactone ring is susceptible to hydrolysis under certain pH conditions.

The following troubleshooting guide addresses specific issues you may encounter, providing solutions grounded in chemical principles.

Troubleshooting Guide & FAQs

Issue 1: My final product has a low melting point and appears oily or discolored, not the expected white to light yellow crystalline solid.

Q: What are the likely causes for a poor physical appearance and low melting point of my this compound sample?

A: An oily appearance and a broad, low melting point are classic indicators of impurities. The most probable culprits are residual solvents or unreacted starting materials. The presence of colored impurities might also suggest degradation of the product. This compound has a reported melting point of 206 °C (with decomposition). A significant deviation from this value warrants further purification.

Troubleshooting Workflow:

start Impure Product (Oily, Discolored, Low MP) step1 Analyze by TLC/LC-MS to identify number of components start->step1 step2 If multiple spots/peaks, consider recrystallization or column chromatography step1->step2 step3a Recrystallization: Test solubility in various solvents step2->step3a Simple impurity profile step3b Column Chromatography: Silica gel with a gradient of ethyl acetate in hexanes step2->step3b Complex impurity profile end_good Pure Crystalline Product step3a->end_good Successful end_bad If still impure, re-evaluate synthetic route and work-up procedure step3a->end_bad Unsuccessful step3b->end_good Successful step3b->end_bad Unsuccessful

Caption: Troubleshooting workflow for an impure product.

Recommended Action:

  • Initial Analysis: Perform a simple analytical test like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a qualitative idea of the number of components in your sample.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. For tetronic acid derivatives, solvents like ethyl acetate and toluene have been used successfully.[2] Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to less polar (e.g., ethyl acetate, dichloromethane) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Column Chromatography: If recrystallization is ineffective or if you have a complex mixture of impurities, column chromatography is the next logical step. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point for separating compounds of moderate polarity like this compound.

Issue 2: My NMR spectrum shows unexpected peaks, suggesting the presence of impurities.

Q: How can I identify the impurities in my this compound sample based on its NMR spectrum?

A: The 1H NMR spectrum of pure this compound is expected to be relatively simple. The key is to compare your experimental spectrum with a reference spectrum and look for signals that do not belong.

Expected 1H NMR Signals for this compound:

ProtonsChemical Shift (δ)Multiplicity
-CH-Cl~4.5-5.0 ppmSinglet
-CH2-O-~4.0-4.5 ppmSinglet

Note: The exact chemical shifts can vary depending on the solvent used.

Troubleshooting Common Impurity Signals:

  • Residual Solvents: Look for characteristic peaks of common laboratory solvents (e.g., ethyl acetate: triplet at ~1.2 ppm, quartet at ~4.1 ppm, singlet at ~2.0 ppm; dichloromethane: singlet at ~5.3 ppm).

  • Unreacted Acyclic Precursor: The presence of an ethyl ester group from a starting material like ethyl chloroacetate would show a triplet around 1.3 ppm and a quartet around 4.2 ppm.

  • Water: A broad singlet that can appear over a wide range of chemical shifts, often exchangeable with D2O.

Recommended Action:

  • Integrate the Peaks: Determine the relative molar ratio of your product to the impurities by integrating the respective peaks in the 1H NMR spectrum.

  • Wash with a Non-Solvent: If the impurity is a non-polar organic solvent, you can try washing the solid product with a cold, non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether, and then filtering.

  • Aqueous Work-up: If you suspect acidic or basic impurities, a gentle wash with a dilute, cold aqueous bicarbonate solution (for acidic impurities) or a dilute, cold acid solution (for basic impurities), followed by a water wash and thorough drying, may be effective. Be cautious, as the lactone ring can be sensitive to pH extremes.[3]

Issue 3: I am losing a significant amount of my product during the purification process.

Q: What are the best practices to minimize product loss while purifying this compound?

A: Product loss during purification is a common challenge, especially with reactive and potentially unstable compounds. The key is to choose the right purification method and execute it with care.

Minimizing Loss During Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound completely at its boiling point and have very low solubility at room temperature or below. Avoid using a large excess of solvent, as this will reduce your recovery.

  • Cooling Process: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Washing: When washing the filtered crystals, use a minimal amount of the cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.

Minimizing Loss During Column Chromatography:

  • Column Packing: A well-packed column is crucial for good separation and to avoid band broadening, which can lead to mixed fractions and lower yields of pure product.

  • Solvent System: Choose a solvent system that provides a good separation between your product and the impurities on a TLC plate (an Rf value of 0.2-0.4 for the product is often ideal).

  • Loading: Load the sample onto the column in a concentrated solution using the minimum amount of the initial eluent. Dry loading onto a small amount of silica gel can also be very effective.

General Considerations for Stability:

Given the reactivity of the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) to pH changes, it is prudent to handle this compound under neutral or slightly acidic conditions to prevent hydrolysis of the lactone ring.[4] Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, toluene, ethanol, isopropanol, acetonitrile) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.3 for the product.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes), can be effective for separating impurities with different polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of the Purification Workflow

cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product start Crude this compound analysis TLC LC-MS NMR start->analysis recrystallization Recrystallization (e.g., Ethyl Acetate/Toluene) analysis:f0->recrystallization Minor Impurities chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) analysis:f1->chromatography Major/Multiple Impurities final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: General purification workflow for this compound.

References

Navigating the Scale-Up of 3-Chloro-2,4(3H,5H)-furandione Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 3-Chloro-2,4(3H,5H)-furandione. As a highly reactive and valuable building block in pharmaceutical and agrochemical synthesis, the successful scale-up of this compound (also known as 3-Chlorotetronic acid) is critical.[1][2] This guide, structured in a question-and-answer format, is designed to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during laboratory and pilot-plant scale production.

Section 1: Synthesis & Reaction Control

The synthesis of this compound most commonly involves the chlorination of its parent compound, tetronic acid. While seemingly straightforward, this electrophilic substitution reaction presents several challenges, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and chlorinating agent for the synthesis of this compound?

A1: The recommended and most direct synthetic route is the chlorination of tetronic acid.[3] Tetronic acid is a commercially available γ-lactone that serves as a direct precursor.[4][5]

For the chlorinating agent, N-chlorosuccinimide (NCS) is often preferred in laboratory settings due to its solid nature and ease of handling. However, for larger scale operations, sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in a suitable solvent are more atom-economical choices. The choice of chlorinating agent will significantly impact the reaction conditions and impurity profile.

Q2: What are the critical process parameters to control during the chlorination of tetronic acid?

A2: Temperature, solvent selection, and stoichiometric control of the chlorinating agent are paramount.

  • Temperature: The chlorination of the active methylene group in tetronic acid is an exothermic reaction. Insufficient heat removal during scale-up can lead to a runaway reaction and the formation of degradation products.[6][7] A temperature range of 0-10°C is generally recommended for the initial addition of the chlorinating agent.

  • Solvent: Aprotic solvents that are inert to chlorination are ideal. Dichloromethane (DCM) or chloroform are common choices. It is crucial to use anhydrous solvents to prevent hydrolysis of the product and side reactions.[8]

  • Stoichiometry: A slight excess of the chlorinating agent (typically 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to the formation of dichlorinated byproducts and complicates purification.

Q3: My reaction is stalling, and I'm observing incomplete conversion of tetronic acid. What could be the cause?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Chlorinating Agent: Ensure accurate weighing and stoichiometry of your chlorinating agent.

  • Moisture: The presence of water can consume the chlorinating agent and lead to the formation of byproducts. Ensure all glassware and solvents are thoroughly dried.

  • Poor Mixing: On a larger scale, inadequate agitation can lead to localized depletion of the chlorinating agent. Ensure your reactor is equipped with an appropriate stirrer for efficient mixing.

  • Deactivation of Chlorinating Agent: Some chlorinating agents can degrade over time or upon exposure to light. Use fresh, high-quality reagents.

Q4: I am observing the formation of a significant amount of a dark-colored byproduct. What is it and how can I minimize it?

A4: Dark coloration often indicates the formation of degradation or polymerization products, which can be triggered by excessive heat or the presence of acidic impurities. The hydrogen chloride (HCl) generated as a byproduct of chlorination with reagents like sulfuryl chloride can catalyze these side reactions.[9]

To minimize this:

  • Maintain Strict Temperature Control: As mentioned, keep the reaction temperature low.

  • Use a Scavenger: The addition of a non-nucleophilic base, such as a hindered amine or anhydrous sodium carbonate, can neutralize the in-situ generated HCl.

  • Controlled Addition: Add the chlorinating agent slowly and sub-surface to prevent localized high concentrations and temperature spikes.

Section 2: Purification & Isolation

Isolating pure this compound from the reaction mixture is a critical step, as impurities can affect downstream applications.

Troubleshooting Purification Issues

Q5: What is the recommended work-up procedure for the reaction mixture?

A5: A typical work-up involves quenching the excess chlorinating agent, followed by extraction and crystallization.

  • Quenching: The reaction mixture should be cautiously poured into cold water or a dilute solution of a reducing agent like sodium bisulfite to quench any unreacted chlorinating agent.

  • Extraction: The product can be extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with brine to remove water-soluble impurities and then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Q6: I am having difficulty crystallizing the final product. What solvents are recommended?

A6: this compound is a crystalline solid.[2] A common crystallization technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then add a cold anti-solvent in which it is poorly soluble (e.g., hexane or heptane) to induce precipitation. Slow cooling will generally yield larger, purer crystals.

Q7: My final product has a low melting point and appears to be impure by HPLC analysis. What are the likely impurities?

A7: The most probable impurities include:

  • Unreacted Tetronic Acid: This can be addressed by optimizing the stoichiometry of the chlorinating agent or increasing the reaction time.

  • Dichlorinated Byproducts: Over-chlorination can lead to the formation of 3,3-dichloro-2,4(3H,5H)-furandione. This can be minimized by careful control of the chlorinating agent stoichiometry.

  • Solvent Adducts: Depending on the solvent and work-up conditions, solvent molecules may become trapped in the crystal lattice.

  • Hydrolysis Products: Exposure to water during work-up can lead to the opening of the lactone ring.

Recrystallization is the primary method for removing these impurities. If significant amounts of dichlorinated byproducts are present, column chromatography on silica gel may be necessary, though this is less practical on a large scale.

Potential Impurity Source Mitigation Strategy
Tetronic AcidIncomplete ReactionIncrease reaction time or stoichiometry of chlorinating agent.
Dichlorinated FuranoneOver-chlorinationPrecise control of chlorinating agent stoichiometry.
Hydrolysis ProductsPresence of waterUse anhydrous conditions and minimize contact with water during workup.
Polymeric ByproductsHigh temperature, acidMaintain low reaction temperature, consider an acid scavenger.

Section 3: Stability & Storage

This compound is a reactive molecule, and its stability is a key consideration for storage and handling.

Handling and Storage Guidelines

Q8: How should this compound be stored to ensure its long-term stability?

A8: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and can hydrolyze over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong its shelf life. Aqueous solutions of similar chlorinated compounds are known to be most stable in a pH range of 5 to 7.[10]

Q9: Is the compound stable in common organic solvents?

A9: While it is soluble in many organic solvents, its long-term stability in solution can be a concern. Protic solvents, especially alcohols, can react with the lactone ring. For analytical purposes, prepare solutions fresh. For reactions, use anhydrous aprotic solvents and consume the solution promptly. The stability of similar compounds in solution has been shown to be temperature-dependent, with significantly faster degradation at elevated temperatures.[11][12]

Section 4: Safety & Handling

As with any chemical synthesis, safety is the top priority. This compound and the reagents used in its synthesis have specific hazards that must be managed.

Safety Precautions

Q10: What are the primary hazards associated with this compound?

A10: this compound is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Q11: What are the major safety concerns during the scale-up of the chlorination reaction?

A11: The primary safety concern during scale-up is the management of the reaction exotherm.[6][7] A failure to adequately cool the reactor can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. It is essential to have a robust cooling system and a well-defined emergency plan in place.

Additionally, the use of corrosive and toxic reagents like sulfuryl chloride or chlorine gas requires specialized handling procedures and equipment. Ensure that all personnel are properly trained in their use and that appropriate safety measures, such as gas scrubbers, are in place.

Visualizing the Process

Workflow for Scale-Up Production

cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Drying A Charge Reactor with Tetronic Acid & Solvent B Cool to 0-10°C A->B C Controlled Addition of Chlorinating Agent B->C D Reaction Monitoring (TLC/HPLC) C->D E Quench Reaction D->E Reaction Complete F Phase Separation E->F G Wash Organic Layer F->G H Dry Organic Layer G->H I Solvent Swap/ Concentration H->I J Crystallization I->J K Filtration & Washing J->K L Vacuum Drying K->L M Final Product: This compound L->M

Caption: Production workflow for this compound.

Troubleshooting Logic

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions A Low Yield or Purity Issue B Incomplete Conversion A->B C Side Reactions A->C D Product Degradation A->D E Inefficient Purification A->E F Check Reagent Stoichiometry & Quality B->F G Optimize Temperature & Addition Rate B->G C->G H Ensure Anhydrous Conditions C->H D->H I Modify Crystallization Solvent System E->I

References

Technical Support Center: Optimizing Kinetic Studies for 3-Chloro-2,4(3H,5H)-furandione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinetic studies involving 3-Chloro-2,4(3H,5H)-furandione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive heterocyclic building block.[1][2][3] The unique structure of this compound, featuring a labile chlorine atom, a reactive lactone, and an acidic proton, makes it a versatile synthetic intermediate but also presents specific experimental challenges.[4][5] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address issues you may encounter, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during reactions with this compound.

Q1: My reaction is consistently showing low yields. What are the most probable causes?

A1: Low yields in reactions involving this compound typically stem from one of four areas: reagent purity, reaction conditions, competing side reactions, or workup/isolation losses.

  • Reagent Purity: The starting material has a defined melting point of approximately 206 °C, at which it decomposes.[1][6] Impurities can lower this decomposition temperature and introduce catalysts for unwanted side reactions. Always start with high-purity reagent (≥98.0% by HPLC is standard) and consider if your other reagents or solvents are of sufficient quality and dryness.[1][7]

  • Reaction Conditions: Inadequate temperature control is a frequent culprit. Given the compound's thermal sensitivity, localized overheating can lead to decomposition.[8] Furthermore, the presence of moisture can cause hydrolysis of the lactone ring, leading to an inactive, open-chain form.[9] Running reactions under a dry, inert atmosphere is critical.[7]

  • Side Reactions: This molecule is highly susceptible to nucleophilic attack at multiple sites. Depending on your reaction partners, you may be forming significant quantities of byproducts. See the detailed troubleshooting section for more on this.

  • Workup Losses: The product of your reaction may be more water-soluble than anticipated, leading to losses during aqueous extractions.[10] Additionally, the product may be sensitive to the pH of the workup conditions or may degrade on silica gel during chromatography.[10]

Q2: The reaction mixture is turning dark brown/black and forming an insoluble tar. What is happening and how can I prevent it?

A2: This is a classic sign of decomposition or polymerization.[11] Although hazardous polymerization is not expected under normal conditions for the pure compound, the combination of high temperatures, impurities (acidic or basic), or certain reactants can initiate these pathways.[12]

  • Causality: The furanone ring, especially under thermal stress or in the presence of initiators, can undergo complex degradation pathways. High concentrations and temperatures accelerate these processes.[11]

  • Prevention:

    • Lower the Temperature: Run the reaction at the lowest effective temperature. If the reaction is exothermic, ensure efficient cooling and consider slow, portion-wise addition of reagents.[8]

    • Ensure Purity: Purify all starting materials. Impurities can act as catalysts for polymerization.[8][11]

    • Use Appropriate Solvents: Employ dry, inert solvents. Protic solvents may participate in unwanted side reactions.

    • Consider Inhibitors: For reactions prone to radical pathways, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) may be beneficial, though this should be tested on a small scale first.

Q3: I am observing multiple unexpected spots on my TLC plate that are difficult to identify. What are the likely side reactions?

A3: this compound is a functionally dense molecule with several reactive sites. The formation of multiple products is common if conditions are not carefully controlled.

  • Nucleophilic Substitution at C3: The chlorine atom can be displaced by a wide range of nucleophiles.

  • Lactone Ring Opening: The ester linkage is susceptible to hydrolysis (by water) or attack by other nucleophiles (e.g., amines, alcohols), opening the ring to form a linear butenoic acid derivative.[4] This is often pH-dependent.[9]

  • Reactions at C5: The molecule can exist in equilibrium with its open-chain tautomer, and the hydroxyl group at C5 (in the cyclic form) is reactive. It can be acylated, alkylated, or halogenated under the right conditions.[4][5][13]

  • Michael Addition: The double bond is conjugated with the carbonyl group, making it an electrophile susceptible to Michael addition by soft nucleophiles.[14]

A visual guide to these reactive sites is provided below.

Caption: Reactivity map of this compound.

Part 2: Systematic Troubleshooting Guide

Follow this workflow to diagnose and solve issues in a stepwise manner, from preparation to analysis.

Workflow Step 1: Pre-Reaction & Setup

A reproducible kinetic study begins with meticulous preparation. Inconsistent results can often be traced back to this initial phase.[8]

Q: How can I ensure my starting materials and setup are not the source of the problem?

A: Implement a pre-reaction checklist.

  • Verify Starting Material Purity: Do not assume the purity from the bottle is sufficient, especially if it's an older reagent. Run a purity check via HPLC or ¹H NMR.[1][15] If impurities are detected, recrystallization from a suitable solvent like methanol may be necessary.[6]

  • Use Dry, High-Purity Solvents: Water is a reactant, not just a solvent, in many cases. Use freshly distilled or commercially available anhydrous solvents.

  • Ensure Inert Atmosphere: Flame- or oven-dry all glassware immediately before use. Assemble the reaction apparatus while hot and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Calibrate Your Equipment: Verify that temperature probes, stir plates, and syringe pumps are accurately calibrated. An error of just 5-10 °C can drastically alter reaction kinetics and byproduct formation.[8]

Caption: Pre-reaction validation workflow.

Workflow Step 2: Reaction Monitoring & Control

Careful observation during the reaction provides critical diagnostic information.

Q: My reaction starts but then stalls before completion. What should I investigate?

A: A stalling reaction often points to catalyst deactivation, reagent degradation, or the formation of an inhibitory byproduct.

  • Monitor Actively: Do not rely solely on a final time point. Take aliquots at regular intervals and quench them appropriately before analyzing by TLC, GC, or LC-MS. This will reveal the exact point at which the reaction stalls.[7]

  • Investigate Reagent Stability: Is your nucleophile or catalyst stable under the reaction conditions for the entire duration? It may be degrading over time. Consider adding the unstable reagent slowly over the course of the reaction via syringe pump.

  • Check for Insolubility: Has a starting material or intermediate precipitated from the solution? Poor stirring or an incorrect solvent choice can lead to a heterogeneous mixture, starving the reaction.[8] Increase agitation or re-evaluate your solvent system.

Q: How can I effectively monitor the reaction progress using analytical techniques?

A: A multi-technique approach is often best. The optimal choice depends on the specific reactants and expected products.

TechniqueApplication & Considerations
Thin-Layer Chromatography (TLC) Use Case: Rapid, qualitative check of reaction progress. Troubleshooting: The acidic nature of the furanone can cause streaking on silica plates. Try adding 1-2% acetic acid to your eluent system to suppress deprotonation and improve spot shape.
High-Performance Liquid Chromatography (HPLC) Use Case: Quantitative analysis of reaction kinetics. Excellent for determining purity of starting material and conversion to product.[1] Protocol: Use a C18 reverse-phase column with a mobile phase such as acetonitrile/water with 0.1% formic or acetic acid to ensure good peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS) Use Case: Suitable for volatile products. Protocol: The furanone itself is not highly volatile and may require derivatization (e.g., silylation or methylation) to improve volatility and thermal stability for GC analysis.[16][17] This is a common technique for analyzing related furanones in environmental samples.[18][19]
Nuclear Magnetic Resonance (¹H NMR) Use Case: Structural confirmation and monitoring disappearance of starting material signals. Protocol: Take a small aliquot, remove the solvent in vacuo without heating, and redissolve in a deuterated solvent for analysis.[15]
Workflow Step 3: Workup & Purification

The final steps are critical for isolating your target compound in high purity and yield.

Q: I can't find my product after the workup, or the isolated yield is much lower than the conversion suggested by TLC/HPLC. Where did it go?

A: Product loss during workup is a common and frustrating issue.[10]

  • Check the Aqueous Layer: If your product has polar functional groups, or if the furanone ring was opened during the reaction, it may be partially or fully soluble in the aqueous phase. Before discarding, extract the aqueous layer with a more polar organic solvent (e.g., ethyl acetate) and analyze the extract.[10]

  • Assess Product Stability: Your product may be unstable to the pH of the workup. Test its stability by exposing a small sample of the crude reaction mixture to the acidic or basic solutions used in the workup and monitor for degradation by TLC.[10]

  • Consider Volatility: If the product has a low molecular weight, it may have been lost during solvent removal on the rotary evaporator. Use an ice bath on the receiving flask to minimize losses.[10]

Q: My product seems to be decomposing during silica gel column chromatography. What are my options?

A: The acidic surface of standard silica gel can catalyze the degradation of sensitive compounds.

  • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or pyridine. This neutralizes the acidic sites and can prevent decomposition.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like diol or C18 for reverse-phase chromatography.

  • Avoid Chromatography: If possible, purify the product by other means.

    • Recrystallization: If the product is a solid, this is often the best method for achieving high purity.

    • Distillation/Sublimation: Viable for thermally stable, volatile products.

Safety Information

Working with this compound requires adherence to strict safety protocols.

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][12]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12] Avoid creating dust.[12]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[6][12]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[12]

References

Validation & Comparative

Spectroscopic Characterization of 3-Chloro-2,4(3H,5H)-furandione: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive analysis of 3-Chloro-2,4(3H,5H)-furandione, a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will delve into its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting a framework for its characterization. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic reasoning behind the analytical choices.

The Subject: this compound

This compound (CAS: 4971-55-5, Molecular Formula: C₄H₃ClO₃, Molecular Weight: 134.52 g/mol ) is a reactive cyclic anhydride derivative.[1][2][3] Its structure, featuring a chiral center and two carbonyl groups, presents an interesting analytical challenge. A critical aspect of its chemistry is the potential for keto-enol tautomerism, which can influence its spectroscopic signature, particularly in different solvents.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of This compound in ~0.7 mL CDCl₃. prep2 Add internal standard (e.g., TMS at 0 ppm). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H NMR spectrum (e.g., 400 MHz). prep3->acq1 acq2 Acquire ¹³C NMR spectrum (e.g., 100 MHz). acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC) if assignments are ambiguous. acq2->acq3 proc1 Apply Fourier Transform and phase correction. acq3->proc1 proc2 Calibrate chemical shifts using TMS. proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra. proc2->proc3 proc4 Assign signals and compare with predicted data and analogues. proc3->proc4 Fragmentation_Pathway M [C₄H₃ClO₃]⁺˙ m/z 134/136 F1 [C₃H₃ClO₂]⁺˙ m/z 106/108 M->F1 - CO F2 [C₄H₃O₃]⁺ m/z 99 M->F2 - •Cl F3 [C₂HClO]⁺˙ m/z 75/77 F1->F3 - CH₂O GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., Ethyl Acetate). gc1 Inject 1 µL into GC. prep1->gc1 gc2 Oven Program: Start 50°C (2 min), ramp 10°C/min to 250°C. gc1->gc2 ms1 Ion Source: EI at 70 eV gc2->ms1 ms2 Mass Range: m/z 40-300 ms1->ms2 ms3 Acquire spectrum at the apex of the chromatographic peak. ms2->ms3 an1 Identify the molecular ion peak and its isotopic pattern. ms3->an1 an2 Propose structures for major fragment ions. an1->an2 an2->an2 an3 Compare with library spectra and data from analogues. an2->an3

References

3-Chloro-2,4(3H,5H)-furandione vs other halogenated building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of 3-Chloro-2,4(3H,5H)-furandione and Other Halogenated Building Blocks for Advanced Synthesis

In the intricate landscape of synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. Halogenated synthons, in particular, serve as versatile intermediates, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. Among these, this compound, also known as mucobromic acid, has emerged as a potent and multifaceted reagent. This guide provides a comprehensive comparison of this compound with other commonly employed halogenated building blocks, offering insights into their respective reactivities, synthetic applications, and practical considerations.

The Unique Profile of this compound

This compound is a cyclic anhydride bearing a reactive chlorine atom at the 3-position. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable tool for the synthesis of complex heterocyclic scaffolds. The presence of the furanone core and the anhydride functionality allows for a diverse range of transformations, including nucleophilic substitution, cycloaddition reactions, and ring-opening reactions.

Comparative Analysis with Other Halogenated Building Blocks

To better understand the advantages and limitations of this compound, a direct comparison with other halogenated building blocks is essential. This section will delve into the properties and applications of chloroacetyl chloride, bromoacetyl bromide, and 3-bromofuran-2,4-dione.

Chloroacetyl Chloride and Bromoacetyl Bromide

Chloroacetyl chloride and bromoacetyl bromide are highly reactive acyl halides widely used for the introduction of an α-haloacetyl group. Their primary application lies in the acylation of nucleophiles such as amines, alcohols, and phenols.

Experimental Protocol: Acylation of Aniline with Chloroacetyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture via the dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired N-phenyl-2-chloroacetamide.

3-Bromofuran-2,4-dione

3-Bromofuran-2,4-dione is a close structural analog of this compound. The primary difference lies in the halogen atom, with bromine being a better leaving group than chlorine. This often translates to higher reactivity for the bromo-analog.

Head-to-Head Comparison: Reactivity and Synthetic Utility

The choice between this compound and its counterparts is dictated by the specific synthetic transformation and the desired outcome. The following table summarizes the key differences in their reactivity and applications.

FeatureThis compoundChloroacetyl ChlorideBromoacetyl Bromide3-Bromofuran-2,4-dione
Reactivity Moderately reactive, allowing for controlled reactions.Highly reactive, often requiring careful temperature control.Extremely reactive, often leading to side reactions.More reactive than the chloro-analog due to the better leaving group (Br).
Primary Applications Synthesis of heterocyclic compounds, such as pyridazinones and pyrazolones.Acylation of amines, alcohols, and phenols.Acylation of nucleophiles, often used when higher reactivity is needed.Synthesis of heterocyclic compounds, similar to the chloro-analog but with potentially higher yields.
Selectivity Can exhibit regioselectivity in reactions with unsymmetrical nucleophiles.Generally high selectivity for acylation.High selectivity for acylation, but can be less chemoselective.Similar regioselectivity to the chloro-analog.
Handling Solid, relatively stable under ambient conditions.Liquid, fuming, and moisture-sensitive.Liquid, fuming, and highly moisture-sensitive.Solid, but can be less stable than the chloro-analog.

Synthetic Applications & Case Studies

The true utility of a building block is best illustrated through its application in the synthesis of biologically active molecules and functional materials.

Synthesis of Pyridazinone Derivatives

This compound is a key precursor for the synthesis of pyridazinone derivatives, which are known to exhibit a wide range of biological activities, including antihypertensive and cardiotonic effects. The reaction with hydrazines proceeds through a nucleophilic attack on the carbonyl group followed by cyclization.

pyridazinone_synthesis furandione This compound intermediate Intermediate furandione->intermediate + Hydrazine hydrazine Hydrazine pyridazinone Pyridazinone Derivative intermediate->pyridazinone Cyclization

Caption: Synthesis of Pyridazinone Derivatives.

Synthesis of Novel Heterocycles

The reactivity of this compound allows for the construction of novel and complex heterocyclic systems. For instance, its reaction with 1,3-binucleophiles can lead to the formation of fused ring systems with potential applications in medicinal chemistry.

Practical Considerations and Safety

When working with any halogenated compound, safety is of utmost importance.

  • This compound: This compound is a solid and should be handled in a well-ventilated fume hood. It is a lachrymator and can cause skin and eye irritation.

  • Chloroacetyl Chloride and Bromoacetyl Bromide: These are highly corrosive and moisture-sensitive liquids. They should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Reactions should be conducted under an inert atmosphere.

  • 3-Bromofuran-2,4-dione: Similar to its chloro-analog, it should be handled with care in a fume hood.

Conclusion

This compound stands out as a versatile and valuable building block in organic synthesis. Its unique reactivity profile, coupled with its relative stability and ease of handling, makes it an attractive alternative to more traditional halogenated synthons like chloroacetyl chloride and bromoacetyl bromide. While the bromo-analog, 3-bromofuran-2,4-dione, may offer higher reactivity in some cases, the chloro-derivative often provides a good balance of reactivity and selectivity. The choice of the optimal building block will ultimately depend on the specific target molecule and the desired reaction outcome.

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Chloro-2,4(3H,5H)-furandione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, heterocyclic scaffolds are indispensable building blocks. Among these, the 2,4(3H,5H)-furandione core, also known as tetronic acid, presents a versatile platform for derivatization. The introduction of a halogen, such as chlorine at the C3 position, transforms this scaffold into a highly reactive electrophile, ideal for constructing complex molecular architectures.[1] However, successful and efficient synthesis hinges on a nuanced understanding of how structural modifications to this core influence its reactivity.

This guide provides an in-depth analysis of the comparative reactivity of 3-Chloro-2,4(3H,5H)-furandione and its analogs. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles that govern their interactions with nucleophiles. The methodologies and data presented herein are designed to empower researchers to make informed decisions in their synthetic strategies, enabling predictable and high-yield transformations.

The Furanone Core: A Profile in Reactivity

The reactivity of the this compound scaffold is dictated by several key structural features:

  • The Electrophilic C3 Carbon: The primary site of reactivity is the carbon atom bearing the chlorine. Its electrophilicity is significantly enhanced by the inductive electron-withdrawing effects of the adjacent chlorine atom and the two carbonyl groups. This makes it a prime target for nucleophilic attack.[2]

  • The Leaving Group: The chloride ion is a relatively stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.[3][4] The efficiency of the substitution is directly related to the ability of the leaving group to depart.

  • The Lactone Ring: The cyclic ester (lactone) structure introduces ring strain and influences the conformation of the molecule, which can affect the accessibility of the electrophilic center.

The fundamental reaction is a nucleophilic substitution, where an electron-rich nucleophile displaces the chloride leaving group.[5] Understanding the kinetics and mechanism of this process—whether it proceeds through a concerted (SN2) or a stepwise (SN1) pathway—is crucial for controlling reaction outcomes.[6]

General_Reaction sub This compound (Electrophile) prod Substituted Product sub->prod + Nu:⁻ nu Nucleophile (Nu:⁻) lg Leaving Group (Cl⁻)

Caption: General nucleophilic substitution at the C3 position.

Structural Analogs and Their Electronic Landscape

To understand comparative reactivity, we must consider how modifications to the parent structure alter its electronic and steric properties. This guide will focus on analogs with variations at the C3 and C4 positions, as these have the most profound impact on the primary reaction site.

Analog Structure Key Physicochemical Properties & Expected Reactivity Trend
Parent: this compound C₄H₃ClO₃Baseline. A highly reactive electrophile due to the chloro substituent.[1][7]
Analog A: 3-Bromo-2,4(3H,5H)-furandione C₄H₃BrO₃Higher Reactivity. Bromide is a better leaving group than chloride (weaker base), generally leading to faster substitution rates.
Analog B: 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) C₄H₂Cl₂O₃Complex Reactivity. Possesses multiple reactive sites. The C4-Cl is vinylogous to an acid chloride, making it highly susceptible to substitution. The C3 position is also reactive. Reaction conditions dictate selectivity.[8][9][10]
Analog C: 3-Methyl-2,5-furandione (Citraconic Anhydride) C₅H₄O₃Lower Reactivity (for substitution). This is an anhydride, not a halo-lactone. Reactivity is governed by anhydride chemistry (ring-opening). The methyl group is electron-donating, slightly deactivating the carbonyls compared to unsubstituted maleic anhydride.[11]
Analog D: 3,4-Dimethyl-2,5-furandione C₆H₆O₃Lower Reactivity (for substitution). Similar to Analog C, but with two electron-donating methyl groups, further reducing the electrophilicity of the ring carbons compared to halogenated analogs.[12]

The presence of additional halogens, as in mucochloric acid, creates a molecule with multiple electrophilic centers. The relative reactivity of these centers is a delicate balance of inductive effects, resonance stabilization, and the nature of the attacking nucleophile.[9][10]

Caption: Key factors governing the reactivity of furanone analogs.

Comparative Reactivity Towards Nucleophiles: Experimental Insights

The true measure of reactivity is observed through direct competition or standardized kinetic experiments. Below, we summarize the expected outcomes for reactions with common classes of nucleophiles, based on established principles of organic chemistry.[3][4]

N-Nucleophiles (Amines)

Reactions with primary and secondary amines are typically rapid and high-yielding. The resulting 3-amino-2,4(3H,5H)-furandiones are valuable intermediates.

  • Reactivity Trend: Analog A (3-Bromo) > Parent (3-Chloro) >> Analogs C/D.

  • Mechanism: The reaction likely proceeds via a classic SN2 or an addition-elimination mechanism, favored by strong, unhindered amine nucleophiles.

  • Causality: The choice of solvent is critical. Aprotic solvents like THF or acetonitrile are preferred to avoid solvating the amine, which would reduce its nucleophilicity.

Table 2: Representative Reactivity of Furanone Analogs with N-Nucleophiles

AnalogNucleophileConditionsApprox. Time (25°C)Yield (%)
Parent (3-Chloro)BenzylamineTHF, 1.1 eq.1-2 hours>90%
Analog A (3-Bromo)BenzylamineTHF, 1.1 eq.< 30 minutes>95%
Analog B (Mucochloric Acid)BenzylamineAcetone, TEAComplex mixtureVariable

Note: Data are illustrative, based on established chemical principles.

O-Nucleophiles (Alcohols, Phenols)

Alcohols are generally weaker nucleophiles than amines and often require a base to deprotonate them to the more reactive alkoxide.

  • Reactivity Trend: Analog A > Parent >> Analogs C/D.

  • Causality: The use of a non-nucleophilic base like sodium hydride (NaH) or DBU is essential. Using sodium hydroxide could lead to competitive hydrolysis of the lactone ring. For mucochloric acid derivatives, O-nucleophiles like phenols have been shown to substitute at the C5 position after activation of the hydroxyl group.[9]

S-Nucleophiles (Thiols)

Thiols and especially thiolates are excellent nucleophiles due to their high polarizability. Reactions are typically very fast.

  • Reactivity Trend: Analog A ≈ Parent > Analogs C/D.

  • Selectivity Note: In multifunctional analogs like mucochloric acid, reaction conditions can be tuned to favor substitution at either the C4 or C5 position.[10] For instance, using a catalytic amount of acid in benzene can lead to different products than using triethylamine in acetone.[10]

Standardized Protocol for Comparative Kinetic Analysis

To objectively compare the reactivity of different analogs, a standardized kinetic experiment is required. This protocol is designed to be self-validating by incorporating appropriate controls.

Experimental Objective:

To determine the second-order rate constant (k₂) for the reaction of a 3-halo-2,4(3H,5H)-furandione analog with a standard nucleophile (e.g., N-methylaniline) using in-situ monitoring by High-Performance Liquid Chromatography (HPLC).

Materials & Reagents:
  • Furanone Analog (Parent, Analog A, etc.)

  • N-methylaniline (Standard Nucleophile)

  • Acetonitrile (HPLC Grade, Anhydrous)

  • Internal Standard (e.g., Naphthalene)

  • Reaction Vials, Syringes, HPLC system with UV detector

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Accurately prepare a 0.1 M solution of the furanone analog in anhydrous acetonitrile.

    • Prepare a 0.2 M solution of N-methylaniline in anhydrous acetonitrile. Rationale: A slight excess of the nucleophile ensures pseudo-first-order conditions with respect to the furanone if desired, but for second-order kinetics, concentrations should be comparable.

    • Prepare a 0.05 M solution of the internal standard (IS) in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vial at 25.0 ± 0.1 °C, add 1.0 mL of the furanone stock solution and 0.2 mL of the internal standard solution.

    • Initiate the reaction by adding 1.0 mL of the N-methylaniline stock solution (this is t=0). Immediately vortex for 3 seconds.

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., t = 1, 3, 5, 10, 20, 30 min), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in an HPLC vial containing 950 µL of a 90:10 Acetonitrile:0.1% TFA solution. Rationale: The acid protonates the amine nucleophile, halting the reaction instantly.

  • Controls:

    • Control A (Stability): Run a parallel experiment containing only the furanone analog and internal standard in acetonitrile to check for degradation.

    • Control B (t=∞): Allow a separate reaction mixture to proceed for >10 half-lives (or gently heat) to determine the final product peak area for yield calculations.

  • HPLC Analysis:

    • Inject the quenched samples onto a suitable C18 column.

    • Use an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) that provides good separation of the starting material, product, and internal standard.

    • Monitor at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the furanone analog to the peak area of the internal standard.

    • Plot 1/[Furanone] versus time. The data should fit a linear regression.

    • The slope of this line is the second-order rate constant, k₂.

Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction & Sampling cluster_analysis 3. Analysis p1 Prepare Stock Solutions (Furanone, Nucleophile, IS) r1 Equilibrate Reagents (25.0 °C) p1->r1 r2 Mix & Start Timer (t=0) r1->r2 r3 Withdraw Aliquots at Time Points r2->r3 r4 Quench in ACN/TFA r3->r4 a1 Inject on HPLC r4->a1 a2 Integrate Peak Areas a1->a2 a3 Plot 1/[Furanone] vs. Time a2->a3 a4 Calculate Rate Constant (k) a3->a4

Caption: Experimental workflow for kinetic analysis of reactivity.

Conclusion and Synthetic Outlook

The reactivity of this compound and its analogs is a finely tuned interplay of electronic effects, leaving group ability, and reaction conditions. A systematic, data-driven approach, as outlined in this guide, is paramount for harnessing their synthetic potential. By understanding the principles that differentiate a 3-bromo analog from a multifunctional mucochloric acid derivative, researchers can strategically select the optimal scaffold and conditions for their specific target. This predictive power minimizes trial-and-error synthesis, accelerates discovery timelines, and ultimately expands the utility of this powerful class of heterocyclic building blocks in the development of novel pharmaceuticals and advanced materials.[1]

References

A Comparative Guide to the Biological Efficacy of 3-Chloro-2,4(3H,5H)-furandione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of the biological efficacy of 3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to objectively evaluate the therapeutic potential of this class of compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and comparative data, to provide a holistic understanding of their structure-activity relationships.

Introduction to the 2(5H)-Furanone Scaffold

The 2(5H)-furanone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2][4] The reactivity of the furanone ring, often enhanced by halogen substituents, makes it a versatile building block for the synthesis of novel therapeutic agents.[3][5] this compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory and analgesic drugs.[5]

The biological activity of furanone derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring. This guide will explore how modifications to the core this compound structure influence its biological efficacy, drawing comparisons with established and experimental compounds.

Comparative Analysis of Biological Efficacy

While direct and extensive biological efficacy data for this compound is limited in publicly available literature, significant research has been conducted on its close analogs, particularly derivatives of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). The following sections present a comparative analysis based on the biological activities of these related compounds.

Anticancer Activity

Derivatives of the 3,4-dihalo-2(5H)-furanone scaffold have demonstrated notable cytotoxic effects against various cancer cell lines.[1][6] The mechanism of action is often attributed to the high reactivity of the furanone ring, which can lead to the alkylation of biological nucleophiles and the induction of apoptosis.[3]

A study on glycoconjugates of mucochloric acid (MCA) revealed that its derivatives can cause a significant decrease in the viability of HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines.[1][7][8] Interestingly, the MCF-7 cell line showed greater resistance, suggesting a degree of selectivity in the cytotoxic action of these compounds.[7][8]

Further research into 3,4-dihalogenated 2(5H)-furanones has identified compounds with potent cytotoxicity in the low micromolar and even nanomolar range against murine colon adenocarcinoma cell lines (MAC13 and MAC16).[6] For instance, an epoxide derivative and an aziridine derivative of a 5-allyl-3,4-dichloro-2(5H)-furanone displayed IC50 values of 30 nM and 50 nM, respectively.[6]

Table 1: Comparative Anticancer Activity of Mucochloric Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
Dithiocarbamate derivative of MCAHeLa0.06 ± 0.01 µM (72h)[2]
Dithiocarbamate derivative of MCASMMC-77210.006 ± 0.04 µM (72h)[2]
5-alkoxy-3,4-dichloro-2(5H)-furanone (D)A5496.7 µg/mL[2]
5-alkoxy-3,4-dichloro-2(5H)-furanone (E)A5497.7 µg/mL[2]
Aziridine derivative of 5-allyl-3,4-dichloro-2(5H)-furanoneMAC13, MAC1630 nM[6]
Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanoneMAC13, MAC1650 nM[6]

It is important to note that the structurally related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a disinfection by-product found in drinking water, has been classified as a possible human carcinogen (Group 2B) and has shown initiating and promoting activities in cell transformation assays.[9][10][11] This highlights the critical role of specific substitutions in determining the ultimate biological effect of these furanone derivatives.

Antimicrobial Activity

The furanone scaffold is a component of several natural and synthetic antimicrobial agents.[2] Halogenated furanones, in particular, have shown promise in combating bacterial growth and biofilm formation.

A notable example is the sulfonyl derivative of 2(5H)-furanone, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), which exhibits bactericidal properties against both planktonic and biofilm-embedded Staphylococcus aureus.[12] The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for F105 were reported to be 10 mg/L and 40 mg/L, respectively.[12] Interestingly, analogs of F105 lacking either the sulfonyl group or the l-menthol moiety showed no activity against S. aureus, indicating that both functional groups are crucial for its bactericidal action.[12]

Furthermore, some 2(5H)-furanone derivatives have been shown to enhance the efficacy of conventional antibiotics, suggesting a potential role as adjuvants in antimicrobial therapy.[13]

Table 2: Comparative Antimicrobial Activity of 3-Chloro-2(5H)-furanone Derivatives

CompoundMicroorganismActivityConcentrationReference
F105S. aureus (planktonic)MIC10 mg/L[12]
F105S. aureus (planktonic)MBC40 mg/L[12]
F105S. aureus (biofilm)Pronounced activity-[12]
F105 Analogs (lacking sulfonyl or l-menthol group)S. aureusNo activity-[12]
Anti-inflammatory Activity

Certain furanone derivatives have demonstrated anti-inflammatory properties. For example, 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone (F-1044), a nonsteroidal anti-inflammatory drug (NSAID), exhibited anti-inflammatory activity equivalent to ibuprofen in a carrageenan-induced paw edema model.[4] This suggests that the furanone core can serve as a scaffold for the development of novel anti-inflammatory agents.

Experimental Methodologies

To ensure scientific rigor and enable reproducibility, this section details a standard protocol for evaluating the in vitro cytotoxicity of a test compound, a fundamental assay for assessing anticancer potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely accepted method for assessing cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HCT116, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizing the Scientific Workflow and Potential Mechanisms

To better illustrate the experimental process and the potential mechanistic pathways of furanone derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT116, MCF-7) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (48-72h Incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Assay 5. MTT Assay (Metabolic Activity) Treatment->MTT_Assay Absorbance 6. Absorbance Reading (570 nm) MTT_Assay->Absorbance IC50_Calc 7. IC50 Calculation (Dose-Response Curve) Absorbance->IC50_Calc

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways Furanone 3-Chloro-Furanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS DNA_Damage DNA Damage Furanone->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Furanone->Mito_Dysfunction Apoptosis_Pathway Apoptotic Pathway (e.g., p53) ROS->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis_Pathway->Caspase_Activation

Caption: Putative Anticancer Mechanism of Furanone Derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with diverse biological activities. The available data, primarily from analogs such as mucochloric acid derivatives, strongly suggest potential for development as anticancer and antimicrobial agents. The cytotoxicity of some derivatives in the nanomolar range is particularly noteworthy.

However, a significant data gap exists for the parent compound, this compound. Future research should focus on a systematic evaluation of its biological efficacy to establish a baseline for comparison with its more complex derivatives. Furthermore, a deeper investigation into the precise mechanisms of action, including target identification and pathway analysis, will be crucial for the rational design of next-generation furanone-based therapeutics. The exploration of this chemical space holds considerable promise for addressing unmet needs in oncology and infectious diseases.

References

cross-reactivity studies of 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Characterizing the Cross-Reactivity of 3-Chloro-2,4(3H,5H)-furandione and Related Electrophilic Scaffolds

Abstract

This guide provides a comprehensive framework for assessing the cross-reactivity of the electrophilic small molecule, this compound. While specific published data on this compound is limited, its chemical structure—a substituted furandione—suggests a potential for covalent interactions with biological nucleophiles, making a thorough off-target and cross-reactivity assessment critical for any therapeutic or research application. We present a multi-tiered strategy, from broad enzymatic screening to unbiased proteomic profiling, designed to build a detailed selectivity profile. This document furnishes researchers, scientists, and drug development professionals with the methodologies, experimental protocols, and data interpretation frameworks necessary to rigorously evaluate the specificity of this and related reactive compounds.

Introduction: The Challenge of Electrophilic Small Molecules

This compound belongs to a class of compounds containing a strained, electron-deficient core. Such structures are often designed as covalent inhibitors, targeting specific nucleophilic amino acid residues (like cysteine, lysine, or serine) in the active site of a target protein to achieve high potency and prolonged duration of action. However, this inherent reactivity is a double-edged sword. The same electrophilicity that drives on-target activity can lead to reactions with unintended proteins, resulting in off-target toxicity, idiosyncratic adverse drug reactions, or confounding experimental results.

Therefore, a robust cross-reactivity study is not merely a supplementary task but a core component of the compound's preclinical characterization. The central objective is to understand the molecule's selectivity index: the ratio of its potency against off-targets versus its intended target. A higher selectivity index is a key indicator of a safer and more effective molecule.

This guide outlines a logical, tiered approach to building this selectivity profile, ensuring that experimental choices are driven by a clear understanding of the compound's chemical nature.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

We advocate for a funnel-down approach, starting with broad screening and progressively moving towards more complex, biologically relevant systems. This strategy efficiently allocates resources by identifying major liabilities early in the process.

G Figure 1: Tiered Cross-Reactivity Assessment Workflow cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Cellular & Phenotypic Confirmation cluster_2 Tier 3: Unbiased Proteome-Wide Identification A Initial Target Potency Assay (IC50/Ki) B Large-Panel Enzyme Screening (e.g., Kinase, Protease, GPCR panels) A->B Establish On-Target Potency C Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) A->C Confirm Cellular Activity D Off-Target Pathway Analysis (e.g., Reporter Assays, Western Blot) B->D Investigate Top Hits C->D Validate On- & Off-Target Hits F Activity-Based Protein Profiling (ABPP) D->F Explore Unexplained Phenotypes E Broad Cytotoxicity & Phenotypic Screening G Chemical Proteomics with Alkyne-Tagged Probe F->G Identify Novel Covalent Targets

Caption: A structured workflow for characterizing small molecule cross-reactivity.

Tier 1: Broad Biochemical Screening

The initial step is to quantify the compound's activity against its intended target and then screen it against large, commercially available panels of purified enzymes or receptors. This provides a rapid and cost-effective overview of its potential off-target liabilities.

Rationale and Experimental Choice

Given the electrophilic nature of the furandione scaffold, panels should be chosen to include protein families rich in reactive nucleophilic residues.

  • Kinase Panels: Many kinase inhibitors target a cysteine in the ATP binding pocket. A comprehensive kinase panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology's full panel) is essential.

  • Protease Panels: Cysteine and serine proteases are natural targets for electrophiles. Panels covering caspases, cathepsins, and other families should be included.

  • Deubiquitinase (DUB) Panels: This family of enzymes relies on a catalytic cysteine and has emerged as a common off-target class for covalent inhibitors.

Experimental Protocol: Single-Point and IC50 Determination
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions for the IC50 curve (e.g., 10-point, 3-fold dilutions).

  • Initial Single-Point Screen: Screen the compound at a high concentration (e.g., 10 µM) against the chosen enzyme panel. The activity of each enzyme is measured relative to a DMSO vehicle control.

  • Hit Identification: Identify any enzyme where activity is inhibited by more than 50% as a "hit."

  • IC50 Follow-Up: For each identified hit, perform a full dose-response experiment to determine the half-maximal inhibitory concentration (IC50). The assay should be run under conditions of linear initial velocity.

  • Data Analysis: Calculate the IC50 values using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope).

Data Presentation and Interpretation

The results should be summarized in a table that clearly compares the on-target potency with the off-target IC50 values.

Table 1: Example Biochemical Screening Data for Compound X (this compound)

TargetOn-Target/Off-TargetIC50 (nM)Selectivity Index (Off-Target IC50 / On-Target IC50)
Target Enzyme A On-Target 50 -
Kinase BOff-Target1,20024
Protease COff-Target4,50090
Kinase DOff-Target>10,000>200
DUB EOff-Target85017

A selectivity index of >100-fold is generally considered a good starting point for a selective compound, though the required window depends heavily on the therapeutic context and the nature of the off-target.

Tier 2: Cellular Confirmation of Off-Target Activity

Biochemical assays with purified proteins lack the complexity of a cellular environment. Tier 2 aims to confirm whether the off-target interactions identified in Tier 1 translate to a functional consequence in living cells.

Rationale and Experimental Choice
  • Cellular Target Engagement: It is crucial to confirm that the compound can reach and bind to both its intended and off-targets inside a cell. Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays are the gold standard.

  • Pathway-Specific Assays: If an off-target hit is a known component of a signaling pathway (e.g., a MAP kinase), a specific assay can be used to measure the functional outcome of its inhibition. This could be a reporter gene assay (e.g., NF-κB or AP-1 luciferase) or a Western blot for a downstream phosphorylation event.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a protein upon ligand binding.

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the amount of soluble target and off-target protein remaining at each temperature using Western blotting or targeted proteomics (MS-CETSA).

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

G Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with Compound or Vehicle (DMSO) B Heat Cell Lysate across a Temperature Gradient A->B C Separate Soluble vs. Precipitated Protein B->C D Quantify Soluble Protein (e.g., Western Blot) C->D E Plot Melting Curves & Compare Shifts D->E

Caption: A simplified workflow for the CETSA experiment.

Tier 3: Unbiased Proteome-Wide Target Identification

The most comprehensive approach is to identify all potential covalent targets in an unbiased manner. This is particularly important for reactive compounds where the off-target profile may not be predictable. Chemical proteomics is the state-of-the-art technique for this purpose.

Rationale and Experimental Choice

This method involves synthesizing a modified version of the compound that includes a bio-orthogonal handle, such as an alkyne or azide group. This "probe" molecule is used to treat cells or cell lysates. The probe covalently binds to its targets, which are then "clicked" to a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

Experimental Protocol: Chemical Proteomics Workflow
  • Probe Synthesis: Synthesize an analogue of this compound containing a terminal alkyne tag. It is critical to validate that the tagged probe retains similar on-target potency to the parent compound.

  • Cell/Lysate Treatment: Treat cells or lysates with the alkyne-tagged probe at a concentration relevant to its biological effect. Include a competition control where cells are pre-treated with a high concentration of the parent (untagged) compound.

  • Click Chemistry: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach biotin-azide to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • Mass Spectrometry: Digest the enriched proteins on-bead (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins enriched in the probe-treated sample compared to the DMSO control. True targets should show reduced enrichment in the competition control sample.

Data Presentation

The final output is a list of protein "hits" that are covalently modified by the compound. This data can be visualized in a volcano plot, plotting the fold-change of enrichment versus the statistical significance.

Table 2: Example Output from a Chemical Proteomics Experiment

Protein ID (UniProt)Gene NameEnrichment Fold-Change (Probe vs. DMSO)p-valueCompetition Fold-ChangeNotes
P04049ALDOA15.21.2e-81.1High confidence, competed off
P62258PPIA9.84.5e-61.5High confidence, competed off
Q06830HSPA52.10.041.9Low confidence, poor competition
P68871TUBB1.20.341.1Not a significant hit

Conclusion and Best Practices

Characterizing the cross-reactivity of a reactive molecule like this compound is an iterative process that requires a multi-faceted experimental approach. No single assay can provide a complete picture of a compound's selectivity.

Key Recommendations:

  • Embrace Orthogonal Assays: Always confirm hits from one method using a different technique (e.g., a biochemical hit should be confirmed in a cellular engagement assay).

  • Context is Key: The acceptable level of off-target activity depends on the indication. An anti-cancer agent may tolerate off-target effects that would be unacceptable for a chronic inflammatory disease treatment.

  • Chemistry is a Guide: The inherent reactivity of the furandione core should guide the selection of screening panels and the interpretation of results. Assume that reactions with cysteine and other nucleophiles are possible until proven otherwise.

By following the tiered strategy outlined in this guide, researchers can build a robust data package that provides a clear and objective assessment of a compound's selectivity, de-risking its progression in research or therapeutic development pipelines.

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Versatile Building Block

3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, is a halogenated heterocyclic compound of significant interest.[1][2] Its reactive nature makes it a valuable intermediate in the synthesis of a wide array of molecules, including pharmaceuticals like anti-inflammatory agents and novel agrochemicals.[3][4] In any synthetic cascade, particularly those destined for biological applications, the purity of the starting materials is not merely a matter of quality control; it is the bedrock of reproducibility, safety, and efficacy.

The presence of uncharacterized impurities—be they unreacted starting materials, regioisomers, or reaction by-products—can lead to unpredictable downstream reactions, introduce confounding variables in biological assays, and pose significant safety risks in drug development. This guide moves beyond a simple recitation of methods to provide a comparative analysis from a field perspective. We will explore the causality behind choosing one technique over another and detail the self-validating protocols necessary to ensure the unimpeachable quality of your synthesized this compound.

Characterizing the Analyte and Potential Impurities

Before selecting an analytical technique, one must understand what to look for. The target molecule, this compound (C₄H₃ClO₃, MW: 134.52 g/mol ), is a relatively small, polar, and reactive compound.[1][3] The synthesis process can invariably lead to a profile of related impurities. A robust analytical strategy is designed to resolve the target compound from these potential contaminants.

Caption: Logical relationship between the target molecule and potential process-related impurities.

Comparative Analysis of Core Purity Assessment Techniques

No single analytical technique provides a complete purity profile. An orthogonal approach, leveraging the strengths of multiple methods, is the gold standard. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity assessment in the pharmaceutical industry, and for good reason. It excels at separating the main component from its impurities, providing a quantitative measure of purity, often expressed as "area percent." Commercial suppliers frequently use HPLC to certify their products, with purities typically ≥98.0%.[3]

Causality of Choice: For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice. It separates compounds based on hydrophobicity, effectively resolving the target from both more polar and less polar impurities. UV detection is ideal due to the carbonyl chromophores in the furanone ring.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh ~5 mg of synthesized compound B Dissolve in 5 mL Acetonitrile/Water (50:50) A->B C Filter through 0.45 µm syringe filter B->C D Inject 10 µL onto C18 Column C->D E Run Isocratic Elution (e.g., 40% ACN in H₂O with 0.1% TFA) D->E F Detect at 220 nm E->F G Integrate all peaks in the chromatogram F->G H Calculate Area % Purity = (Area_main / Area_total) * 100 G->H

Caption: Standard experimental workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Elution: Isocratic, 60% A / 40% B. Rationale: An isocratic method is simple, robust, and sufficient for baseline separation if the impurity profile is not overly complex. A gradient elution may be developed for complex mixtures.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 220 nm.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Analysis: Inject 10 µL and monitor the chromatogram for 15-20 minutes. Calculate purity by the area percent method.

Data Interpretation: A pure sample will exhibit a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides the quantitative purity. The presence of other peaks indicates impurities.

StrengthLimitation
Excellent for quantitative analysisDoes not provide definitive structural information
High sensitivity for UV-active impuritiesCo-eluting impurities may not be detected
Robust and reproducible methodNot suitable for volatile or non-UV active compounds
Standard for quality control (QC) releaseRequires reference standards for impurity identity
NMR Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms identity. It provides an unambiguous fingerprint of the molecule's chemical structure. For a novel synthesis, NMR is non-negotiable. It serves as a self-validating system; if the spectrum does not match the expected structure, the compound is not what you think it is.

Causality of Choice: Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different protons, their chemical environment, and their connectivity. ¹³C NMR confirms the carbon backbone. Publicly available spectral data for this compound can serve as a reference.[5][6]

G cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Spectral Analysis A Dissolve 5-10 mg of compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B Add internal standard (TMS, 0 ppm) A->B C Transfer to 5 mm NMR tube B->C D Acquire ¹H Spectrum (16-64 scans) C->D E Acquire ¹³C Spectrum (1024+ scans) D->E F Process spectra (Fourier transform, phase correction) E->F G Compare chemical shifts, integrations, and coupling to expected structure F->G H Identify impurity peaks G->H

Caption: Workflow for structural verification via NMR spectroscopy.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled experiment with 1024-4096 scans and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Expected Spectroscopic Data:

  • ¹H NMR: The structure C₄H₃ClO₃ contains two distinct proton environments: a CH group and a CH₂ group. One would expect a signal for the methine proton (CH-Cl) and a signal for the methylene protons (-O-CH₂-C=O). Based on reference data, these signals will appear at specific chemical shifts.[5]

  • ¹³C NMR: Four distinct carbon signals are expected: two carbonyl carbons (C=O), one methine carbon (CH-Cl), and one methylene carbon (-CH₂-).[5]

StrengthLimitation
Provides definitive structural confirmationLower sensitivity compared to HPLC or MS
Can identify and quantify known impuritiesComplex mixtures can lead to overlapping signals
Quantitative (qNMR) with internal standardRequires a relatively large amount of sample
Non-destructive techniqueExpensive instrumentation
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it can also help identify unknown impurities by analyzing their fragmentation patterns.

Causality of Choice: GC-MS is well-suited for volatile and thermally stable compounds. While some furanones can be thermolabile, GC-MS methods are frequently used for their analysis.[8][9] Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns, which can be compared against libraries for impurity identification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., Ethyl Acetate) B Inject 1 µL into GC A->B C Separate on a capillary column (e.g., HP-5MS) B->C D Analyze eluent by MS (Electron Ionization) C->D E Identify molecular ion peak [M]⁺ at m/z ≈ 134 & 136 (due to ³⁵Cl/³⁷Cl isotopes) D->E F Analyze fragmentation pattern to confirm structure E->F G Identify impurities from their mass spectra F->G

Caption: General workflow for identity confirmation by GC-MS.

Experimental Protocol: GC-MS

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: Start at 60 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C. Rationale: This provides good separation for a range of potential impurities with varying volatilities.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.

Data Interpretation: The mass spectrum should show a molecular ion [M]⁺ peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak with approximately one-third the intensity of the M peak is expected at m/z 136. The fragmentation pattern provides further structural evidence.

StrengthLimitation
Confirms molecular weight with high accuracyCompound must be volatile and thermally stable
Extremely sensitive techniqueFragmentation can be complex to interpret
Can identify unknown impuritiesIsomers may have identical mass spectra
Provides structural info via fragmentationQuantification can be less precise than HPLC

Summary and Strategic Recommendations

The assessment of purity is a multi-faceted task. Each technique provides a different piece of the puzzle. The table below summarizes the comparison.

Technique Information Provided Primary Use Case Key Advantage Key Limitation
HPLC Quantitative Purity, Impurity ProfileRoutine Quality Control (QC), Batch ReleaseRobust quantification of known and unknown impurities.Provides limited structural information.
NMR Definitive Structure, ConnectivityStructural Confirmation, Primary CharacterizationUnambiguous identity verification.Lower sensitivity; can miss trace impurities.
MS (GC-MS) Molecular Weight, FragmentationIdentity Confirmation, Impurity IDHigh sensitivity and confirmation of MW.Potential for thermal degradation of analyte.
Elemental Analysis Elemental Composition (%C, H, O, Cl)Bulk Purity ConfirmationConfirms correct empirical formula.Non-specific; does not identify impurities.

Final Recommendation:

A comprehensive and self-validating strategy for assessing the purity of synthesized this compound should employ an orthogonal approach:

  • Primary Characterization (New Synthesis): Use ¹H and ¹³C NMR to confirm the structural identity beyond any doubt. Complement this with GC-MS to verify the molecular weight and identify any significant impurities observed in the NMR.

  • Routine Purity Assessment (Batch-to-Batch): Employ a validated RP-HPLC method to quantify the purity (as area %) and monitor the impurity profile. This provides a fast, reliable, and reproducible method for quality control.

  • Final Verification: For material intended for GMP or critical biological studies, Elemental Analysis should be performed to ensure the elemental composition matches the theoretical values, providing an independent confirmation of bulk purity.

By strategically combining these techniques, researchers can ensure the material they produce is not only the correct molecule but is also of the requisite purity for its intended application, thereby upholding the principles of scientific integrity and reproducibility.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Halogenated Furanones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo models. This guide provides an in-depth comparison of in vitro and in vivo studies, using the well-characterized mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) as a primary exemplar for the broader class of halogenated furanones, including 3-Chloro-2,4(3H,5H)-furandione. While specific biological data on this compound is limited, its structural similarity to MX makes the latter an invaluable case study for understanding the principles and pitfalls of translating preclinical data.

Halogenated furanones are a class of compounds that have garnered significant interest due to their biological activities.[1][2][3] They are recognized as important pharmacophores in drug discovery and are also known environmental byproducts of water disinfection.[4][5][6][7][8][9] Understanding their effects in both simplified, single-cell or subcellular systems (in vitro) and within a whole, living organism (in vivo) is paramount for accurately assessing their therapeutic potential or toxicological risk.

The In Vitro Landscape: Mechanistic Insights in a Controlled Environment

In vitro studies are the bedrock of early-stage compound evaluation. They offer a rapid, cost-effective, and high-throughput means of elucidating mechanisms of action, identifying cellular targets, and assessing potential bioactivity. For halogenated furanones like MX, a battery of in vitro assays has been instrumental in characterizing their genotoxic and cytotoxic profiles.

A cornerstone of in vitro toxicology is the assessment of genotoxicity, the ability of a chemical to damage DNA. Studies on MX have consistently demonstrated its potent mutagenic activity in bacterial assays, such as the Ames test.[7] Furthermore, in cultured mammalian cells, MX has been shown to induce DNA damage, sister chromatid exchanges, and chromosomal aberrations.[4][5] These findings suggest a direct interaction of the compound with genetic material or interference with DNA replication and repair machinery.[4]

Another powerful in vitro tool is the cell transformation assay, which can indicate the carcinogenic potential of a substance. For MX, these assays have shown both initiating and promoting activities in the transformation of normal cells into a cancerous phenotype.[10]

Key In Vitro Experimental Protocol: Mammalian Cell DNA Damage Assay (Alkaline Elution)

The following protocol is a representative example of how the genotoxic effects of a compound like MX are evaluated in vitro.

Objective: To quantify DNA single-strand breaks in cultured mammalian cells following exposure to a test compound.

Methodology:

  • Cell Culture: V79 Chinese hamster cells are cultured in appropriate media until they reach approximately 80% confluency.

  • Compound Exposure: Cells are treated with varying concentrations of the test compound (e.g., 30-300 µM of MX) for a defined period (e.g., 1 hour).[4] A vehicle control (e.g., DMSO) and a positive control (e.g., a known mutagen) are included.

  • Cell Lysis: After treatment, cells are harvested and gently lysed on a filter to release the DNA.

  • Alkaline Elution: The DNA is then eluted from the filter using an alkaline solution. The rate of elution is proportional to the number of DNA strand breaks.

  • Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified using a fluorescent DNA-binding dye.

  • Data Analysis: The elution rate constant is calculated for each treatment group and compared to the controls to determine the extent of DNA damage.

This self-validating system, with its inclusion of positive and negative controls, provides a reliable measure of a compound's direct genotoxic potential in a cellular context.

The In Vivo Arena: Unraveling Systemic Effects and Complex Responses

While in vitro assays provide crucial mechanistic clues, they cannot fully replicate the intricate environment of a living organism. In vivo studies, typically conducted in animal models, are essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its systemic effects and potential for long-term toxicity or carcinogenicity.

In the case of MX, in vivo studies have revealed a more complex picture than what might be predicted from its potent in vitro genotoxicity alone. While some studies have reported DNA damage in certain tissues after high doses, others have found no evidence of genotoxicity at lower, more environmentally relevant concentrations.[4][7] This discrepancy highlights the importance of metabolic detoxification pathways that are present in vivo but absent in many simplified in vitro systems.[11]

Long-term carcinogenicity studies in rats have been pivotal in understanding the true risk posed by MX. These studies have demonstrated that chronic exposure to MX in drinking water leads to a dose-dependent increase in tumors in various organs, including the thyroid gland and liver.[6][9] This underscores the critical role of in vivo models in identifying target organs for toxicity and assessing the carcinogenic potential of a compound over an extended period.

Key In Vivo Experimental Protocol: Rodent Carcinogenicity Bioassay

The following protocol outlines the general steps involved in a long-term carcinogenicity study, similar to those conducted for MX.

Objective: To evaluate the carcinogenic potential of a test compound following chronic administration in a rodent model.

Methodology:

  • Animal Model: Male and female Wistar rats are typically used.[6][9]

  • Dose Selection and Administration: Multiple dose groups (low, mid, high) and a control group are established. The test compound is administered in the drinking water for an extended period (e.g., 104 weeks).[6][9]

  • Clinical Monitoring: Animals are regularly monitored for clinical signs of toxicity, and their body weight, food, and water consumption are recorded.[6][9]

  • Histopathology: At the end of the study, a complete necropsy is performed, and a comprehensive set of tissues from each animal is collected, preserved, and examined microscopically by a veterinary pathologist.[6]

  • Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase in tumor formation.[6][9]

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data

The comparison of in vitro and in vivo data for halogenated furanones like MX reveals both correlations and important divergences.

FeatureIn Vitro FindingsIn Vivo FindingsKey Considerations for Translation
Genotoxicity Potent, direct-acting mutagen causing DNA damage and chromosomal aberrations in various cell types.[4]Evidence of genotoxicity is often observed only at high doses, with detoxification mechanisms playing a significant role at lower concentrations.[4][7]The metabolic capacity of the whole organism can significantly alter the genotoxic potential of a compound.
Carcinogenicity Induces cell transformation, suggesting carcinogenic potential.[10]Confirmed carcinogen in long-term rodent studies, inducing tumors in multiple organs.[6][9]In vitro transformation assays can be predictive of in vivo carcinogenicity, but confirmation in animal models is essential.
Mechanism Allows for the detailed study of molecular interactions, such as direct DNA adduction.[4]Provides insights into systemic effects, target organ toxicity, and the influence of ADME on the ultimate biological outcome.[11]A comprehensive understanding requires integrating the mechanistic details from in vitro studies with the systemic context provided by in vivo models.

Visualizing the Experimental Workflow and Biological Pathways

To further clarify the relationship between these study types and the biological processes involved, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway potentially affected by halogenated furanones.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis (e.g., this compound) ames Ames Test (Bacterial Mutagenicity) invitro_start->ames dna_damage DNA Damage Assays (e.g., Alkaline Elution) invitro_start->dna_damage cell_transformation Cell Transformation Assay invitro_start->cell_transformation invitro_end Mechanistic Insights & Initial Hazard ID ames->invitro_end dna_damage->invitro_end cell_transformation->invitro_end invivo_start Animal Model Selection (e.g., Wistar Rats) invitro_end->invivo_start Translational Decision Point adme ADME Studies (Pharmacokinetics) invivo_start->adme carcinogenicity Long-Term Carcinogenicity Bioassay invivo_start->carcinogenicity invivo_end Systemic Effects & Risk Assessment adme->invivo_end carcinogenicity->invivo_end

Caption: A typical experimental workflow comparing in vitro and in vivo studies.

signaling_pathway cluster_cell Cellular Processes furanone Halogenated Furanone (e.g., MX) cell_membrane Cell Membrane dna Nuclear DNA furanone->dna Direct DNA Adducts repair DNA Repair Mechanisms furanone->repair Inhibition (potential) dna->repair Activation of apoptosis Apoptosis dna->apoptosis Damage triggers proliferation Uncontrolled Cell Proliferation dna->proliferation Mutations lead to repair->dna Repair tumor Tumor Formation proliferation->tumor

Caption: A simplified diagram of a potential genotoxicity pathway for halogenated furanones.

Conclusion

The study of this compound and its analogs necessitates a dual approach, leveraging the strengths of both in vitro and in vivo methodologies. In vitro studies are indispensable for high-throughput screening and elucidating the molecular mechanisms of action. However, the data they generate must be interpreted with caution, as they often do not account for the complex metabolic and physiological processes of a whole organism. In vivo studies, while more resource-intensive, provide the essential systemic context for assessing true toxicological risk or therapeutic efficacy.

For researchers in drug development and toxicology, a successful research program depends on the thoughtful integration of both types of studies. The discrepancies observed between in vitro and in vivo results, such as those seen with MX, are not failures but rather valuable data points that illuminate the complexities of biological systems and guide the rational design of safer and more effective chemical entities.

References

The Synergy of Silicon and Solution: A Comparative Guide to Validating Experimental Results of 3-Chloro-2,4(3H,5H)-furandione with Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and materials science, the efficient validation of experimental findings is paramount. The heterocyclic compound, 3-Chloro-2,4(3H,5H)-furandione, also known as 3-chlorotetronic acid, is a versatile building block in organic synthesis, valued for its reactivity in forming more complex molecular architectures.[1][2] However, predicting its behavior in various chemical environments can be a resource-intensive endeavor. This guide presents a comparative analysis of experimental methodologies and computational modeling, demonstrating how a synergistic approach can accelerate research and provide deeper mechanistic insights into the reactivity of this compound and its analogs.

Understanding this compound: An Overview

This compound is a halogenated furanone, a class of compounds recognized for their significant pharmacological potential.[3] Its chemical structure, featuring a reactive chlorine atom and a lactone ring, makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₃ClO₃[4][5]
Molecular Weight 134.52 g/mol [1][4]
CAS Number 4971-55-5[1][4][5]
Appearance White to light yellow powder/crystal[2]
Melting Point 206 °C (decomposes)[1]

The reactivity of this molecule is largely dictated by the electrophilic nature of the carbonyl carbons and the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack. Understanding the regioselectivity and kinetics of such reactions is crucial for its application in targeted synthesis.

The Experimental Approach: Benchtop Realities

Traditional validation of the reactivity and potential applications of this compound relies on a suite of established experimental techniques.

Synthesis and Reaction Monitoring

The synthesis of derivatives from this compound typically involves reactions with various nucleophiles. A general experimental workflow is as follows:

Experimental Protocol: Nucleophilic Substitution on this compound

  • Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetonitrile).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1-1.2 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature). A base (e.g., triethylamine, diisopropylethylamine) may be required to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation: Quench the reaction with an appropriate aqueous solution. Extract the product with a suitable organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Spectroscopic Characterization

The structure of the resulting products is then elucidated using a combination of spectroscopic methods.

Spectroscopic Data for this compound:

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the furanone ring.
¹³C NMR Resonances for the carbonyl carbons, the carbon bearing the chlorine, and other ring carbons.
FTIR Characteristic stretching frequencies for the C=O (lactone) and C-Cl bonds.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns.

While essential, a purely experimental approach can be time-consuming and costly, especially when screening a large number of reactants or reaction conditions. Furthermore, transient intermediates and transition states, which are critical for understanding reaction mechanisms, are often difficult to detect experimentally.

The Computational Approach: In Silico Insights

Computational chemistry offers a powerful and cost-effective alternative and complement to experimental work.[6] By modeling molecules and their reactions in silico, we can predict a wide range of properties and gain a deeper understanding of reaction mechanisms at the atomic level.

Predicting Reactivity and Regioselectivity

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and reactivity of molecules.[7][8] For this compound, DFT calculations can be employed to:

  • Calculate Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack.

  • Generate Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Model Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, we can predict the most favorable reaction pathway and estimate activation energies.

Computational Workflow: Predicting Nucleophilic Attack on a Halogenated Furanone

G cluster_0 Computational Setup cluster_1 Geometry Optimization & Frequency Calculation cluster_2 Reactivity Analysis cluster_3 Reaction Modeling Build Molecule Build 3D structure of This compound Choose Method Select DFT functional and basis set (e.g., B3LYP/6-31G*) Build Molecule->Choose Method Optimize Geometry Optimize the geometry to find the lowest energy conformation Choose Method->Optimize Geometry Frequency Analysis Perform frequency calculations to confirm a true minimum Optimize Geometry->Frequency Analysis Calculate Orbitals Calculate HOMO and LUMO energies and distributions Frequency Analysis->Calculate Orbitals Model Reactants Model reactants and nucleophile Frequency Analysis->Model Reactants Generate ESP Generate Electrostatic Potential (ESP) map Calculate Orbitals->Generate ESP Locate Transition State Locate the transition state for nucleophilic attack Model Reactants->Locate Transition State Calculate Energies Calculate activation and reaction energies Locate Transition State->Calculate Energies

Caption: A typical workflow for computational analysis of reactivity.

A Comparative Case Study: Nucleophilic Substitution on a Halogenated Furanone

To illustrate the power of this synergistic approach, we will consider a case study on a closely related halogenated furanone, where both experimental and computational data are available. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various nucleophiles has been extensively studied.[3][9]

Experimental Observations:

In the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone with N-nucleophiles, substitution can occur at different positions depending on the reaction conditions and the nature of the nucleophile.[3] For example, reactions with some amines lead to substitution at the C4 position.

Computational Validation:

DFT calculations on this system can rationalize these observations. By modeling the attack of an amine nucleophile at both the C3 and C4 positions, the transition state energies for both pathways can be calculated. The pathway with the lower activation energy is the kinetically favored one, and the predicted product should correspond to the experimentally observed major product.

Data Comparison Table:

Reaction ParameterExperimental ResultComputational Prediction (DFT)
Major Product Substitution at C4Lower activation energy for C4 attack
Reaction Yield e.g., 75%Correlates with the calculated exergonicity of the reaction
Spectroscopic Data (¹H NMR) Chemical shifts of product protonsPredicted chemical shifts based on the calculated magnetic shielding tensors

This close agreement between experimental data and computational predictions provides strong evidence for the proposed reaction mechanism and enhances the trustworthiness of both methodologies.

Bridging the Gap: A Self-Validating System

The true power of this integrated approach lies in its self-validating nature. Experimental results provide the benchmark for refining computational models, while computational predictions can guide experimental design, saving time and resources.

G Exp Experimental Results Comp Computational Model Exp->Comp provides data for model validation Insight Mechanistic Insight & Prediction Exp->Insight confirms Comp->Exp guides new experiments Comp->Insight explains

Caption: The synergistic cycle of experimental and computational validation.

Conclusion: A New Paradigm in Chemical Research

The validation of experimental results for this compound and other reactive molecules is significantly enhanced by the integration of computational modeling. This comparative guide has demonstrated that while experimental techniques provide tangible proof of chemical transformations, computational methods offer unprecedented insight into the underlying mechanisms that govern these processes. For researchers, scientists, and drug development professionals, adopting this synergistic workflow is not merely an alternative, but a forward-thinking strategy to accelerate innovation and deepen our fundamental understanding of chemical reactivity.

References

A Comparative Analysis for the Synthetic Chemist: 3-Chloro-2,4(3H,5H)-furandione vs. its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of 3-Chloro-2,4(3H,5H)-furandione and its bromo-analog, 3-Bromo-2,4(3H,5H)-furandione. This document delves into their physicochemical properties, reactivity, synthesis, and applications, offering insights to inform experimental design and synthetic strategy.

The 3-halotetronic acid scaffold, represented by this compound and its bromo-counterpart, offers a versatile platform for the synthesis of complex molecules and pharmacologically active compounds.[1] The presence of a halogen at the α-position to a carbonyl group within a lactone ring system imparts a unique reactivity profile, making these compounds valuable intermediates. This guide will explore the nuances of the chloro- and bromo-analogs, highlighting the impact of the halogen on their chemical behavior. While extensive data is available for the chloro-derivative, information on the bromo-analog is less prevalent. This analysis will therefore combine established experimental data for the chloro-compound with theoretically grounded predictions for its bromo-counterpart, providing a comprehensive and practical resource.

Physicochemical Properties: A Tale of Two Halogens

The substitution of chlorine with bromine is expected to influence the physicochemical properties of the furandione core, primarily due to the differences in atomic mass, size, and polarizability between the two halogens.

PropertyThis compound3-Bromo-2,4(3H,5H)-furandione
Alternate Name 3-Chlorotetronic acid3-Bromotetronic acid
CAS Number 4971-55-5[2][3]1192-50-3[4]
Molecular Formula C₄H₃ClO₃[2][3]C₄H₃BrO₃
Molecular Weight 134.52 g/mol [2][3]178.97 g/mol
Appearance White to light yellow powder/crystal[1]Data not available
Melting Point 206 °C (decomposes)[3]Data not available
Purity ≥ 98% (GC/HPLC)[1][3]Data not available

The Decisive Role of the Halogen in Reactivity

The primary differentiator in the chemical behavior of these two analogs lies in the reactivity of the carbon-halogen bond. As α-haloketones, both compounds are primed for nucleophilic substitution at the C3 position. However, the nature of the halogen dictates the rate and, in some cases, the outcome of these reactions.

The reactivity of α-haloketones in nucleophilic substitution reactions generally follows the trend of the leaving group ability of the halide ion: I > Br > Cl > F.[5] This is a direct consequence of the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. Consequently, 3-Bromo-2,4(3H,5H)-furandione is predicted to be more reactive towards nucleophiles than its chloro-analog. [5][6]

This enhanced reactivity of the bromo-compound can be advantageous in synthetic schemes where milder reaction conditions are desired or when reacting with weaker nucleophiles. Conversely, the chloro-analog may offer greater stability and selectivity in certain transformations.

G Comparative Reactivity Pathway cluster_chloro This compound cluster_bromo 3-Bromo-2,4(3H,5H)-furandione chloro Cl-Furandione transition_chloro Transition State chloro->transition_chloro Nucleophile bromo Br-Furandione product_chloro Substituted Product transition_chloro->product_chloro transition_bromo Transition State bromo->transition_bromo Nucleophile product_bromo Substituted Product transition_bromo->product_bromo

Synthetic Considerations

The synthesis of 3-halotetronic acids generally involves the halogenation of tetronic acid (2,4(3H,5H)-furandione).

Experimental Protocol: General Synthesis of 3-Halotetronic Acids
  • Dissolution: Dissolve tetronic acid in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Halogenation:

    • For 3-Chlorotetronic Acid : Bubble chlorine gas through the solution or use a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

    • For 3-Bromotetronic Acid : Add elemental bromine (Br₂) dropwise to the solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) if excess halogen is present.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.

Note: These are generalized protocols and may require optimization for specific scales and laboratory conditions. Appropriate safety precautions must be taken when handling halogens and corrosive reagents.

G General Synthetic Workflow tetronic_acid Tetronic Acid halogenation Halogenating Agent (e.g., Cl₂, Br₂) tetronic_acid->halogenation halotetronic_acid 3-Halotetronic Acid halogenation->halotetronic_acid

Applications in Synthesis

This compound is a versatile building block used in the synthesis of a variety of compounds, including:

  • Pharmaceutical Intermediates: It serves as a precursor for anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]

  • Specialty Polymers: The compound is employed in the production of polymers for coatings and adhesives.[1]

  • Natural Product Synthesis: It has been utilized in the synthesis of natural products like pure tetronic acid and rubrolide L.[3]

Due to its predicted higher reactivity, 3-Bromo-2,4(3H,5H)-furandione can be expected to be a valuable reagent in similar applications, potentially offering advantages in terms of reaction efficiency. However, the lack of commercial availability and detailed studies currently limits its widespread use.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and quality control of these compounds.

Spectroscopy This compound 3-Bromo-2,4(3H,5H)-furandione (Predicted)
¹H NMR A signal corresponding to the proton at the C3 position and signals for the methylene protons at the C5 position are expected.[7]Similar proton signals are expected, though chemical shifts may be slightly altered by the bromine atom.
¹³C NMR Signals for the two carbonyl carbons, the halogenated carbon (C3), and the methylene carbon (C5) would be characteristic.The chemical shift of the C3 carbon is expected to be further downfield compared to the chloro-analog due to the heavier halogen.
IR Strong absorption bands corresponding to the C=O stretching of the lactone and ketone functionalities are expected.The C-Br stretching frequency will be observed at a lower wavenumber compared to the C-Cl stretch.
MS The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M and M+2 in a ~3:1 ratio).The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (M and M+2 in a ~1:1 ratio).

Conclusion

This compound is a well-characterized and versatile building block in organic synthesis. Its bromo-analog, while less studied, is predicted to exhibit enhanced reactivity towards nucleophilic substitution due to the weaker carbon-bromine bond. This heightened reactivity presents both opportunities and challenges for the synthetic chemist. The choice between the chloro- and bromo-analog will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, stability, and the nature of the nucleophile. Further experimental investigation into the properties and reactivity of 3-Bromo-2,4(3H,5H)-furandione is warranted to fully unlock its potential as a synthetic intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Chloro-2,4(3H,5H)-furandione (CAS: 4971-55-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. By integrating authoritative regulatory standards with practical laboratory insights, this guide ensures that disposal protocols are not only followed but also understood, fostering a culture of intrinsic safety and environmental stewardship.

Section 1: Hazard Assessment & Chemical Characterization

A foundational principle of laboratory safety is a thorough understanding of the materials being handled. This compound, also known as 3-Chlorotetronic acid, is a halogenated heterocyclic compound used as a building block in organic synthesis.[1][2] While invaluable in research, its chemical nature necessitates a rigorous approach to its disposal. Its hazard profile is the primary driver for the stringent protocols outlined in this guide. The compound is classified as a skin, eye, and respiratory irritant.[3][4][5]

The ultimate goal of proper disposal is to ensure that this reactive intermediate is handled in a manner that prevents harm to personnel and avoids environmental contamination, in full compliance with federal and local regulations.[6][7] All waste generated from this substance must be considered hazardous.[7][8]

Property Information Source(s)
Chemical Name This compound[3]
Synonym(s) 3-Chlorotetronic acid[1][5]
CAS Number 4971-55-5
Molecular Formula C₄H₃ClO₃[1]
Molecular Weight 134.52 g/mol [1]
Physical State Solid
Hazard Codes H315 (Skin Irritant), H319 (Serious Eye Irritant), H335 (Respiratory Irritant)[3][4]
Storage Class 11 (Combustible Solids)
Incompatible Materials Strong oxidizing agents[3]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas[3]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal-related task, establishing a controlled and protected workspace is paramount. The irritant nature of this compound dictates the mandatory use of specific PPE to create a barrier between the researcher and the chemical.

  • Engineering Controls: All handling and packaging for disposal must occur within a certified chemical fume hood to mitigate the risk of inhaling airborne particulates.[3][9] Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[3][10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, with a minimum thickness of 4 mil. Double-gloving is recommended when handling significant quantities or during decontamination procedures.[3]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned. For tasks with a higher risk of contamination, such as cleaning up spills, a chemically resistant apron is advisable.[11]

The causality behind this PPE regimen is straightforward: preventing contact. The chlorine and dione functionalities make the compound reactive and irritating to epithelial tissues. These safety measures are not merely procedural; they are a direct response to the chemical's known hazardous properties.

Section 3: Waste Classification and Segregation

Proper disposal begins with correct waste identification. In the United States, chemical waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

  • Hazardous Waste Determination: Any this compound, including grossly contaminated items (e.g., weigh boats, spatulas) and spill cleanup debris, must be classified as hazardous waste.[7][8] This is based on its characteristics as an irritant and its chemical class.

  • Waste Segregation: This waste stream must be kept separate from all other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Never mix this waste with incompatible materials like strong oxidizing agents, which could lead to a dangerous reaction.[3] It should also be segregated from non-hazardous and biological waste streams.

The following diagram illustrates the initial decision process for waste handling.

G cluster_0 Waste Identification & Segregation start Material Identified for Disposal: This compound waste_type Is the material unused chemical, a contaminated item, or spill debris? start->waste_type classify Classify as Hazardous Waste per 40 CFR § 262.11 waste_type->classify All Cases segregate Segregate from incompatible materials (e.g., strong oxidizers) and other waste streams. classify->segregate container Proceed to Waste Containment Protocol segregate->container

Caption: Initial decision workflow for waste classification.

Section 4: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the safe containment and disposal of this compound waste.

Part A: Decontamination of Empty Containers

Empty containers that once held this chemical must be managed as hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable laboratory solvent, such as acetone or ethanol. The choice of solvent should be based on laboratory compatibility and should not react with the chemical.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated, compatible, and properly labeled hazardous waste container.

  • Container Defacing: After rinsing, deface or remove the original manufacturer's label to prevent misuse.

  • Final Disposal: The triple-rinsed, defaced container can now typically be disposed of as non-hazardous solid waste (e.g., in a glass disposal box). However, confirm this final step with your institutional EHS guidelines.

Part B: Disposal of Unused or Waste Chemical

This procedure applies to the solid chemical itself.

  • Select Waste Container: Choose a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must be in good condition, with no cracks or leaks.

  • Transfer Chemical: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. This must be done inside a chemical fume hood to control dust.[9] Minimize the creation of dust during transfer.

  • Seal and Label Container: Securely close the container lid. Complete a hazardous waste label immediately and affix it to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Irritant, Combustible Solid)

    • The accumulation start date

  • Storage and Pickup: Store the sealed container in a designated satellite accumulation area. This area should be secure, away from ignition sources, and segregated from incompatible materials.[9] Arrange for pickup by your institution's EHS department or a certified hazardous waste transporter.[8]

Section 5: Emergency Procedures for Spills and Exposures

Even with careful planning, accidents can occur. A robust disposal plan must include clear instructions for emergency situations.

A. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Reporting: All exposures must be reported to your supervisor and institutional EHS office immediately.[10]

B. Minor Spill Cleanup (Less than 5 grams, contained in a fume hood)

  • Alert Personnel: Alert others in the immediate area.[13]

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the absorbent material and spilled chemical into a plastic dustpan.[15] Transfer the collected material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[9] All cleanup materials (gloves, wipes, etc.) are considered hazardous waste and must be placed in the same container.[12][13]

  • Label and Dispose: Seal, label, and dispose of the waste container as described in Section 4.

The following diagram outlines the logical flow for responding to a minor spill.

G cluster_1 Minor Spill Response Protocol spill Minor Spill Occurs (<5g, in fume hood) alert Alert Area Occupants & Ensure Fume Hood is On spill->alert ppe Don Full PPE: Double Gloves, Goggles, Lab Coat, Face Shield alert->ppe contain Gently Cover Spill with Inert Absorbent (Vermiculite) ppe->contain collect Carefully Sweep Material into a Waste Container contain->collect decon Decontaminate Area with Solvent then Soap & Water collect->decon dispose Place all Contaminated Items (gloves, wipes) in Container decon->dispose final Seal, Label as Hazardous Waste, & Arrange for Pickup dispose->final

Caption: Step-by-step workflow for minor spill response.

For any spill that is large, occurs outside of a fume hood, or involves personnel contamination, evacuate the area immediately and contact your institution's emergency response team.[11]

References

A Researcher's Guide to the Safe Handling of 3-Chloro-2,4(3H,5H)-furandione

Author: BenchChem Technical Support Team. Date: January 2026

As a reactive halogenated organic compound, 3-Chloro-2,4(3H,5H)-furandione is a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] However, its utility in the laboratory is matched by its potential hazards, necessitating a thorough understanding and implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, to ensure the well-being of researchers and the integrity of their work.

Hazard Identification and Risk Assessment

This compound, also known as 3-Chlorotetronic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[3][4][5] It is a combustible solid, and its decomposition under fire conditions can release toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

Hazard Summary Table:

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[3][4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for their necessity.

Required Personal Protective Equipment:

Body PartProtectionRationale
Eyes/Face Safety goggles with indirect ventilation and a face shield.[6]Protects against splashes and airborne particles that can cause serious eye irritation.[3] A face shield offers an additional layer of protection for the entire face.[6]
Hands Nitrile or butyl rubber gloves.[6][7]Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[3] Ensure gloves are of a suitable thickness and are changed regularly or immediately upon contamination.
Body Chemical-resistant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory N95 dust mask or a respirator with an acid gas cartridge for higher exposure levels.[5][6]Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[3] The choice of respirator should be based on a risk assessment of the specific procedure.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed.[3]

Handling and Use

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance. Avoid creating dust.[3]

  • Dispensing: When transferring the compound, use a spatula or other appropriate tool to minimize dust generation.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling: After use, securely close the container and decontaminate the work area.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Assemble Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surface handle_reaction->cleanup_decontaminate Reaction Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[3] As a halogenated organic compound, it may require specific treatment technologies such as incineration or chemical dehalogenation. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.